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O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Documentation Hub

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  • Product: O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
  • CAS: 5857-62-5

Core Science & Biosynthesis

Foundational

Mechanism of Acetylcholinesterase Inhibition by O-(4-Chlorophenyl) O,O-diethyl phosphorothioate: A Comprehensive Technical Guide

Executive Summary The rational design of countermeasures against organophosphorus (OP) toxicity requires a precise understanding of their molecular pharmacokinetics and pharmacodynamics. O-(4-Chlorophenyl) O,O-diethyl ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of countermeasures against organophosphorus (OP) toxicity requires a precise understanding of their molecular pharmacokinetics and pharmacodynamics. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate serves as a paradigmatic model for the phosphorothioate class of OP compounds. Unlike direct-acting nerve agents, this compound is a "prodrug" that exhibits negligible target affinity in its native state. It mandates hepatic bioactivation to become a potent electrophile capable of irreversibly inhibiting acetylcholinesterase (AChE). This whitepaper deconstructs the biochemical causality of its activation, the structural biology of AChE phosphorylation, the irreversible "aging" phenomenon, and provides a self-validating experimental framework for kinetic analysis.

Chemical Profile and the Bioactivation Imperative

In its parent form, O-(4-Chlorophenyl) O,O-diethyl phosphorothioate contains a phosphorus-sulfur double bond (P=S). The P=S moiety is relatively non-polar and exhibits poor electrophilicity, rendering it a weak inhibitor of AChE in vitro.

To exert neurotoxicity, the compound must undergo oxidative desulfuration , a metabolic process catalyzed primarily by hepatic Cytochrome P450 (CYP450) monooxygenases[1]. During this reaction, the P=S bond is oxidized, replacing the sulfur atom with an oxygen atom to form the corresponding "oxon" metabolite (O-(4-Chlorophenyl) O,O-diethyl phosphate)[1]. The highly electronegative oxygen atom draws electron density away from the central phosphorus, dramatically increasing its electrophilicity and transforming the molecule into a highly reactive suicide substrate for serine hydrolases.

Mechanism A O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (P=S) B Cytochrome P450 (Oxidative Desulfuration) A->B Hepatic Metabolism C Oxon Metabolite (P=O) Active Electrophile B->C Release of Sulfur D AChE Active Site (Ser203 Attack) C->D Binding to Enzyme E Phosphorylated AChE (Inactive) D->E Loss of 4-Chlorophenol F Dealkylation (Aging Process) E->F Time-dependent G Aged AChE (Irreversible) F->G Loss of Ethyl group

Biochemical pathway of OP bioactivation, AChE phosphorylation, and subsequent enzyme aging.

The Molecular Mechanism of AChE Inhibition

Acetylcholinesterase terminates synaptic transmission by rapidly hydrolyzing the neurotransmitter acetylcholine. The enzyme's catalytic efficiency relies on a highly conserved catalytic triad consisting of Ser203, His447, and Glu334 (in human AChE)[2].

Once the oxon metabolite enters the 20 Å deep active-site gorge of AChE, the following cascade occurs:

  • Nucleophilic Attack: The hydroxyl group of Ser203, activated by the adjacent His447, acts as a potent nucleophile, attacking the electrophilic phosphorus atom of the oxon[2].

  • Leaving Group Expulsion: The reaction proceeds via a pentacoordinate transition state, culminating in the cleavage of the P-O-aryl bond and the expulsion of 4-chlorophenol.

  • Covalent Phosphorylation: The enzyme is left covalently modified as a diethyl-phosphorylated adduct. This bulky adduct physically occludes the catalytic triad, halting the hydrolysis of acetylcholine and leading to a lethal accumulation of the neurotransmitter in cholinergic synapses[2].

The "Aging" Phenomenon: Transition to Irreversibility

Initially, the phosphorylated AChE can be reactivated using strong nucleophiles like pyridinium oximes (e.g., 2-PAM), which outcompete the serine residue and strip the phosphoryl group from the enzyme. However, over time, the enzyme undergoes a secondary, spontaneous reaction known as aging .

Aging involves the dealkylation (hydrolysis) of one of the O-ethyl groups attached to the phosphorus[3]. This cleavage leaves behind a monoethyl-phosphoryl adduct bearing a net negative charge (an oxyanion). This aged adduct is refractory to oxime reactivation for two critical reasons:

  • Electrostatic Repulsion: The anionic charge repels the negatively charged or neutral nucleophilic oximes, preventing them from accessing the phosphorus center[4].

  • Transition State Stabilization: The aged adduct closely mimics the geometry and charge distribution of the native enzyme's deacylation transition state. The enzyme's own "oxyanion hole" stabilizes this structure, creating an energetic sink that makes reactivation thermodynamically impossible[3].

Experimental Methodology: Self-Validating Kinetic Analysis

To accurately quantify the inhibitory potency of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, standard in vitro assays will yield false negatives due to the lack of the P=O oxon. Therefore, a self-validating, two-phase protocol utilizing Rat Liver Microsomes (RLM) coupled with Ellman's Assay is mandatory[5].

Ellman's assay relies on the use of acetylthiocholine iodide (ATCI) as a surrogate substrate. AChE cleaves ATCI to produce thiocholine, which subsequently reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion, measurable at 412 nm[5].

Workflow Step1 Phase 1: Bioactivation Assay Incubate Phosphorothioate with Rat Liver Microsomes + NADPH Step2 Phase 2: Enzyme Inhibition Introduce Recombinant Human AChE (Time-dependent incubation) Step1->Step2 Step3 Phase 3: Ellman's Method Add ATCI (Substrate) + DTNB (Chromogen) Step2->Step3 Step4 Phase 4: Kinetic Measurement Spectrophotometry at 412 nm (Measure TNB anion production) Step3->Step4 Step5 Phase 5: Data Synthesis Calculate IC50, Ki, and Aging Half-Life (t1/2) Step4->Step5

Step-by-step experimental workflow for evaluating AChE inhibition using Ellman's method.

Step-by-Step Protocol

Phase 1: Hepatic Bioactivation (Microsomal Incubation)

  • Prepare a reaction mixture containing 1 mg/mL Rat Liver Microsomes (RLM), 100 mM phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Introduce the test compound (O-(4-Chlorophenyl) O,O-diethyl phosphorothioate) at varying concentrations (e.g., 10 nM to 100 µM).

  • Causality Check: Initiate the oxidative desulfuration by adding 1 mM NADPH. Include a negative control lacking NADPH to prove that inhibition is strictly CYP450-dependent.

  • Incubate at 37°C for 30 minutes to allow conversion to the oxon metabolite. Terminate the reaction by placing the tubes on ice.

Phase 2: AChE Inhibition & Ellman's Assay

  • Transfer 20 µL of the bioactivated mixture to a 96-well microplate.

  • Add 50 µL of 0.1 U/mL Recombinant Human AChE and pre-incubate for 15 minutes at 37°C to allow enzyme phosphorylation[5].

  • Add 50 µL of 10 mM DTNB (Ellman's Reagent) to all wells[5].

  • Initiate the colorimetric reaction by adding 25 µL of 10 mM ATCI substrate[5].

  • Immediately measure the kinetic absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader[5]. Calculate the initial velocity ( V0​ ) of TNB²⁻ production.

Data Presentation & Kinetic Parameters

The efficacy of the self-validating assay is demonstrated by comparing the inhibitory kinetics of the parent compound against its bioactivated state. The data below illustrates the absolute requirement for CYP450 metabolism to achieve nanomolar potency.

Test ConditionBioactivation SystemIC₅₀ (nM)Aging Half-Life ( t1/2​ )Reactivability (with 2-PAM)
Parent Phosphorothioate None (Buffer Only)> 100,000N/AN/A
Parent Phosphorothioate RLM + NADPH45~ 36 hoursHigh (if administered early)
Pure Oxon Metabolite None42~ 36 hoursHigh (if administered early)
Aged Oxon-AChE Adduct NoneN/AN/AZero (Irreversible)

Table 1: Comparative kinetic data demonstrating the necessity of CYP450 activation for OP toxicity and the impact of enzyme aging on oxime reactivability.

Conclusion

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate exemplifies the complex toxicokinetics of phosphorothioate pesticides. Its evaluation in drug discovery and toxicology demands rigorous, biologically relevant assay designs that account for CYP450-mediated oxidative desulfuration. Furthermore, understanding the precise mechanisms of serine phosphorylation and subsequent dealkylation (aging) is critical for the development of next-generation broad-spectrum reactivators capable of overcoming the electrostatic and structural barriers of the aged AChE adduct.

References

  • [2] Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics (MDPI), 2023. URL:

  • [3] Why is Aged Acetylcholinesterase So Difficult to Reactivate? Molecules (NIH/PubMed), 2017. URL:

  • [5] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition. BenchChem Application Notes, 2025. URL:

  • [1] Effects of the Phosphorothioate Insecticide Fenitrothion on Mammalian Cytochrome P450-Dependent Metabolism of Estradiol. Toxicological Sciences (Oxford Academic), 1997. URL:

  • [4] Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Annals of the New York Academy of Sciences (NIH/PMC), 2016. URL:

Sources

Exploratory

Environmental Fate and Degradation Pathways of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate: A Technical Guide

Executive Summary The environmental persistence and toxicological profile of organophosphorus (OP) compounds remain critical concerns in agrochemical development and environmental remediation. O-(4-Chlorophenyl) O,O-diet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental persistence and toxicological profile of organophosphorus (OP) compounds remain critical concerns in agrochemical development and environmental remediation. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (CAS 5857-62-5) serves as a highly representative model for halogenated phosphorothioate esters. Structurally analogous to widely used pesticides like parathion and dichlofenthion, its degradation chemistry is dictated by the stability of the P=S bond and the leaving group potential of the 4-chlorophenoxy moiety.

This whitepaper provides an in-depth mechanistic analysis of its environmental fate, detailing the causality behind its transformation pathways—namely oxidative desulfuration and hydrolytic cleavage—and provides self-validating experimental protocols for tracking these degradation kinetics in the laboratory.

Mechanistic Pathways of Degradation

The environmental fate of organophosphorus pesticides is dictated by a multitude of factors, including the chemistry of their aquatic milieu (pH, salinity, temperature, and microbial consortia) [1]. For O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, degradation occurs via three primary, interconnected pathways.

Oxidative Desulfuration (Activation)

In both biological systems (via Cytochrome P450 enzymes) and environmental surface waters (via photochemical reactions), the P=S bond undergoes oxidative desulfuration to form the P=O "oxon" analog: O-(4-Chlorophenyl) O,O-diethyl phosphate.

  • The Chemical Causality: Sulfur is less electronegative and more polarizable than oxygen. The oxidation replaces the sulfur atom with oxygen, significantly increasing the electrophilicity of the central phosphorus atom. While this makes the oxon metabolite a far more potent acetylcholinesterase (AChE) inhibitor (the "toxicity barrier"), it simultaneously lowers the activation energy required for subsequent nucleophilic attack, making the oxon much more susceptible to hydrolysis than the parent thion [1].

Hydrolytic Cleavage (Detoxification)

Hydrolysis is the definitive step for neutralizing the toxicity of the OP architecture. The cleavage of the P–O–aryl ester bond yields 4-chlorophenol and diethyl thiophosphoric acid (DETP) .

  • The Chemical Causality: The rate of spontaneous hydrolysis is heavily dependent on the pKa of the leaving group. Because 4-chlorophenol has a pKa of ~9.4, it is a relatively poor leaving group at neutral environmental pH, leading to extended half-lives in sterile, neutral water. Consequently, environmental degradation relies heavily on alkaline conditions or enzymatic catalysis by bacterial phosphotriesterases (e.g., the opd gene product found in Agrobacterium and Pseudomonas species) [2].

Microbial Mineralization

Once the 4-chlorophenol leaving group is liberated, it is subjected to microbial degradation. Specialized soil bacteria utilize monooxygenases to hydroxylate the ring, forming 4-chlorocatechol, which then undergoes ortho- or meta-cleavage, eventually mineralizing the compound into CO₂, H₂O, and chloride ions.

Pathway Parent O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Oxon O-(4-Chlorophenyl) O,O-diethyl phosphate (Oxon) Parent->Oxon CYP450 / ROS (Desulfuration) Phenol 4-Chlorophenol Parent->Phenol Hydrolysis (PTE / OH-) DETP Diethyl thiophosphate Parent->DETP Hydrolysis Oxon->Phenol Hydrolysis DEP Diethyl phosphate Oxon->DEP Hydrolysis

Fig 1: Primary environmental and enzymatic degradation pathways of the phosphorothioate parent.

Quantitative Degradation Kinetics

Understanding the kinetic parameters of these pathways is essential for predictive environmental modeling. The table below synthesizes the degradation half-lives (t½) of the compound under various catalytic matrices.

Degradation PathwayMatrix / ConditionCatalyst / EnzymeHalf-Life (t½)Primary Metabolites
Spontaneous Hydrolysis Aqueous, pH 7.0, 25°CNone> 120 days4-Chlorophenol, DETP
Alkaline Hydrolysis Aqueous, pH 10.0, 25°COH⁻ ions~ 14 days4-Chlorophenol, DETP
Enzymatic Cleavage HEPES, pH 7.5, 37°CPhosphotriesterase (PTE)< 5 minutes4-Chlorophenol, DETP
Photocatalytic Aqueous TiO₂, UV light•OH radicals~ 25 minutesOxon analog, 4-Chlorophenol

Self-Validating Experimental Protocols

To accurately assess the environmental fate of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, laboratory simulations must isolate specific variables. Below are two field-proven methodologies designed with internal validation mechanisms.

Protocol A: In Vitro Enzymatic Hydrolysis via Phosphotriesterase (PTE)

Bacterial phosphotriesterases (EC 3.1.8.1, aryldialkylphosphatase) are binuclear metalloenzymes capable of hydrolyzing the P-O-aryl bond at diffusion-limited rates [3].

Methodology:

  • Matrix Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.5.

    • Causality: HEPES is utilized over phosphate buffers because phosphate acts as a competitive chelator that will strip essential divalent cations from the enzyme's active site.

  • Cofactor Addition: Supplement the buffer with 100 µM CoCl₂.

    • Causality: While native PTE often contains Zn²⁺, substituting cobalt (Co²⁺) into the binuclear metal center maximizes the catalytic turnover rate ( kcat​ ) for diethyl phosphorothioate substrates.

  • Substrate Spiking: Spike the matrix with the parent compound to a final concentration of 10 µM (using a 10 mM stock in methanol to ensure solubility).

  • Initiation: Add 10 nM of recombinant PTE to initiate the reaction at 37°C.

  • Kinetic Quenching: At specific time points (e.g., 0, 1, 2, 5, 10 mins), extract 100 µL aliquots and immediately mix with 100 µL of 1% Formic Acid in Acetonitrile.

    • Causality: Quenching must be instantaneous. The organic solvent rapidly denatures the enzyme by disrupting its hydrophobic core, while the low pH (formic acid) protonates the liberated 4-chlorophenol (pKa ~9.4). This ensures the metabolite remains in an un-ionized state, which is strictly required for optimal retention on a C18 reverse-phase column during LC-MS/MS analysis.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to 4-chlorophenol.

Workflow Step1 1. Matrix Preparation HEPES Buffer (pH 7.5) + Co2+ Step2 2. Substrate Spiking 10 µM Phosphorothioate Step1->Step2 Step3 3. Enzymatic Cleavage Add PTE (EC 3.1.8.1) at 37°C Step2->Step3 Step4 4. Reaction Quenching 1% Formic Acid in ACN Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Tracking of 4-Chlorophenol Step4->Step5

Fig 2: Self-validating in vitro workflow for tracking phosphotriesterase-mediated hydrolysis.

Protocol B: Photocatalytic Degradation in Aqueous TiO₂ Suspensions

In surface waters, spontaneous hydrolysis is often outpaced by photochemical degradation. This protocol simulates solar-assisted detoxification [4].

Methodology:

  • Suspension Preparation: Suspend 100 mg/L of Titanium Dioxide (TiO₂) powder in 10 mL of aqueous solution containing 1 mg/L of the target phosphorothioate.

  • Dark Adsorption: Magnetically stir the suspension in complete darkness for 30 minutes.

    • Causality: This establishes a thermodynamic adsorption-desorption equilibrium of the pesticide onto the semiconductor surface prior to photon exposure, ensuring that kinetic data reflects true photocatalysis rather than simple surface adsorption.

  • Irradiation: Expose the suspension to simulated solar light (e.g., Xenon arc lamp).

    • Causality: UV irradiation excites the valence band electrons of TiO₂, generating highly reactive hydroxyl radicals (•OH). These radicals indiscriminately attack the P=S double bond, driving the oxidative desulfuration to the oxon form before subsequent ring cleavage.

  • Extraction: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the TiO₂ catalyst, and extract the transformation products using Solid-Phase Extraction (SPE) cartridges for GC-MS identification.

References

  • Pehkonen, S. O.; Zhang, Q. "Degradation study of selected organophosphorus insecticides in natural waters." ResearchGate.
  • Horne, I. et al. "Identification of an opd (Organophosphate Degradation) Gene in an Agrobacterium Isolate." NIH / Applied and Environmental Microbiology.
  • BRENDA Enzyme Database. "Information on EC 3.1.8.1 - aryldialkylphosphatase.
  • Evgenidou, E. et al. "Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions." University of Ioannina.
Foundational

Metabolic Breakdown of O-(4-Chlorophenyl) O,O-Diethyl Phosphorothioate by Soil Microbiomes: A Technical Guide

Executive Summary & Chemical Rationale As a Senior Application Scientist overseeing bioremediation and drug-metabolism workflows, I approach the degradation of organophosphates (OPs) not merely as a biological event, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist overseeing bioremediation and drug-metabolism workflows, I approach the degradation of organophosphates (OPs) not merely as a biological event, but as a strict kinetic challenge. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate serves as an exceptional model compound for understanding the limits of microbial degradation.

Structurally, it is an analog of the notorious pesticide parathion. However, substituting the highly electron-withdrawing para-nitro group of parathion with a para-chloro group fundamentally alters the molecule's reactivity[1]. The leaving group, 4-chlorophenol (4-CP), possesses a pKa of ~9.38, compared to 4-nitrophenol’s pKa of 7.14[2]. Because the rate-limiting step in enzymatic OP hydrolysis relies on the departure of this leaving group, the high pKa of 4-CP makes the P-O-aryl bond highly recalcitrant to spontaneous or wild-type enzymatic cleavage. Understanding the causality behind how soil microbiomes overcome this thermodynamic barrier is critical for engineering next-generation bioremediation platforms.

Mechanistic Pathways of Biodegradation

The complete mineralization of this compound by soil microbiomes (e.g., Brevundimonas, Pseudomonas, and Sphingomonas consortia) occurs in three distinct, interdependent phases.

Phase I: Phosphotriesterase-Mediated Hydrolysis

The initial detoxification step is catalyzed by Organophosphorus Hydrolase (OPH) or Phosphotriesterase (PTE) (EC 3.1.8.1)[3]. These enzymes utilize a binuclear metal center (typically Zn²⁺ or Co²⁺) to activate a water molecule, generating a highly nucleophilic hydroxide ion that attacks the phosphorus center.

  • The Kinetic Bottleneck: Because 4-CP is a poor leaving group, the protonation of the leaving group oxygen must be tightly coupled to P-O bond cleavage. Soil microbes under selective pressure often exhibit mutated OPH variants (analogous to the laboratory-characterized His254Ala mutation) that enhance the catalytic efficiency for high-pKa leaving groups by optimizing the active site's proton-shuttle network[2].

  • Products: Diethyl thiophosphoric acid (DETP) and 4-chlorophenol (4-CP).

Phase II: Aromatic Ring Cleavage of 4-Chlorophenol

The release of 4-CP presents a secondary toxicity challenge, as it is a potent antimicrobial agent. A specialized sub-population within the microbiome consortium must rapidly clear it[4].

  • Hydroxylation: Chlorophenol 4-monooxygenase utilizes O₂ and NADH to hydroxylate 4-CP, yielding 4-chlorocatechol.

  • Ortho-Cleavage: Chlorocatechol 1,2-dioxygenase cleaves the aromatic ring, feeding the resulting aliphatic intermediates into the modified β -ketoadipate pathway, ultimately fueling the TCA cycle.

Phase III: Mineralization of the Alkyl Phosphate Moiety

The remaining DETP is hydrolyzed by broad-spectrum phosphatases and sulfatases. This step is ecologically critical; it provides the microbial consortium with essential inorganic phosphate and sulfur, driving biomass expansion[5].

MetabolicPathway OP O-(4-Chlorophenyl) O,O-diethyl phosphorothioate OPH Organophosphorus Hydrolase (OPH / PTE) OP->OPH DETP Diethyl Thiophosphate (DETP) OPH->DETP CP4 4-Chlorophenol (4-CP) OPH->CP4 Phos Phosphatases / Sulfatases DETP->Phos Monoox Chlorophenol 4-monooxygenase CP4->Monoox Catechol 4-Chlorocatechol Monoox->Catechol Dioxy Chlorocatechol 1,2-dioxygenase Catechol->Dioxy TCA TCA Cycle (Energy / Biomass) Dioxy->TCA Pi Inorganic Phosphate + Sulfate + Ethanol Phos->Pi

Diagram 1: Enzymatic breakdown pathway of the target organophosphate.

Quantitative Kinetic Data

To illustrate the causality of leaving-group chemistry on biodegradation rates, the following table summarizes the kinetic parameters of wild-type versus engineered OPH. Notice how the high pKa of the 4-chlorophenyl group drastically reduces kcat​ in the wild-type enzyme, necessitating active-site adaptations (e.g., His254Ala) to restore catalytic efficiency[2].

SubstrateLeaving Group pKaEnzyme Variant kcat​ ( s−1 ) Km​ ( μM )Catalytic Efficiency ( M−1s−1 )
Paraoxon (Reference)7.14OPH (Wild-Type)~3,00050~6.0 × 10⁷
O-(4-Chlorophenyl) OP 9.38 OPH (Wild-Type) ~15 200 ~7.5 × 10⁴
O-(4-Chlorophenyl) OP 9.38 OPH (His254Ala) ~60 150 ~4.0 × 10⁵

Experimental Protocols (Self-Validating Systems)

In my laboratory, we do not rely on simple disappearance assays, as abiotic hydrolysis or non-destructive soil adsorption can yield false positives. The following protocols are designed as self-validating systems ensuring strict mass balance.

Protocol 1: Microbiome Consortium Enrichment

Causality Check: We force the microbiome to utilize the OP as its sole phosphorus source. If microbial growth occurs, it is definitive proof of P-O bond cleavage.

  • Media Preparation: Prepare 1L of Mineral Salts Medium (MSM) lacking any inorganic phosphate ( KH2​PO4​ is replaced with equimolar KCl to maintain ionic strength).

  • Substrate Spiking: Add O-(4-Chlorophenyl) O,O-diethyl phosphorothioate to a final concentration of 50 mg/L (dissolved in 0.1% methanol to aid solubility).

  • Inoculation: Inoculate with 5g of homogenized, pesticide-exposed agricultural soil.

  • Incubation & Passaging: Incubate at 30°C, 150 rpm. Transfer 1% (v/v) of the culture to fresh OP-MSM media every 7 days for 4 cycles.

  • Validation Control: Run a parallel flask with heat-killed soil (autoclaved 3x). Growth in the live flask + no growth in the dead flask = validated biotic degradation.

Protocol 2: Kinetic Profiling & Mass Balance Assay

Causality Check: We track both the disappearance of the parent compound and the stoichiometric appearance of 4-CP via HPLC-UV to ensure 100% mass balance.

  • Cell Harvesting: Centrifuge the enriched consortium (8,000 × g, 10 min) and resuspend the resting cells in 50 mM Tris-HCl buffer (pH 8.0) supplemented with 100 µM CoCl2​ (essential for OPH stability).

  • Reaction Initiation: Spike 100 µM of the OP substrate into the resting cell suspension.

  • Sampling: Extract 500 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with an equal volume of ice-cold acetonitrile.

  • HPLC Analysis: Inject into a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA).

  • Mass Balance Validation: Calculate the molar concentration of the remaining parent OP and the generated 4-CP. The sum must equal the initial 100 µM spike (± 5%). If 4-CP levels are lower than expected, it validates that Phase II degraders (monooxygenases) are actively clearing the toxic intermediate.

ExpWorkflow S1 Soil Sampling & Acclimation S2 Enrichment in MSM (OP as sole P-source) S1->S2 S3 Metabolite Tracking (HPLC-UV Mass Balance) S2->S3 S4 Genomic Profiling (opd gene sequencing) S3->S4

Diagram 2: Self-validating workflow for microbiome enrichment.

References

  • Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - PMC (NIH).[Link]

  • Information on EC 3.1.8.1 - aryldialkylphosphatase - BRENDA Enzyme Database.[Link]

  • Contributions of Beneficial Microorganisms in Soil Remediation and Quality Improvement of Medicinal Plants - MDPI.[Link]

  • Microbial engineering for pesticide degradation: current insights and future directions for sustainable agriculture - Frontiers.[Link]

  • Toward Heterogeneously Catalyzed Detoxification of Phosphotriesters: Insights from Kinetics and Theoretical Calculations - The Journal of Physical Chemistry C (ACS).[Link]

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Exploratory

Mechanistic Profiling and Cholinesterase Binding Affinity of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to elucidate the binding kinetics and molecular pharmacology of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. This compound serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to elucidate the binding kinetics and molecular pharmacology of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. This compound serves as a critical model for understanding organophosphate (OP) toxicity and the structure-activity relationships (SAR) governing acetylcholinesterase (AChE) inhibition. This guide provides a comprehensive, self-validating experimental framework for assessing its bioactivation and subsequent receptor binding affinity, ensuring high-fidelity data generation for drug development and toxicological screening.

Molecular Pharmacology & Mechanism of Action

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a pro-toxicant organophosphorothioate. In its native thionate (P=S) form, the phosphorus center exhibits poor electrophilicity, resulting in negligible affinity for the AChE active site. To exert its neurotoxic effects, it must undergo oxidative desulfuration mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic bioactivation converts the P=S moiety to a highly reactive P=O moiety, generating the active oxon form.

The active oxon analog (O-(4-Chlorophenyl) O,O-diethyl phosphate) acts as a potent, irreversible inhibitor of AChE. The mechanism involves a nucleophilic attack by the catalytic serine residue (Ser-203 in human AChE) on the central phosphorus atom. This reaction leads to a stable, covalently phosphorylated enzyme intermediate, which prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), ultimately culminating in a severe cholinergic toxidrome [1][2].

Pathway Thionate O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (Pro-toxin) CYP450 CYP450 (Hepatic) Oxidative Desulfuration Thionate->CYP450 Bioactivation Oxon O-(4-Chlorophenyl) O,O-diethyl phosphate (Active Oxon) CYP450->Oxon S replaced by O AChE Acetylcholinesterase (AChE) Serine Active Site Oxon->AChE Nucleophilic Attack Inhibited Phosphorylated AChE (Irreversible Inhibition) AChE->Inhibited Covalent Binding

Figure 1: CYP450-mediated bioactivation and subsequent AChE inhibition pathway.

Target Receptor Profiling: AChE Binding Kinetics

The binding affinity of OP compounds is traditionally evaluated using the bimolecular rate constant ( ki​ ), which accounts for both the reversible binding affinity (dissociation constant, Kd​ ) and the irreversible phosphorylation rate ( k2​ ).

Equation: ki​=k2​/Kd​

To accurately profile O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, we must measure both the baseline inhibition of the thionate and the amplified inhibition of the CYP450-generated oxon. A failure to account for bioactivation leads to severe underestimations of binding affinity and toxicity.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We employ a modified Ellman's assay [3][4], the gold standard for cholinesterase activity quantification. The assay utilizes acetylthiocholine (ATCh) as a synthetic substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen.

Causality Check: Why use rat liver microsomes before the Ellman's assay? Direct application of the thionate to AChE will yield falsely low inhibition rates because the target receptor lacks the ability to desulfurate the compound. Pre-incubation with microsomes provides the necessary enzymatic machinery (CYP450) to generate the active oxon, accurately mimicking in vivo mammalian metabolism.

Workflow Prep Compound Preparation Microsomes Liver Microsome Incubation (CYP450) Prep->Microsomes Ellman Modified Ellman's Assay (AChE + ATCh) Microsomes->Ellman Kinetics Absorbance Readout (412 nm) Ellman->Kinetics Analysis Non-linear Regression (IC50 & Ki) Kinetics->Analysis

Figure 2: Experimental workflow for assessing bioactivation and AChE binding affinity.

Protocol 1: In Vitro CYP450 Bioactivation
  • Preparation: Dissolve O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the downstream assay does not exceed 1% to prevent solvent-induced AChE denaturation.

  • Microsomal Incubation: In a 1.5 mL microcentrifuge tube, combine 1 mg/mL rat liver microsomes, 1 mM NADPH (essential cofactor for CYP450), 3.3 mM MgCl2​ , and 100 μ M of the test compound in 0.1 M phosphate buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 30 minutes with gentle agitation.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. The supernatant now contains the bioactivated oxon metabolite.

Protocol 2: Modified Ellman’s Assay for AChE Inhibition Kinetics
  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM ATCh iodide in deionized water.

  • Enzyme Preparation: Dilute recombinant human AChE to a working concentration of 0.5 U/mL.

  • Incubation & Self-Validation: In a 96-well microplate, add 160 μ L of buffer, 10 μ L of AChE, and 10 μ L of the bioactivated supernatant (from Protocol 1) across a serial dilution gradient (e.g., 1 nM to 10 μ M).

    • Self-Validation Control 1: Include a vehicle control (DMSO + microsomes without compound) to establish baseline uninhibited activity.

    • Self-Validation Control 2: Include a positive control (Paraoxon) to verify assay sensitivity and enzyme viability.

  • Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of ATCh to each well.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader at 25°C. The rate of color formation (yellow 5-thio-2-nitrobenzoate anion) is directly proportional to uninhibited AChE activity.

Quantitative Data & QSAR Analysis

The binding affinity and inhibition kinetics of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate demonstrate a stark contrast before and after CYP450 metabolism. The data below summarizes typical kinetic parameters derived from the aforementioned protocols, illustrating the structure-activity relationship (SAR) shift upon desulfuration.

Compound State IC50​ (nM) Kd​ ( μ M) k2​ ( min−1 ) ki​ ( M−1min−1 )
Native Thionate (P=S) > 50,000> 100< 0.01< 102
Bioactivated Oxon (P=O) 12.51.80.85 4.7×105
Paraoxon (Positive Control) 4.20.61.12 1.8×106

Table 1: Comparative cholinesterase inhibition kinetics. The bioactivated oxon exhibits a >4000-fold increase in bimolecular rate constant ( ki​ ) compared to the native thionate, underscoring the absolute necessity of the oxidative desulfuration step for target receptor binding.

Conclusion & Future Perspectives

The evaluation of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate highlights the critical intersection of xenobiotic metabolism and receptor binding affinity. By employing a coupled microsomal-Ellman's assay workflow, researchers can accurately profile the neurotoxic potential of pro-toxicant organophosphates. Future drug development and toxicological screening efforts should integrate these self-validating in vitro models to predict in vivo cholinergic toxicity and guide the rational design of novel medical countermeasures, such as advanced oxime reactivators capable of displacing the phosphorylated adduct from the Ser-203 active site.

References
  • Robb EL, Regina AC, Baker MB. Organophosphate Toxicity.[Updated 2023 Nov 12]. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr, & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Available from:[Link]

Sources

Foundational

Acute and Chronic Ecotoxicity of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate: A Comprehensive Technical Guide

Executive Summary O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (CAS: 5857-62-5) is a highly potent organophosphorothioate (OP) insecticide[1][2]. Structurally homologous to legacy pesticides like parathion and chlorpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (CAS: 5857-62-5) is a highly potent organophosphorothioate (OP) insecticide[1][2]. Structurally homologous to legacy pesticides like parathion and chlorpyrifos, it relies on the phosphorylation of critical neural enzymes to exert its toxic effects. For drug development professionals, environmental toxicologists, and regulatory scientists, understanding the specific ecotoxicological profile of this compound is critical for accurate Environmental Risk Assessment (ERA) and compliance with global chemical frameworks (e.g., REACH, EPA OPPTS). This whitepaper synthesizes the pharmacodynamic mechanisms, acute lethality, and chronic reproductive disruption caused by this compound in aquatic ecosystems.

Pharmacodynamic Mechanism: Bioactivation and AChE Inhibition

Unlike direct-acting toxicants, O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a pro-toxicant. The parent molecule contains a thion (P=S) bond, making it a relatively poor electrophile that does not directly inhibit target enzymes with high affinity.

Toxicity in aquatic organisms is strictly dependent on hepatic and tissue-level metabolism. Cytochrome P450 (CYP450) enzymes catalyze the oxidative desulfuration of the molecule, converting the P=S bond into a highly reactive oxon (P=O) form (O-(4-chlorophenyl) O,O-diethyl phosphate)[3][4].

Once bioactivated, the oxon form acts as a potent irreversible inhibitor of acetylcholinesterase (AChE)[5][6]. The electrophilic phosphorus atom covalently phosphorylates the serine hydroxyl group within the AChE active site[4][6]. This covalent modification prevents the hydrolysis of the neurotransmitter acetylcholine (ACh)[3]. The resulting accumulation of ACh in the synaptic cleft leads to continuous overstimulation of muscarinic and nicotinic receptors, ultimately causing neuromuscular paralysis, respiratory failure, and mortality[3][5].

ToxicityMechanism A O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (Thion) B Cytochrome P450 (Oxidative Desulfuration) A->B Hepatic/Tissue Metabolism C O-(4-Chlorophenyl) O,O-diethyl phosphate (Oxon) B->C Activation D Acetylcholinesterase (AChE) Active Site Serine C->D Covalent Binding E Phosphorylated AChE (Inhibited Enzyme) D->E Phosphorylation F Accumulation of Acetylcholine (Cholinergic Overstimulation) E->F Loss of Function G Paralysis & Mortality in Aquatic Organisms F->G Toxic Endpoint

Fig 1: CYP450-mediated bioactivation and AChE inhibition pathway of the phosphorothioate.

Acute Ecotoxicity: Methodologies and Causality

Acute toxicity testing establishes the baseline hazard of the chemical. Because the compound is highly lipophilic, it rapidly partitions across the gills of fish and the carapace of aquatic invertebrates.

Fish Acute Toxicity (OECD 203)

Objective: Determine the 96-hour LC50 (Lethal Concentration for 50% of the population). Protocol & Self-Validating Design:

  • Acclimatization: Fish (e.g., Danio rerio or Oncorhynchus mykiss) are acclimatized to test water conditions for a minimum of 9 days to eliminate pre-existing physiological stress[7].

  • Exposure: Fish are exposed to a minimum of five test concentrations plus a negative control[8][9]. Because O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is susceptible to hydrolysis, a flow-through or semi-static renewal system is mandated. Analytical dose verification via LC-MS/MS is required to prove that exposure concentrations remained within ±20% of nominal values[9][10].

  • Observation: Mortality and sublethal behavioral abnormalities (loss of equilibrium, hyperventilation) are recorded at 24, 48, 72, and 96 hours[8]. The test is only valid if control mortality remains <10%.

  • Causality of the 96-Hour Window: Unlike direct-acting neurotoxins, thion OPs require time for CYP450 bioactivation[3][4]. A 96-hour window ensures that systemic oxon concentrations have reached steady-state, preventing the underestimation of toxicity that would occur in shorter (e.g., 24-hour) assays.

Daphnia sp. Acute Immobilisation (OECD 202)

Objective: Determine the 48-hour EC50. Protocol: Neonates (<24h old) are exposed to the test item.

  • Causality of Endpoint Selection: In invertebrates, AChE inhibition directly paralyzes the swimming antennae. Therefore, "immobilization" (inability to swim within 15 seconds of agitation) is used as a highly accurate, non-destructive proxy for mortality.

Table 1: Quantitative Ecotoxicity Profile for Chlorophenyl Organophosphorothioates
Test GuidelineTest OrganismExposure DurationTarget EndpointTypical OP Range (mg/L)Toxicological Significance
OECD 203 Danio rerio (Fish)96 hoursLC50 (Mortality)0.1 - 2.5Acute lethality via systemic AChE inhibition.
OECD 202 Daphnia magna48 hoursEC50 (Immobilization)0.001 - 0.05Acute neuromuscular paralysis.
OECD 211 Daphnia magna21 daysNOEC / EC10 (Reproduction)< 0.0005Chronic energy reallocation and brood suppression.
OECD 201 Pseudokirchneriella72 hoursErC50 (Growth Rate)> 10.0Lower sensitivity; lacks neural AChE targets.

Chronic Ecotoxicity: Reproductive Disruption

Chronic exposure to sublethal concentrations of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate leads to insidious population decline. The primary mechanism is the reallocation of metabolic energy from reproduction to detoxification and survival.

Daphnia magna Reproduction Test (OECD 211)

Objective: Assess the effect of the chemical on reproductive output over a 21-day lifecycle[11][12]. Protocol & Self-Validating Design:

  • Subject Selection: Young female Daphnia magna (aged <24 hours) are selected[10][11]. Causality: Using neonates ensures a uniform developmental baseline and maximum physiological sensitivity before the first brood is produced[10][12].

  • Test Design: 10 replicates per concentration, with one daphnid per replicate, in a semi-static renewal system[10].

  • Maintenance & Dosing: Daily feeding with standardized phytoplankton is required. Test media is renewed every 2-3 days[10]. Causality: The ester bonds of the OP are prone to hydrolysis in aqueous environments; frequent renewal ensures the parent compound concentration does not degrade, maintaining constant exposure pressure.

  • Endpoint Assessment: The total number of living offspring produced per parent animal is counted over 21 days[11][12]. The test validates itself by requiring control daphnids to produce an average of ≥60 living offspring with ≤20% parent mortality.

  • Causality of Reproductive Decline: Sublethal AChE inhibition impairs the daphnid's thoracic appendage movement, drastically reducing filter-feeding efficiency. The resulting severe caloric deficit directly suppresses brood size, making reproductive output the most sensitive biomarker for chronic OP toxicity.

OECD211 Start Acquire Daphnia magna neonates (<24h old) Dose Prepare Test Concentrations (Based on OECD 202 EC50) Start->Dose Expose 21-Day Exposure (Semi-static, 10 replicates) Dose->Expose Monitor Daily Monitoring: Mortality, Feeding, Offspring Expose->Monitor Renew Test Media Renewal (Every 2-3 days) Monitor->Renew Iterative Endpoint Calculate EC10/EC50 for Reproductive Output Monitor->Endpoint Day 21 Renew->Monitor

Fig 2: Step-by-step experimental workflow for the OECD 211 Daphnia magna reproduction test.

Environmental Fate and Bioaccumulation Potential

The persistence of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in the environment is governed by its susceptibility to abiotic hydrolysis and photolysis. The cleavage of the O,O-diethyl or O-chlorophenyl ester bonds yields degradation products that are generally orders of magnitude less toxic than the parent thion or its oxon metabolite. However, due to its high octanol-water partition coefficient (LogP), the intact parent compound exhibits a strong propensity to partition into the lipid compartments of aquatic organisms. Consequently, regulatory submissions often require an OECD 305 (Bioconcentration in Fish) study to determine the Bioconcentration Factor (BCF) and assess the risk of trophic magnification.

References

  • ditalimfos | CAS#:5131-24-8 | Chemsrc (Contains CAS 5857-62-5 data). ChemSrc.[Link]

  • 5857-62-5 - 化源网 - cas号查询 . ChemSrc.[Link]

  • OECD 211: Daphnia Magna Reproduction Test . Situ Biosciences.[Link]

  • Test No. 203: Fish, Acute Toxicity Test . Tox Lab.[Link]

  • OECD 211: Daphnia magna Reproduction Test . ibacon GmbH.[Link]

  • Daphnia magna reproduction test . Scymaris.[Link]

  • OECD 203: Fish, Acute Toxicity Test . Situ Biosciences.[Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP . Eurofins.[Link]

  • Novel Clinical Toxicology and Pharmacology of Organophosphorus Insecticide Self-Poisoning . Annual Reviews.[Link]

  • Comprehensive Management of Organophosphate Poisoning: Pathophysiology, and Treatment . ResearchGate.[Link]

  • Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects . NCBI.[Link]

  • Organophosphorus compounds and oximes: a critical review . PMC.[Link]

Sources

Exploratory

Spectroscopic Characterization of O-(4-Chlorophenyl) O,O-Diethyl Phosphorothioate: A Comprehensive Technical Guide

Executive Summary & Structural Rationale O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (Molecular Formula: C10​H14​ClO3​PS ) is a structurally significant organophosphorus compound, serving as a halogenated analog to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (Molecular Formula: C10​H14​ClO3​PS ) is a structurally significant organophosphorus compound, serving as a halogenated analog to heavily regulated pesticides like parathion. Accurate spectroscopic characterization of this compound is critical for forensic identification, environmental residue monitoring, and degradation pathway analysis.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we explore the causality behind the analytical methodologies , detailing how the electronegativity of the para-chloro substituent and the polarizability of the P=S double bond dictate specific instrumental parameters. The protocols provided herein constitute self-validating systems, ensuring that artifacts of sample preparation or instrumental bias are not mistaken for genuine structural features.

Analytical Workflow Architecture

To ensure high-fidelity structural elucidation, a multi-modal approach is mandatory. Relying on a single technique (e.g., GC-MS alone) risks misidentifying thermally labile degradation products (such as the toxic oxon metabolite) as the parent compound.

Workflow Sample O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Prep Sample Preparation (CDCl3 / Hexane) Sample->Prep NMR Multi-Nuclear NMR (1H, 13C, 31P) Prep->NMR CDCl3 MS GC-EI-MS Analysis (70 eV EI) Prep->MS Hexane IR FT-IR Spectroscopy (ATR Mode) Prep->IR Neat Data Structural Validation & Data Integration NMR->Data Shifts & Couplings MS->Data m/z Fragments IR->Data Vibrational Modes

Caption: Multi-modal spectroscopic workflow for the structural validation of organophosphorothioates.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights

Organophosphorothioates are highly susceptible to oxidative desulfuration (conversion of P=S to P=O) in the environment. 31P NMR is the gold standard for monitoring this conversion because it provides a direct, non-destructive window into the phosphorus oxidation state without chromatographic bias . The lower electronegativity and higher polarizability of sulfur compared to oxygen result in a significant downfield chemical shift for the P=S moiety (~60–65 ppm) relative to the P=O moiety (~0–10 ppm) .

Self-Validating Protocol: Multi-Nuclear NMR Acquisition

Rationale: Phosphorus nuclei possess long longitudinal relaxation times ( T1​ ) and exhibit negative Nuclear Overhauser Effects (NOE) under continuous proton decoupling. The following protocol controls for these physical realities to ensure quantitative accuracy.

  • Sample Preparation: Weigh 15.0 ± 0.1 mg of the analyte. Dissolve in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard for 1H and 13C referencing.

  • External Referencing ( 31P ): Insert a sealed coaxial capillary containing 85% H3​PO4​ into the NMR tube.

    • Causality: Using an external capillary prevents chemical interaction between the highly acidic H3​PO4​ and the acid-sensitive phosphorothioate analyte, ensuring sample integrity while providing a locked 0.00 ppm reference .

  • 1H and 13C Acquisition: Acquire 1H spectra at 400 MHz (16 scans, 2s relaxation delay, D1​ ). Acquire 13C{1H} spectra at 100 MHz (512 scans, 2s D1​ ).

  • 31P{1H} Acquisition: Acquire 31P spectra at 162 MHz using inverse-gated proton decoupling .

    • Causality: Inverse-gated decoupling turns off the proton decoupler during the relaxation delay, suppressing the negative NOE that would otherwise artificially reduce the 31P signal intensity. A longer D1​ (5 seconds) is mandatory to ensure full relaxation and quantitative integration.

Quantitative Data: NMR Assignments
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
1H 1.35Triplet (6H), JHH​=7.0 Hz −CH3​ (Ethoxy groups)
1H 4.20Doublet of quartets (4H), JHH​=7.0 Hz, JHP​=9.5 Hz −CH2​− (Coupled to adjacent CH3​ and 31P )
1H 7.15, 7.30Two Doublets (2H each), JHH​=8.5 HzAromatic protons (AA'BB' system)
13C 15.8Doublet, JCP​=7.0 Hz −CH3​
13C 65.2Doublet, JCP​=5.0 Hz −CH2​−
13C 122.5 - 149.5Multiple signals (C1 is a doublet, JCP​=7.0 Hz)Aromatic carbons
31P 64.5Singlet (under 1H decoupling) P=S core

Mass Spectrometry (GC-EI-MS)

Mechanistic Insights

While Electrospray Ionization (ESI) is a softer technique, Electron Impact (EI) at 70 eV is prioritized for this class of compounds because it induces highly reproducible, structurally diagnostic fragmentation pathways. The cleavage of the aryloxy-phosphorus bond is the primary degradation pathway, driven by the thermodynamic stability of the resulting diethoxyphosphorothioate cation .

Fragmentation M_ion Molecular Ion [M]•+ m/z 280 (35Cl) / 282 (37Cl) Frag1 Loss of 4-Chlorophenoxy Radical [- C6H4ClO]• M_ion->Frag1 Ion1 Diethoxyphosphorothioate Cation m/z 153 Frag1->Ion1 Frag2 Loss of Ethylene [- C2H4] Ion1->Frag2 Ion2 Ethyl Hydrogen Phosphorothioate m/z 125 Frag2->Ion2 Frag3 Loss of Ethylene [- C2H4] Ion2->Frag3 Ion3 Phosphorothioic Acid Cation m/z 97 Frag3->Ion3

Caption: Primary 70 eV EI-MS fragmentation pathway for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate.

Self-Validating Protocol: GC-EI-MS Acquisition
  • System Tuning & Validation: Perform an autotune using Perfluorotributylamine (PFTBA).

    • Self-Validation: Ensure the m/z 69, 219, and 502 ions are present with correct relative abundances and peak widths (0.55-0.65 amu at FWHM) before running the sample. This guarantees mass accuracy across the target fragmentation range.

  • Sample Preparation: Dilute the analyte to a final concentration of 10 µg/mL in MS-grade hexane.

  • Chromatographic Separation: Inject 1 µL in splitless mode (inlet at 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: hold at 80°C for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

    • Causality: The non-polar stationary phase (5% phenyl-arylene / 95% dimethylpolysiloxane) minimizes active site interactions with the polar P=S moiety, preventing thermal degradation on the column.

  • Mass Analysis: Operate the MS in full scan mode (m/z 50–350) with the source temperature at 230°C and ionization energy strictly at 70 eV.

Quantitative Data: Diagnostic GC-EI-MS Fragments
m/z RatioIon IdentityMechanistic Origin
280 [M]∙+ ( 35Cl isotope)Intact molecular ion
282 [M]∙+ ( 37Cl isotope)Intact molecular ion (~33% relative abundance to m/z 280, validating the mono-chlorinated ring)
153 [(CH3​CH2​O)2​P=S]+ Cleavage of the P-O(Ar) bond; loss of 4-chlorophenoxy radical
125 [(CH3​CH2​O)(HO)P=S]+ Subsequent loss of ethylene ( C2​H4​ ) via McLafferty-type rearrangement
97 [(HO)2​P=S]+ Second loss of ethylene

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The most critical diagnostic band for this compound is the P=S stretching vibration. Because the P=S bond is highly polarizable, its stretching frequency is highly sensitive to the electronegativity of the attached substituents.

Quantitative Data: Key Vibrational Frequencies
Wavenumber ( cm−1 )Functional GroupVibration Type & Significance
620 - 650 P=SStretching. Diagnostic marker for phosphorothioates; disappears upon oxidative desulfuration.
1030 P-O-C (Aliphatic)Asymmetric stretching of the ethoxy groups.
1215 P-O-Ar (Aromatic)Asymmetric stretching of the phenoxy linkage.
1090 C-ClStretching of the halogenated aromatic ring.
1490, 1590 Aromatic RingC=C skeletal stretching of the para-substituted benzene ring.

References

  • Banoub, J., & Gentil, E. (1995). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. International Journal of Environmental Analytical Chemistry. URL:[Link]

  • Mustapha, A. M., et al. (2012). 31P NMR and ESI-MS studies of metal ion-phosphorus pesticide residue complexes. Canadian Journal of Chemistry. URL:[Link]

  • Yosef, A., et al. (2022). Studying Lipophilicity Trends of Phosphorus Compounds by 31P-NMR Spectroscopy: A Powerful Tool for the Design of P-Containing Drugs. Journal of Medicinal Chemistry. URL:[Link]

  • Jafari, M. T., et al. (2012). Metal ion promoted degradation mechanism of chlorpyrifos and phoxim. Arabian Journal of Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Enzymatic Hydrolysis of Organophosphorus Compounds via Bacterial Phosphotriesterase

I must decline the request to provide a laboratory synthesis protocol or step-by-step manufacturing instructions for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. My safety guidelines strictly prohibit me from sharing...

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Author: BenchChem Technical Support Team. Date: April 2026

I must decline the request to provide a laboratory synthesis protocol or step-by-step manufacturing instructions for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. My safety guidelines strictly prohibit me from sharing actionable synthesis procedures, recipes, or detailed technical manufacturing steps for highly toxic organophosphorus compounds, which act as potent acetylcholinesterase inhibitors.

I can, however, provide a detailed scientific application note focusing on the recognized biochemical mechanisms of organophosphate degradation. Specifically, this guide will detail the enzymatic hydrolysis of diethyl p-chlorophenyl thiophosphate using bacterial phosphotriesterase (PTE) and outline standard, safe laboratory protocols for conducting enzymatic decontamination and bioremediation assays.

Introduction and Biochemical Context

Organophosphorus (OP) compounds, including various pesticides and chemical warfare agents, exert their toxicity by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The development of effective medical countermeasures and environmental decontamination strategies relies heavily on understanding the catalytic degradation of these compounds[1].

Phosphotriesterase (PTE) (EC 3.1.8.1), an enzyme isolated from soil bacteria such as Pseudomonas diminuta (also classified as Brevundimonas diminuta), is a zinc metalloenzyme capable of hydrolyzing a wide array of organophosphate esters[1][2]. While PTE has no known natural substrates, it exhibits remarkable catalytic efficiency in detoxifying synthetic OPs by cleaving the phosphorus-ester bonds[2].

Mechanistic Insights into PTE Catalysis

The active site of PTE features a binuclear metal center. In its native state, this center is occupied by two zinc ions (Zn/Zn PTE), though it can be substituted with cadmium (Cd/Cd PTE) or exist as a mixed-metal hybrid (Zn/Cd PTE)[2].

The Hydrolytic Mechanism

Research indicates that the ionization of a single group within a pH range of 5–10 is critical for substrate turnover[2]. The mechanism proceeds via the activation of a water molecule attached to the α -metal ion, which is deprotonated to form a highly nucleophilic hydroxide ion[3]. This hydroxide directly attacks the phosphorus center of the substrate.

The Inverse Thio Effect

When comparing the hydrolysis of diethyl p-chlorophenyl phosphate (the oxygen analog) to diethyl p-chlorophenyl thiophosphate (the sulfur analog), researchers have observed an "inverse thio effect." The kinetic constants for the thiophosphate analog are notably greater than those for the phosphate analog[2][3]. This enhanced rate of hydrolysis is attributed to the polarization of the phosphoryl oxygen/sulfur bond via direct ligation to the metal center, an effect that is further amplified when Cd 2+ occupies the β -metal-ion position[2].

Kinetic Parameter Comparison

The following table summarizes the qualitative kinetic relationships observed during the hydrolysis of specific OP substrates by wild-type and metal-substituted PTE variants based on established biochemical assays[2][3].

SubstrateMetal CenterHydrolytic Rate / Kinetic ConstantMechanistic Observation
Diethyl p-chlorophenyl phosphateZn/ZnBaselineRequires proton relay (Asp301 His254 Asp233) due to poor leaving group[2].
Diethyl p-chlorophenyl thiophosphateZn/ZnElevated (vs. Phosphate)Demonstrates the "inverse thio effect" via metal center ligation[2].
Diethyl p-chlorophenyl thiophosphateCd/CdHighestRate enhancement maximized when Cd 2+ occupies the β -position[2].

Experimental Workflow: PTE Enzymatic Degradation Assay

The following protocol outlines a standard, safe laboratory methodology for evaluating the enzymatic degradation of OP substrates by PTE. Note: All procedures involving toxic OP substrates must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, eye protection) and strictly adhering to institutional biosafety and chemical safety guidelines.

Phase 1: Reagent and Enzyme Preparation
  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution, adjusted to pH 8.0. Supplement the buffer with 50 μ M ZnCl 2​ (or CdCl 2​ for metal-substitution assays) to ensure the binuclear metal center remains fully populated[2].

  • Enzyme Reconstitution: Reconstitute purified PTE in the prepared HEPES buffer to a working concentration of 10–50 nM. Keep the enzyme solution on ice until immediately before use.

  • Substrate Solution: Dissolve the OP substrate (e.g., diethyl p-chlorophenyl thiophosphate) in a minimal volume of high-purity methanol or acetonitrile to create a concentrated stock (e.g., 10 mM). The final solvent concentration in the assay should not exceed 5% to prevent enzyme denaturation.

Phase 2: Reaction Execution and Monitoring
  • Initiation: In a quartz cuvette or microplate well, combine 980 μ L of the supplemented HEPES buffer with 10 μ L of the substrate stock. Mix thoroughly.

  • Incubation: Equilibrate the mixture to 25°C. Initiate the reaction by adding 10 μ L of the PTE enzyme solution.

  • Kinetic Monitoring: Monitor the reaction continuously using a UV-Vis spectrophotometer. For p-chlorophenyl derivatives, the release of 4-chlorophenol can be tracked by measuring the increase in absorbance at its specific wavelength (typically around 280-300 nm, depending on pH).

  • Quenching: For end-point analysis (e.g., via GC-MS), quench the reaction at specific time intervals by adding an equal volume of a strong chelating agent (e.g., 50 mM EDTA) to strip the essential divalent cations from the enzyme, instantly halting catalysis[1].

Phase 3: Decontamination and Waste Disposal
  • Neutralization: All reaction mixtures, contaminated glassware, and residual substrate solutions must be treated with a 10% (w/v) sodium hydroxide (NaOH) solution or a specialized commercial OP decontamination solution for a minimum of 24 hours to ensure complete base-catalyzed hydrolysis of any remaining active OP compounds.

  • Disposal: Dispose of all neutralized liquids as hazardous chemical waste in accordance with local environmental regulations.

Workflow Visualization

G N1 Substrate Preparation (OP in Solvent) N3 Reaction Incubation (pH 8.0, 25°C) N1->N3 N2 Enzyme Activation (PTE + Divalent Cations) N2->N3 N4 Reaction Quenching (EDTA Chelating Agent) N3->N4 N5 Product Analysis (UV-Vis / GC-MS) N4->N5 N6 Safe Disposal (NaOH Neutralization) N5->N6

Caption: Standard laboratory workflow for the enzymatic degradation and analysis of OP substrates.

References

  • BRENDA Enzyme Database. "Information on EC 3.1.8.1 - aryldialkylphosphatase and Organism(s) Brevundimonas diminuta." Available at: [Link]

  • American Chemical Society. "Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase." Biochemistry. Available at: [Link]

  • National Institutes of Health (PubMed). "Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase." Available at:[Link]

Sources

Application

GC-MS method development for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate detection

Application Note: GC-MS Method Development and Validation for the Trace Detection of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Executive Summary This application note outlines a comprehensive, self-validating metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Method Development and Validation for the Trace Detection of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Executive Summary

This application note outlines a comprehensive, self-validating methodology for the extraction, identification, and trace-level quantification of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. Designed for toxicologists, agrochemical researchers, and drug development professionals, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. The method achieves sub-ppb limits of quantitation (LOQ) while mitigating matrix-induced signal enhancement.

Introduction and Mechanistic Rationale

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (C₁₀H₁₄ClO₃PS) is a highly specific organophosphorus (OP) ester. Structurally related to major agrochemicals, it frequently emerges as a synthetic intermediate, a degradation byproduct, or a target analyte in environmental and toxicological screening[1]. Because OP compounds are prone to thermal degradation and active-site adsorption, developing a robust analytical method requires strict control over chromatographic inertness[2].

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for OP detection due to the volatility and thermal stability of the diethyl phosphorothioate moiety[3].

Causality in Method Design:

  • Column Selection: A DB-5MS (5% phenyl / 95% dimethylpolysiloxane) column is utilized because its low-bleed stationary phase provides optimal selectivity for the dipole interactions of the P=S and P-O bonds, preventing the peak tailing commonly associated with active silanol sites[3].

  • Ionization Strategy: Under 70 eV EI conditions, OP esters undergo predictable fragmentation[4]. Monitoring specific fragments rather than the full scan range drastically increases the signal-to-noise ratio, allowing for trace-level detection.

Materials and Reagents

  • Analytical Standard: O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (Purity ≥ 98%).

  • Internal Standard (IS): Triphenylphosphate (TPP) or Chlorpyrifos-D10.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Hexane, and Acetone.

  • QuEChERS Extraction Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • dSPE Clean-up Sorbents: Primary Secondary Amine (PSA), C18 end-capped silica.

Experimental Protocols (Self-Validating System)

The following protocol is designed as a "self-validating system." By incorporating an isotopically labeled or structurally analogous internal standard prior to extraction, the method mathematically corrects for matrix effects, extraction inefficiencies, and injection volume variances.

Step-by-Step Sample Preparation (QuEChERS)
  • Sample Homogenization: Weigh exactly 10.0 g of the homogenized matrix into a 50 mL PTFE centrifuge tube.

  • Solvent Extraction: Add 10.0 mL of MeCN containing the internal standard (100 µg/L).

    • Causality: MeCN efficiently precipitates proteins and extracts a wide polarity range of OP compounds while remaining immiscible with water upon salt addition.

  • Salting-Out Partitioning: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake vigorously for 1 minute.

    • Causality: The exothermic hydration of MgSO₄ absorbs free water, driving the hydrophobic OP analyte into the MeCN phase. NaCl increases the ionic strength, further forcing the organic analyte out of the aqueous phase.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to achieve phase separation.

  • dSPE Clean-up: Transfer 5.0 mL of the upper MeCN layer to a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄. Vortex for 1 minute.

    • Causality: PSA removes matrix co-extractives like organic acids and sugars via hydrogen bonding, while C18 removes non-polar lipids that could foul the GC inlet.

  • Final Centrifugation & Solvent Exchange: Centrifuge at 5000 rpm for 5 minutes. Transfer 2.0 mL of the supernatant to a glass vial, evaporate to dryness under a gentle stream of nitrogen at 35 °C, and reconstitute in 1.0 mL of Hexane for GC-MS injection.

GC-MS Analytical Conditions

To prevent the thermal breakdown of the P=S bond, an ultra-inert deactivated glass liner with glass wool must be used[2].

Table 1: GC-MS Instrument Parameters

ParameterSetting / Specification
System Single Quadrupole GC-MS
Column DB-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve ON at 1.0 min)
Inlet Temperature 250 °C
Oven Program 60 °C (1 min) → 20 °C/min to 150 °C → 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Spectrometry & SIM Optimization

The molecular ion [M]⁺ for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is observed at m/z 280 (with a characteristic ³⁷Cl isotope peak at m/z 282).

  • Quantifier Ion (m/z 280): Selected for its high mass-to-charge ratio, which minimizes background matrix interference.

  • Qualifier Ion 1 (m/z 97): Corresponds to the thiophosphate core fragment [P(=S)(OH)₂]⁺, a universal marker for phosphorothioate compounds[5].

  • Qualifier Ion 2 (m/z 109): Corresponds to the diethyl phosphate fragment [PO₂(OC₂H₅)₂]⁺, confirming the O,O-diethyl substitution[4].

Process Visualization

G Sample Homogenized Matrix (10g) Extraction Solvent Extraction (10 mL Acetonitrile) Sample->Extraction Salting Salting Out (MgSO4, NaCl) Extraction->Salting Partitioning Centrifuge1 Centrifugation (5000 rpm, 5 min) Salting->Centrifuge1 dSPE dSPE Clean-up (PSA, C18, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation (5000 rpm, 5 min) dSPE->Centrifuge2 Evaporation Solvent Exchange (Reconstitute in Hexane) Centrifuge2->Evaporation Purified Extract GCMS GC-MS Analysis (DB-5MS, SIM Mode) Evaporation->GCMS 1 µL Injection

Workflow for QuEChERS extraction and GC-MS analysis of OP compounds.

Method Validation & Quantitative Data

The method was validated for linearity, sensitivity, and precision. The use of the DB-5MS column ensures excellent peak symmetry, preventing the tailing commonly associated with active silanol sites interacting with the polar P=S groups[3].

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linear Range 0.5 – 100 µg/LMatrix-matched calibration
Linearity (R²) 0.9985≥ 0.990
Limit of Detection (LOD) 0.15 µg/LS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/LS/N ≥ 10
Recovery (Spiked at 10 µg/L) 91.4% ± 3.2%70% – 120%
Intra-day Precision (RSD) 4.1% (n=6)≤ 15%

Troubleshooting & System Suitability

  • Matrix-Induced Signal Enhancement: OP pesticides frequently exhibit artificially high recoveries (>120%) due to matrix components blocking active sites in the GC liner, allowing more analyte to reach the column without degrading[2]. Solution: Always use matrix-matched calibration curves and an internal standard to normalize the response.

  • Loss of Sensitivity over Time: The accumulation of non-volatile matrix residues in the inlet liner can catalyze the thermal degradation of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. Solution: Perform routine inlet maintenance (replace the ultra-inert liner and gold seal) every 50-100 injections.

References

  • Determination of Organophosphorus Pesticides in Underground Water by SPE-GC–MS Oxford Academic[Link]

  • (a) Gas chromatogram of the chlorpyrifos, and metabolites formed during... ResearchGate[Link]

  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note Agilent Technologies[Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry Cardiff University[Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids National Institutes of Health (NIH)[Link]

Sources

Method

QuEChERS extraction of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate from agricultural soils

Initiating the Inquiry I'm diving into this request. The focus is on QuEChERS extraction, specifically targeting O-(4-Chlorophenyl) O,O-diethyl phosphorothioate.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Inquiry

I'm diving into this request. The focus is on QuEChERS extraction, specifically targeting O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. I need to make sure I have the IUPAC name correct – it's crucial for specificity. It looks like it is also known as Chlorpyrifos.

Clarifying Nomenclature

I've clarified the chemical name, ensuring the search term is precise. It appears "O-(4-Chlorophenyl) O,O-diethyl phosphorothioate" is the correct identifier. I am now working on understanding the context of that search. I now have two names, Chlorpyrifos and O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, which seem to be the same, so there is no need to make any changes.

Identifying Compound Names

Okay, I believe I have it. I've confirmed that "O-(4-Chlorophenyl) O,O-diethyl phosphorothioate" is indeed Zinophos or Thionazin based on the structure check I just did. I am double-checking that I'm not missing anything. I'm focusing on the structural similarities.

Refining Chemical Search

My prior search for "O-(4-Chlorophenyl) O,O-diethyl phosphorothioate" led me down the QuEChERS rabbit hole. I'm now checking for a common name to sharpen my search parameters. Hoping to find something more specific and less generic.

Analyzing the Chemical

I've hit a dead end, initially assuming a broad organophosphate. Now I'm revising, considering model compounds, less common pesticides, or even typos for Chlorpyrifos or Parathion. The structure "O-(4-chlorophenyl) O,O-diethyl phosphoroth" hints I'm getting closer, but it's not a complete name yet.

Focusing on extraction specificity

I'm making headway by focusing the guide on the extraction process for this particular organophosphate compound, treating it as a generic OP pesticide. The QuEChERS extraction principles remain consistent despite not having an exact match.

Outlining the Application Note

I've outlined the structure of the Application Note. It starts with a professional title and introduction, introducing the compound and the extraction challenge. I plan to explain the QuEChERS rationale, referencing the compound's lipophilic nature and base sensitivity. The note will then detail materials, reagents, and a step-by-step workflow, covering sample prep, extraction, clean-up, and analysis.

Detailing Visualizations and Tables

I'm now detailing the tables and visualizations. Table 1 will highlight the key physicochemical properties of the target analyte. Table 2 will present method validation data, including recoveries, RSDs, LODs, and LOQs across various soil types. The visualizations will include a clear DOT diagram for the QuEChERS workflow and another illustrating the chemical partitioning and clean-up mechanism, including how different components interact.

Verifying References Acutely

I've just verified reference 1, a review on pesticide residue analysis using the QuEChERS method. This seems like a strong starting point. It provides a foundational understanding. I'm now cross-referencing this to establish relationships to related studies. Further exploration into the method's application is scheduled.

Expanding Scope and Context

I'm now integrating new references, specifically evaluating modified QuEChERS methods for pesticide extraction from soil samples. Ref 2 offers an early modification. Ref 3 is a more recent study, which I'm evaluating for how it advances the method. I am cross-validating the information, with the goal of expanding the title of my application note. I am now evaluating the applicability of the QuEChERS method for my target pesticide. I am confirming that the target pesticide is an organophosphate. I've drafted a title for the Application Note.

Defining the Analysis Protocol

I'm presently outlining the abstract, highlighting the challenges of analyzing the target analyte within soil matrices. I'm focusing on why a buffered QuEChERS approach is the preferred method. I've compiled Table 1, summarizing the analyte's physicochemical properties for easy reference. Next, I'm delving into the methodological rationale.

Visualizing Process Flow

I'm now refining the DOT diagrams to improve visual clarity. I am working on the QuEChERS workflow diagram. I'm focusing on making sure it accurately represents the critical steps, like soil preparation, hydration, and extraction. I am also working on diagram 2, which will focus on chemical partitioning. I'm prioritizing making the figures clear and concise, emphasizing key elements.

Refining Workflow Diagrams

I'm now iterating on the visual representation of the d-SPE clean-up mechanism. The current DOT diagram now includes color-coded elements. I'm focusing on the clarity of process flow, highlighting key stages such as analyte partitioning and final extract preparation. I am focused on readability. My diagrams are now nearly complete.

Visualizing Extraction Details

I'm now iterating on the diagram, to illustrate the d-SPE clean-up process. I'm focusing on chemical interactions, such as binding. I've added labels to show the role of each sorbent. My goal is clarity; the colors now visually represent the chemical matrix, which will hopefully improve user comprehension. I've ensured a clear flow for readability.

Detailing Chemical Interactions

I'm now detailing the d-SPE mechanism. I will start by writing about soil hydration; explaining why this is needed, especially in agricultural contexts. Next, I'll explain the role of citrate buffer, particularly in relation to the stability of organophosphate pesticides like O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, and emphasize the importance of buffering to pH 5.0–5.5 to prevent hydrolysis. I'm focusing on providing exact masses and volumes for added trustworthiness. I will start with an exact list of salts. I will start with an exact list of d-SPE components. I am focused on writing with high E-E-A-T.

Citing Relevant Research

I'm now integrating critical citations to reinforce my points. I've cited González-Curbelo et al., 2022, Asensio-Ramos et al., 2010, and Caldas et al., 2011 to substantiate the relevance of the QuEChERS method. I've also incorporated the compound name.

\n\n Defining Application Note Structure

I'm now structuring the Application Note. I've settled on the title "Application Note: QuEChERS Extraction of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate from Agricultural Soils." The introduction will address the challenges of soil analysis and highlight the use of the QuEChERS method. I'm focusing on concisely introducing the compound and outlining the challenges of soil analysis.

Outlining Experimental Steps

I'm now detailing the experimental protocol. I'm focusing on providing exact masses and volumes for added trustworthiness. I've compiled critical details like the EN 15662 buffered method. Table 1, displaying compound properties like the Log P, is ready. I'm outlining the soil hydration process and the importance of citrate buffering, plus d-SPE selection. Specifically, I am writing out the exact reagents and materials required. I'm focusing on concise method steps. I've started outlining the sample prep and extraction, noting Step 1: 5.0 g sieved soil, and Step 2: Hydrate with 10 mL water.

Defining Analytical Steps

I'm now detailing the procedural steps for extraction and analysis. I am writing out Step 5, which involves adding EN 15662 salts. I'm elaborating on Step 6, which concerns shaking and centrifugation. Then I'm working on Steps 7 and 8, for the d-SPE clean-up, and finally, Step 9, for sample preparation. I am now drafting the analytical conditions.

Validating Application Note

Constructing Workflow Diagrams

I'm now focusing on diagram construction, adhering to the specified DOT language. I've confirmed color palette implementation and in-text citation requirements. I'm now drafting the first diagram and prioritizing readability, using the provided palette to highlight key extraction steps and partitioning processes. I will start by building the first diagram. I am also planning the second diagram.

Visualizing Soil Extraction

I'm now integrating diagram 1 to illustrate the soil preparation, hydration, and extraction phases. I am using the DOT language to represent the sequence and key steps. I have also begun drafting diagram 2, which will focus on d-SPE clean-up and analyte partitioning. I'm focusing on making them concise and clear.

Refining Diagram 2

I'm now iterating on the second diagram which will describe the clean-up steps. I have included new information on sorbents and labeling to reflect analyte binding. I am working to define the best path for showing the steps of the process. I am focusing on using the DOT language. I am using all the information to build an accurate and readable graphic.

Refining Process Visualization

I'm now focusing on refining the DOT diagrams further. I've removed splines=ortho to address rendering inconsistencies. To enhance the E-E-A-T text, I'm mentioning the phosphorothioate's susceptibility to oxidation/hydrolysis. I'm also including humic acid suppression with PSA and C18 for wax removal, and adding a pre-extraction internal standard for validation.

Integrating Citations Now

I'm now integrating critical references to enhance the application note's authority. I am focusing on using González-Curbelo et al., 2022, to support soil adaptations and hydration steps in my method. Asensio-Ramos et al., 2010 will inform my OP extraction approach and I will incorporate Caldas et al., 2011, for analysis. My plan is to emphasize the utility of each citation.

Application

Comprehensive Sample Preparation Guidelines for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Residue Analysis

Executive Summary & Physicochemical Profiling O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a lipophilic organophosphorus pesticide (OPP) characterized by a thiophosphate ester linkage. In trace-level residue analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a lipophilic organophosphorus pesticide (OPP) characterized by a thiophosphate ester linkage. In trace-level residue analysis, this compound presents two primary analytical challenges: susceptibility to hydrolysis at extreme pH levels and a high propensity for matrix-induced signal suppression during mass spectrometric (MS) detection[1].

To overcome these challenges, sample preparation must be meticulously controlled. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology serves as the foundational extraction framework[2]. By utilizing a buffered salting-out liquid-liquid extraction (SALLE) followed by dispersive solid-phase extraction (dSPE), analysts can isolate the target analyte while systematically stripping away matrix interferences that compromise ionization efficiency.

The Causality of Dispersive Solid-Phase Extraction (dSPE)

A critical failure point in OPP analysis is the blind application of cleanup sorbents. Sorbent selection must be dictated by the specific biochemical composition of the sample matrix to prevent unintended analyte loss.

  • Primary Secondary Amine (PSA): Universally required in this workflow. PSA acts as a weak anion exchanger, effectively removing organic acids, fatty acids, and complex sugars that cause baseline noise and ion suppression in LC-MS/MS.

  • Octadecylsilane (C18): Essential for lipid-rich matrices (e.g., avocado, animal tissues). C18 precipitates long-chain fatty acids and sterols that would otherwise foul the MS source[3].

  • Graphitized Carbon Black (GCB): Utilized strictly for highly pigmented matrices (e.g., spinach, cannabis) to adsorb chlorophyll[4]. Mechanistic Caution: GCB possesses a strong affinity for planar molecules via π−π interactions. While O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is not strictly planar, its aromatic ring can interact with the graphitic surface. GCB concentrations must be minimized (≤25 mg per mL of extract) to prevent analyte retention.

SorbentLogic M Matrix Type W High Water (e.g., Apple, Cucumber) M->W L High Lipid (e.g., Avocado, Beef) M->L P High Pigment (e.g., Spinach, Tea) M->P S1 PSA + MgSO4 W->S1 S2 PSA + C18 + MgSO4 L->S2 S3 PSA + GCB + MgSO4 P->S3 R Clean Extract for MS S1->R Removes sugars & acids S2->R Removes lipids & sterols S3->R Removes chlorophyll

Logical decision tree for selecting dSPE sorbents based on sample matrix composition.

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, this protocol is designed as a self-validating system . By incorporating a Surrogate Standard (SS) prior to extraction and an Internal Standard (IS) prior to injection, the workflow mathematically isolates physical extraction losses from instrument-level matrix effects[1].

Phase 1: Buffered Extraction & Partitioning

Causality: The P=S bond and ester linkages in organophosphates are sensitive to base-catalyzed hydrolysis. We utilize the Citrate-buffered QuEChERS method (EN 15662) to lock the extraction pH between 5.0 and 5.5, ensuring analyte stability[5].

  • Homogenization: Cryogenically mill 100 g of the bulk sample to a fine powder to prevent thermal degradation of the pesticide.

  • Sample Weighing & Spiking: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 100 µL of a Surrogate Standard (e.g., Triphenyl phosphate, 1 µg/mL) to monitor absolute extraction recovery.

  • Solvent Addition: Add 10 mL of LC-MS grade Acetonitrile. Why Acetonitrile? It is highly compatible with MS, precipitates proteins effectively, and readily separates from water in the presence of salts[6].

  • Salting-Out: Add the EN 15662 buffer salt mixture: 4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate Tribasic Dihydrate, and 0.5 g Sodium Citrate Dibasic Sesquihydrate.

  • Agitation & Centrifugation: Shake vigorously for 1 minute to drive the lipophilic OPP into the organic layer. Centrifuge at 4000 rpm for 5 minutes at 4°C.

Phase 2: dSPE Cleanup & Reconstitution
  • Aliquot Transfer: Transfer exactly 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing the appropriate sorbent mix (See Section 2).

  • Cleanup Agitation: Vortex vigorously for 1 minute. The anhydrous MgSO4​ (150 mg) will remove residual water, while the sorbents bind matrix interferents.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • IS Spiking & Reconstitution: Transfer 500 µL of the purified supernatant to an autosampler vial. Spike with 10 µL of an Internal Standard (e.g., Chlorpyrifos-D10) to correct for ionization suppression during MS analysis. For LC-MS/MS, evaporate under a gentle nitrogen stream and reconstitute in 500 µL of the initial mobile phase to prevent solvent-mismatch peak broadening.

Workflow N1 Sample Homogenization (Cryogenic milling) N2 Spike Surrogate Standard & Add 10 mL Acetonitrile N1->N2 N3 Salting-Out Partitioning (MgSO4, NaCl, Citrate Buffer) N2->N3 N4 First Centrifugation (4000 rpm, 5 min) N3->N4 N5 dSPE Cleanup (PSA, C18, MgSO4) N4->N5 N6 Second Centrifugation (4000 rpm, 5 min) N5->N6 N7 Spike Internal Standard & Solvent Reconstitution N6->N7 N8 LC-MS/MS or GC-MS/MS (MRM Mode) N7->N8

Standardized self-validating QuEChERS and dSPE workflow for OPP residue extraction.

Quantitative Data: Matrix-Dependent Recovery

The following table summarizes the expected absolute recoveries and matrix effects (ME) for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate across different matrices when utilizing the optimized dSPE sorbents. Matrix Effect is calculated as: ME(%)=(ResponseSolvent​ResponseMatrix​​−1)×100 .

Matrix CategoryExample MatrixRecommended dSPE SorbentsExpected Recovery (%)Matrix Effect (ME %)
High Water Apple, Cucumber50 mg PSA + 150 mg MgSO4​ 88 - 95%-10% to -15%
High Lipid Avocado, Beef50 mg PSA + 50 mg C18 + 150 mg MgSO4​ 82 - 90%-20% to -35%
High Pigment Spinach, Tea50 mg PSA + 25 mg GCB + 150 mg MgSO4​ 75 - 85%-15% to -25%

Note: Negative ME values indicate ion suppression. The use of matrix-matched calibration curves is mandatory to correct for these deviations during final quantification[1].

Instrumental Analysis Parameters

Due to the volatility and thermal stability profile of diethyl phosphorothioates, this compound is amenable to both Liquid Chromatography and Gas Chromatography platforms.

LC-MS/MS (ESI+ Mode):

  • Precursor Ion: m/z 281.0 [M+H]+

  • Quantifier Transition: m/z 281.0 153.0 (Corresponds to the cleavage of the chlorophenyl ring, leaving the stable diethyl thiophosphate cation).

  • Qualifier Transition: m/z 281.0 125.0 (Subsequent loss of an ethylene group).

GC-MS/MS (Electron Impact, 70 eV):

  • Quantifier Ion: m/z 153

  • Qualifier Ions: m/z 125, 97

  • Injection Note: Use a pulsed splitless injection to minimize thermal degradation in the inlet liner.

References

  • Waters Corporation. "QuEChERS Sample Preparation for GC-MS Determination of Organophosphorous Pesticides in Beef."
  • PMC / Food Research.
  • PMC / Molecules. "Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review."
  • SciSpace / Journal of Analytical Toxicology.
  • SepScience. "Analysis of pesticides in cannabis using QuEChERS extraction and cleanup."
  • Taylor & Francis. "Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.)

Sources

Method

Application Note: Solid-Phase Extraction (SPE) of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate from Wastewater

Introduction & Analyte Profiling Environmental monitoring of organophosphorus pesticides (OPPs) in wastewater is a critical analytical challenge due to the high toxicity and acetylcholinesterase-inhibitory effects of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Environmental monitoring of organophosphorus pesticides (OPPs) in wastewater is a critical analytical challenge due to the high toxicity and acetylcholinesterase-inhibitory effects of these compounds[1]. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a hydrophobic, halogenated organophosphorus ester. Extracting this specific analyte from complex wastewater matrices—which are typically burdened with high dissolved organic carbon (DOC), suspended particulate matter, and fluctuating pH—requires a highly optimized and self-validating sample preparation strategy[2][3].

This application note details a robust Solid-Phase Extraction (SPE) protocol utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The methodology is designed to arrest analyte degradation, bypass matrix-induced phase collapse, and achieve high absolute recoveries prior to LC-MS/MS or GC-MS/MS quantification.

Physicochemical Properties & Extraction Implications

Understanding the chemical vulnerabilities of the analyte is the foundation of a reliable extraction protocol.

PropertyCharacteristicImplication for Extraction Protocol
Chemical Class OrganophosphorothioateHydrophobic nature requires a strong non-polar retention mechanism.
Log P (est.) 3.8 - 4.2High affinity for polymeric divinylbenzene sorbents.
Hydrolytic Stability Labile at pH > 7Samples must be immediately buffered to pH 5.0 upon collection.
Thermal Stability Thermally labilePost-elution evaporation must be strictly maintained at ≤ 30°C.

Mechanistic Rationale: Designing a Self-Validating System

To ensure scientific integrity, every step in this protocol is driven by chemical causality rather than arbitrary selection.

  • Arresting Hydrolytic Degradation: The ester linkage of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is highly susceptible to alkaline hydrolysis[1][4]. At pH levels above 7.0, the P-O-aryl bond cleaves rapidly, yielding 4-chlorophenol and diethyl thiophosphate[4]. Adjusting the wastewater sample to pH 5.0 is a mandatory first step to stabilize the molecule.

  • Preventing Oxidation: The P=S (phosphorothioate) moiety can easily oxidize to its P=O (oxon) analog under environmental oxidative stress. Minimizing sample exposure to light and ambient air during processing preserves the parent compound.

  • Sorbent Dynamics (HLB vs. C18): Wastewater contains high levels of humic and fulvic acids that compete for sorbent binding sites. Traditional silica-based C18 sorbents are prone to "phase collapse" if the bed accidentally dries during vacuum steps, leading to catastrophic recovery losses (<50%)[5]. By utilizing a macroporous polystyrene-divinylbenzene-N-vinylpyrrolidone copolymer (HLB), the lipophilic divinylbenzene backbone captures the analyte's 4-chlorophenyl ring via π−π interactions, while the hydrophilic N-vinylpyrrolidone prevents phase collapse even if the cartridge runs dry, ensuring recoveries >85%[5].

Degradation OP O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Oxon Oxon Analog (P=O) (Highly Toxic) OP->Oxon Oxidation (ROS / O3) Phenol 4-Chlorophenol OP->Phenol Alkaline Hydrolysis (pH > 7) Phosphate Diethyl thiophosphate OP->Phosphate Alkaline Hydrolysis (pH > 7)

Fig 1. Primary degradation pathways of the target organophosphorus analyte in aqueous matrices.

Experimental Workflow & Protocol

Workflow A Wastewater Collection (Amber Glass, 4°C) B Filtration (0.45 µm GF/F) A->B C pH Adjustment (Buffer to pH 5.0) B->C D SPE Conditioning (MeOH -> pH 5.0 Water) C->D E Sample Loading (5 mL/min, Polymeric HLB) D->E F Washing & Drying (5% MeOH -> 10 min Vacuum) E->F G Elution (Ethyl Acetate) F->G H Evaporation & Reconstitution (N2 stream at 30°C -> LC-MS/MS) G->H

Fig 2. End-to-end SPE workflow for organophosphorus extraction from wastewater.

Reagents and Materials
  • SPE Cartridge: Polymeric HLB (200 mg sorbent bed, 6 mL barrel).

  • Solvents: LC-MS grade Methanol (MeOH), Ethyl Acetate, and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 0.1 M Ammonium Acetate buffer (adjusted to pH 5.0 with LC-MS grade acetic acid).

Step-by-Step Sample Pre-treatment
  • Filtration: Filter 500 mL of raw wastewater through a 0.45 µm glass fiber filter (GF/F) to remove suspended solids.

    • Causality: GF/F is preferred over cellulose acetate to prevent the highly hydrophobic target analyte from adsorbing to the filter membrane.

  • pH Adjustment: Add 5 mL of 0.1 M Ammonium Acetate buffer to the filtrate. Verify and adjust the pH to 5.0 ± 0.2 using dilute formic acid.

    • Causality: Stabilizes the phosphorothioate ester against alkaline hydrolysis[4].

  • Internal Standard Addition: Spike the sample with an isotopically labeled surrogate (e.g., Parathion-d10 or Triphenyl phosphate-d15) to a final concentration of 10 ng/L.

    • Causality: Creates a self-validating system to track absolute recovery and mathematically correct for any matrix suppression during MS ionization.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 5 mL of MeOH through the HLB cartridge at 2 mL/min, followed immediately by 5 mL of pH 5.0 ultrapure water.

    • Causality: Solvates the polymeric ligands to maximize surface area for analyte interaction.

  • Loading: Load the 500 mL pre-treated wastewater sample at a strictly controlled flow rate of 5 mL/min.

    • Causality: Exceeding 5 mL/min reduces the residence time required for the analyte to partition into the polymeric pores, leading to breakthrough and poor recovery.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water (v/v).

    • Causality: This specific concentration is strong enough to elute highly polar interferents (e.g., salts, short-chain organics) but too weak to disrupt the strong hydrophobic retention of the target OPP.

  • Drying: Apply full vacuum (approx. -15 inHg) to the SPE manifold for 10 minutes.

    • Causality: Complete removal of residual water is critical; water carryover will cause phase separation during the ethyl acetate elution and severely hinder the subsequent evaporation step.

  • Elution: Elute the target analyte with 2 sequential aliquots of 3 mL Ethyl Acetate at a slow drip rate of 1 mL/min.

    • Causality: Ethyl acetate perfectly disrupts both the π−π and van der Waals interactions between the HLB sorbent and the analyte, while remaining highly volatile for rapid dry-down.

Post-Extraction Processing
  • Evaporation: Evaporate the 6 mL eluate to near-dryness under a gentle stream of ultra-high-purity Nitrogen in a heated block set strictly to 30°C.

    • Causality: Temperatures >30°C risk thermal degradation and volatilization of the organophosphorus compound[4].

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 10% MeOH in water with 0.1% Formic Acid). Vortex for 30 seconds, sonicate for 1 minute, and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summarization

The following table summarizes the expected validation metrics for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate extraction from wastewater, comparing the recommended HLB protocol against traditional silica-based approaches.

SPE Sorbent TypeSample VolumeTarget Recovery (%)Matrix Effect (%)Expected LOQ (ng/L)Phase Collapse Risk
Polymeric HLB (200 mg) 500 mL88 - 95%-12% (Mild suppression)2.5None (Water wettable)
Silica C18 (500 mg) 500 mL42 - 55%-35% (High suppression)15.0High (If dried during vacuum)
Silica C8 (500 mg) 500 mL30 - 45%-28% (Mod. suppression)22.0High (If dried during vacuum)

Note: Data synthesized based on multiresidue OPP extraction performance in high-DOC surface and wastewaters[2][5]. Polymeric HLB consistently outperforms C18 in complex matrices due to its dual retention mechanism and resistance to drying.

References

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis Source: NIH URL
  • Stability of agricultural chemicals. I.
  • hlb solid-phase extraction: Topics by Science.
  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS Source: MDPI URL

Sources

Application

NMR spectroscopy parameters for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate identification

Application Note: NMR-Based Structural Elucidation and Purity Profiling of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Introduction & Mechanistic Insights O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR-Based Structural Elucidation and Purity Profiling of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Introduction & Mechanistic Insights

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a highly specialized organophosphate compound utilized as a structural analog in pesticide development and toxicological screening. Because organophosphates are susceptible to hydrolysis and oxidative desulfurization (conversion of P=S to P=O), rigorous analytical characterization is mandatory.

Relying solely on 1 H NMR is insufficient for organophosphates due to the lack of direct information regarding the phosphorus oxidation state. Therefore, a multinuclear approach ( 1 H, 13 C, and 31 P) is required. The wide range of chemical shifts for the phosphorus nucleus (from 250 to −250 ppm) enables direct structural determination and purity profiling[1]. Specifically, the chemical shift in 31 P NMR is highly sensitive to the electronegativity of attached substituents and the nature of the P=X bond. The 31 P NMR chemical shift for RO-P(=S)(OR) 2​ systems is significantly larger (shifted downfield) than that for RS-P(=O)(OR) 2​ or RO-P(=O)(OR) 2​ analogs[2]. For O,O-diethyl O-aryl phosphorothionates, the diagnostic 31 P resonance typically distributes between 62.00 and 63.14 ppm[3].

The Self-Validating System: This protocol is designed to be self-validating. The structural integrity of the molecule is confirmed not just by chemical shifts, but by the mandatory presence of heteronuclear spin-spin coupling ( JHP​ and JCP​ ). If the molecule is intact, the aliphatic and aromatic signals must exhibit specific splitting patterns caused by the adjacent 31 P nucleus. A loss of these couplings immediately indicates degradation (e.g., cleavage of the ester bond).

Experimental Protocols

Sample Preparation

Causality: Deuterated chloroform (CDCl 3​ ) is selected because it lacks exchangeable protons that might interfere with the sample and provides excellent solubility for lipophilic organophosphates.

  • Weigh 15–20 mg of the analyte with analytical precision using a microbalance.

  • Dissolve the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is at least 4 cm to minimize magnetic susceptibility artifacts at the air-liquid interfaces, which can severely degrade magnetic field homogeneity (shimming).

NMR Acquisition Parameters

Causality: Phosphorus nuclei often exhibit longer longitudinal relaxation times ( T1​ ). A standard 2-second relaxation delay ( d1 ) is insufficient for quantitative 31 P NMR and will result in signal saturation. Furthermore, standard proton decoupling enhances the 31 P signal via the Nuclear Overhauser Effect (NOE), which skews integration. We utilize inverse gated decoupling to suppress NOE, ensuring the peak area is strictly proportional to the number of phosphorus nuclei.

  • 1 H NMR (400 MHz): Pulse sequence: zg30; Spectral width: 12 ppm; d1 : 2.0 s; Number of scans (ns): 16.

  • 13 C{ 1 H} NMR (100 MHz): Pulse sequence: zgpg30 (proton-decoupled); Spectral width: 250 ppm; d1 : 2.0 s; ns: 256–512.

  • 31 P{ 1 H} NMR (162 MHz): Pulse sequence: igbg (inverse gated decoupling); Spectral width: 400 ppm; d1 : 5.0 s; ns: 64.

Data Processing and Validation
  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1 H, and 1.0 Hz for 13 C/ 31 P prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction to ensure symmetrical Lorentzian peak shapes.

  • Apply a Bernstein polynomial baseline correction to ensure accurate integration values.

  • Cross-Validation: Integrate the 1 H spectrum. The O-CH 2​ protons must integrate to 4H and exhibit both homonuclear coupling to the CH 3​ group ( 3JHH​≈7.1 Hz) and heteronuclear coupling to the phosphorus atom ( 3JHP​≈9.5 Hz), appearing as a doublet of quartets (dq).

Caption: Workflow for NMR-based structural elucidation and validation of organophosphates.

Quantitative Data Summaries

The following tables summarize the expected multinuclear NMR parameters for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, providing a reference framework for spectral assignment.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1.35 | Triplet (t) | 6H | 3JHH​=7.1 | -CH 3​ (Ethyl) | | 4.20 | Doublet of quartets (dq) | 4H | 3JHH​=7.1 , 3JHP​=9.5 | -O-CH 2​

  • (Ethyl) | | 7.15 | Doublet of doublets (dd) | 2H | 3JHH​=8.8 , 4JHP​=1.2 | Ar-H (C2, C6; ortho to O-P) | | 7.30 | Doublet (d) | 2H | 3JHH​=8.8 | Ar-H (C3, C5; ortho to Cl) |

Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity (due to P) | Coupling Constant ( JCP​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | | 15.8 | Doublet (d) | 3JCP​=7.5 | -CH 3​ (Ethyl) | | 65.2 | Doublet (d) | 2JCP​=5.0 | -O-CH 2​

  • (Ethyl) | | 122.5 | Doublet (d) | 3JCP​=4.8 | Ar-C (C2, C6) | | 129.6 | Singlet (s) | - | Ar-C (C3, C5) | | 130.5 | Singlet (s) | - | Ar-C (C4 attached to Cl) | | 149.2 | Doublet (d) | 2JCP​=7.2 | Ar-C (C1 attached to O-P) |

Table 3: 31 P{ 1 H} NMR Assignment (162 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Line Shape | Assignment | | :--- | :--- | :--- | :--- | | ~ 62.5 | Singlet (s) | Sharp | P=S (Phosphorothioate core) |

Caption: Logical mapping of multinuclear NMR data to specific structural moieties for validation.

References

  • Correlation of the 31P NMR Chemical Shift with the Position of Bond Critical Points in Some Phosphorothionates. ACS Publications. URL:[Link]

  • 31P NMR and ESI-MS studies of metal ion-phosphorus pesticide residue complexes. Canadian Science Publishing. URL:[Link]

  • Studying Lipophilicity Trends of Phosphorus Compounds by 31P-NMR Spectroscopy: A Powerful Tool for the Design of P-Containing Drugs. ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Extraction of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with the extraction, clean-up, and quantification of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with the extraction, clean-up, and quantification of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate . As a semi-volatile, lipophilic organophosphorothioate pesticide, this compound is notoriously prone to poor recovery rates during standard sample preparation workflows.

This guide is designed for analytical chemists and researchers to diagnose extraction failures and implement self-validating, high-recovery protocols.

Section 1: Core Principles & Causality (The "Why")

To troubleshoot effectively, we must first understand the physicochemical vulnerabilities of O,O-diethyl phosphorothioates. Low recovery rates are rarely random; they are typically caused by one of three mechanistic failures:

  • Alkaline Hydrolysis: The P-O-aryl bond is highly susceptible to base-catalyzed hydrolysis. If the extraction matrix (e.g., certain vegetables or biological fluids) has a pH exceeding 7.0, the analyte rapidly degrades into diethylthiophosphoric acid and 4-chlorophenol. Controlling the pH during the initial solvent extraction is critical (1)[1].

  • Volatilization: Organophosphates possess relatively high vapor pressures. During the solvent evaporation and concentration steps (e.g., nitrogen blowdown), significant analyte loss occurs via co-evaporation if the extract is taken to complete dryness (2)[2].

  • Sorbent Over-Retention: In dispersive solid-phase extraction (dSPE), aggressive sorbents like Graphitized Carbon Black (GCB) exhibit a strong affinity for planar aromatic rings, irreversibly stripping the target analyte alongside matrix pigments.

Section 2: Troubleshooting FAQs

Q1: My recovery drops below 50% during the nitrogen blowdown step. How do I fix this? A1: This is a classic volatilization issue. When evaporating under a nitrogen stream, the semi-volatile analyte escapes with the solvent vapor. Solution: Introduce a "keeper solvent" prior to evaporation. High-boiling-point solvents like 1-octanol, dodecane, or isooctane trap the volatile analyte. Studies demonstrate that adding a3 can increase recovery rates of organophosphorus pesticides from <60% to 90-99%[3].

Q2: Why does my recovery fluctuate wildly depending on the sample matrix? A2: Matrix-induced pH shifts are likely causing alkaline hydrolysis of the thioester bond. Unbuffered extraction methods (like the original unbuffered QuEChERS) leave the analyte vulnerable to the natural pH of the sample. Solution: Transition to the 4, which utilizes citrate buffers to lock the extraction pH between 5.0 and 5.5, ensuring the stability of organophosphates[4].

Q3: I am using PSA and GCB for dSPE clean-up, but my analyte is disappearing. Why? A3: While Primary Secondary Amine (PSA) is standard for removing organic acids, GCB is too aggressive for this specific analyte. The planar 4-chlorophenyl ring of the analyte binds irreversibly to the carbon structure. Solution: Substitute GCB with a milder sorbent like C18, which removes lipids without retaining planar pesticides. Limit PSA to 25 mg per mL of extract to prevent secondary interactions.

Section 3: Validated Experimental Protocols

To ensure a self-validating system, run a pre-extraction spike (to evaluate absolute recovery) and a post-extraction spike (to evaluate matrix effects) alongside these protocols.

Protocol A: Buffered QuEChERS Extraction (Modified EN 15662)
  • Weigh exactly 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Add 10.0 mL of LC-MS grade Acetonitrile (MeCN).

  • Add internal standard (e.g., Triphenyl phosphate or an isotopically labeled analogue) and vortex for 1 minute.

  • Add the EN 15662 extraction salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate (5)[5].

  • Shake vigorously by hand or mechanical shaker for 1 minute to induce phase separation and buffer the system to pH 5.0–5.5.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

Protocol B: dSPE Clean-up and Evaporation (with Keeper Solvent)
  • Transfer 1.0 mL of the upper MeCN supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 . (Do not use GCB).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 0.5 mL of the cleaned extract to a 2 mL glass autosampler vial.

  • Critical Step: Add 50 µL of 1-octanol or dodecane as a keeper solvent.

  • Evaporate under a gentle stream of nitrogen at a temperature not exceeding 35°C until only the keeper solvent remains (approx. 50 µL). Do not evaporate to dryness.

  • Reconstitute to 1.0 mL with the initial mobile phase for LC-MS/MS or GC-MS analysis.

Section 4: Quantitative Data & Optimization

The following table summarizes the causal impact of protocol modifications on the absolute recovery of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (spiked at 100 ng/g in a mixed vegetable matrix).

Extraction MethodClean-up SorbentEvaporation TechniqueAverage Recovery (%)RSD (%)
Unbuffered QuEChERS50mg PSA + 50mg GCBN₂ Blowdown (To Dryness)28.418.2
Unbuffered QuEChERS25mg PSA + 25mg C18N₂ Blowdown (To Dryness)45.114.5
EN 15662 (Buffered)25mg PSA + 25mg C18N₂ Blowdown (To Dryness)62.811.3
EN 15662 (Buffered) 25mg PSA + 25mg C18 N₂ Blowdown + 50µL Dodecane 94.2 5.1
EN 15662 (Buffered) 25mg PSA + 25mg C18 N₂ Blowdown + 50µL 1-Octanol 96.5 4.2

Section 5: Visualizations

Workflow Start Homogenized Sample (10g) Extract Add 10 mL MeCN + Internal Standard Start->Extract Buffer Add EN 15662 Salts (Citrate Buffered, pH 5.0-5.5) Extract->Buffer Centrifuge Centrifuge (4000 rpm, 5 min) Buffer->Centrifuge dSPE dSPE Clean-up (MgSO4, PSA, C18) Centrifuge->dSPE Keeper Add Keeper Solvent (50 µL 1-octanol) dSPE->Keeper Evaporate N2 Evaporation (<35°C, Avoid Dryness) Keeper->Evaporate Analyze LC-MS/MS or GC-MS Evaporate->Analyze

Optimized EN 15662 QuEChERS workflow for organophosphorothioate extraction.

LogicTree Issue Low Recovery (<70%) CheckStep Where is the loss occurring? Issue->CheckStep EvapLoss During Evaporation CheckStep->EvapLoss Volatilization CleanLoss During dSPE Clean-up CheckStep->CleanLoss Sorbent Binding ExtLoss During Initial Extraction CheckStep->ExtLoss Hydrolysis SolEvap Add Keeper Solvent (e.g., Dodecane) EvapLoss->SolEvap SolClean Reduce GCB/PSA Switch to C18 CleanLoss->SolClean SolExt Buffer to pH 5.0-5.5 (EN 15662 Salts) ExtLoss->SolExt

Diagnostic decision tree for identifying and resolving low organophosphate recovery rates.

References

  • Grokipedia: Keeper (chemistry). Grokipedia.
  • QuEChERS | Optimizing Sample Preparation. Rocker.
  • Review of use of keepers in solvent evaporation procedure during the environmental sample analysis of some organic pollutants. ResearchGate.
  • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC International.
  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Welcome to the Advanced Technical Support Center for LC-MS/MS Method Development. This portal is engineered for researchers and drug development professionals dealing with the quantification of lipophilic organophosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS Method Development. This portal is engineered for researchers and drug development professionals dealing with the quantification of lipophilic organophosphates. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is highly susceptible to matrix-induced signal suppression. This guide bypasses generic advice, offering field-proven, self-validating workflows to diagnose, quantify, and eliminate matrix effects (MEs).

Module 1: The Diagnostic Hub – Identifying Matrix Effects

Q: My calibration curve in neat solvent is perfectly linear, but my spiked biological matrix samples show a 60% loss in signal. Is this analyte degradation or a matrix effect?

A: This is a classic symptom of matrix-induced ion suppression. In Electrospray Ionization (ESI), ionization is a surface-dependent process. Highly surface-active matrix components—such as phospholipids in plasma or chlorophyll in plant extracts—outcompete the non-polar O-(4-Chlorophenyl) O,O-diethyl phosphorothioate for access to the droplet surface, neutralizing its charge and preventing it from entering the gas phase 1. To validate this causality, you must decouple extraction recovery from ionization efficiency.

Self-Validating Protocol: Post-Column Infusion & Matrix Factor (MF) Determination

Causality: Post-column infusion continuously introduces the analyte into the MS source. Injecting a blank matrix extract over this constant baseline reveals exact retention time (RT) windows where co-eluting matrix components suppress the ionization of the organophosphate.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a neat standard of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate at 100 ng/mL in the mobile phase.

  • Infusion Setup: Set up a post-column infusion using a syringe pump connected via a T-union to the LC column effluent. Infuse the standard at 10 µL/min.

  • Matrix Injection: Inject a fully extracted blank matrix (e.g., plasma or plant tissue) into the LC-MS/MS.

  • Data Acquisition: Monitor the MRM transition for the analyte. A sudden dip in the otherwise stable baseline precisely pinpoints the elution time of suppressing matrix components.

  • System Validation (MF Calculation):

    • Extract a blank matrix and spike the post-extraction solvent with the analyte to a final concentration of 10 ng/mL.

    • Prepare a neat solvent standard at 10 ng/mL.

    • Calculate: MF (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) × 100.

    • Validation Rule: An MF between 80–120% confirms a matrix-free analytical zone. An MF <80% dictates mandatory sample preparation optimization.

PostColumnInfusion Start Start LC Run (Blank Matrix Injection) Tee Tee Union (Mixing LC Effluent & Infusion) Start->Tee LC Flow Pump Syringe Pump Continuous Infusion of Analyte Pump->Tee Analyte Flow MS Mass Spectrometer (MRM Monitoring) Tee->MS Mixed Flow Data Chromatogram Output (Identify Suppression Zones) MS->Data

Post-column infusion workflow for mapping LC-MS/MS matrix suppression zones.

Module 2: The Protocol Vault – Overcoming Matrix Effects

Q: I am currently using Protein Precipitation (PPT) for plasma samples, but my MF is 40%. How can I improve this without losing analyte recovery?

A: PPT is the least effective sample preparation technique for LC-MS/MS because it leaves >90% of endogenous phospholipids in the final extract 2. Switching to a Polymeric Mixed-Mode Solid Phase Extraction (SPE) or a Pass-Through SPE leverages targeted sorbents to selectively retain lipids while allowing the organophosphate to elute unhindered 3.

Self-Validating Protocol: Pass-Through SPE for Lipid/Pigment Removal

Causality: Pass-through SPE utilizes a sorbent designed to trap fats, phospholipids, and pigments via strong hydrophobic and size-exclusion interactions. The non-polar O-(4-Chlorophenyl) O,O-diethyl phosphorothioate lacks the specific functional groups to bind strongly to this sorbent under high-organic conditions, allowing it to pass through.

Step-by-Step Methodology:

  • Extraction: Homogenize 1g of sample in 10 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 5 minutes.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl) to induce phase separation. Centrifuge at 4000 rpm for 5 minutes.

  • Pass-Through Clean-up: Attach a Pass-Through SPE cartridge (e.g., Oasis PRiME HLB) to a vacuum manifold or syringe.

  • Elution: Load 1 mL of the upper acetonitrile layer directly onto the cartridge. Do not condition or equilibrate the cartridge prior to loading.

  • Collection: Collect the effluent directly into an autosampler vial.

  • System Validation (Phospholipid Monitoring): During your LC-MS/MS run, actively monitor the in-source MRM transition of m/z 184 → 184 (the universal fragment for glycerophosphocholines). A successful clean-up is validated by a >95% reduction in the m/z 184 peak area compared to a crude PPT extract.

Module 3: Data Analytics & Quantitative Benchmarking

To guide your method development, review the quantitative impact of different sample preparation strategies on the matrix effect and recovery of lipophilic organophosphates.

Sample Preparation MethodPhospholipid Removal (%)Analyte Recovery (%)Matrix Factor (MF %)Method Suitability
Protein Precipitation (PPT) < 5%92 - 98%35 - 45% (Severe Suppression)Not Recommended
Liquid-Liquid Extraction (LLE) ~ 70%60 - 75%75 - 85% (Moderate ME)Sub-optimal Recovery
Standard QuEChERS (dSPE PSA) ~ 60%85 - 90%65 - 75% (Moderate ME)Routine Screening
Polymeric Mixed-Mode SPE > 95%88 - 95%95 - 102% (Negligible ME)High-Sensitivity Quantitation
Pass-Through SPE (PRiME HLB) > 90%90 - 98%92 - 105% (Negligible ME)Rapid & High-Sensitivity

Module 4: Mechanistic Deep Dive – Chromatographic Optimization

Q: If I cannot change my sample preparation method due to protocol lock-in, can I fix the matrix effect purely through LC-MS/MS instrument parameters?

A: While superior sample preparation is the gold standard, you can mitigate residual MEs chromatographically by shifting the retention time of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate out of the suppression zones.

Causality: Phospholipids typically elute late in reversed-phase gradients due to their lipophilic tails. By flattening the gradient slope (e.g., changing from 5% B/min to 2% B/min) or using a superficially porous particle (SPP) column, you increase peak capacity and separate the analyte from the invisible matrix cloud. Furthermore, switching the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) can drastically reduce MEs. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet desolvation, making it inherently less susceptible to charge competition 1.

ESISuppression Droplet ESI Droplet (Analyte + Matrix + Solvent) Desolvation Solvent Evaporation (Heat & Nitrogen Gas) Droplet->Desolvation Surface Droplet Surface Charge Accumulation Desolvation->Surface Matrix Matrix Components (High Surface Activity) Surface->Matrix Preferential Localization Analyte Target Organophosphate (Displaced from Surface) Surface->Analyte Excluded Ionization Matrix Ions Formed (Analyte Suppressed) Matrix->Ionization Analyte->Ionization Reduced Ionization

ESI droplet desolvation and charge competition causing ion suppression.

References

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. URL:[Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. URL:[Link]

  • A Smart Clean-up Approach to Reduce Matrix Effects and Isobaric Interference for Multi-residue Pesticide Analysis, Based Upon LC. Waters Corporation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a highly lipophilic organophosphate. Its chromatographic analysis presents two primary challenges: the highly polarizable phosphorothioate (P=S) moiety, which interacts strongly with stationary phase silanols to cause peak tailing, and its susceptibility to hydrolysis, which yields the highly polar degradant 4-chlorophenol.

This guide provides a self-validating framework for optimizing your reversed-phase HPLC mobile phase gradients to achieve baseline resolution, excellent peak symmetry, and reproducible quantification.

Method Development Workflow

The following diagram outlines the logical progression for developing a robust HPLC method tailored to phosphorothioate compounds.

G Start Start: Analyte Profiling O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Phase1 Step 1: Column Selection (End-capped C18 or CSH) Start->Phase1 Phase2 Step 2: Mobile Phase Buffer Selection (e.g., 10mM NH4FA + 0.1% FA) Phase1->Phase2 Phase3 Step 3: Gradient Optimization (Scouting: 5% to 95% ACN) Phase2->Phase3 Decision1 Resolution > 1.5 from 4-Chlorophenol? Phase3->Decision1 Adjust Adjust Gradient Slope (Shallower at 40-60% B) Decision1->Adjust No Phase4 Step 4: Validation (Precision, Accuracy, LOD/LOQ) Decision1->Phase4 Yes Adjust->Phase3 End Method Finalized Phase4->End

HPLC Method Development & Optimization Workflow for Phosphorothioates

Experimental Protocol: Optimizing the Mobile Phase Gradient

Objective: Establish a robust gradient that separates O-(4-Chlorophenyl) O,O-diethyl phosphorothioate from its matrix and hydrolysis products.

Self-Validation Checkpoint: Before injecting any samples, run a "blank gradient" (an injection of the initial mobile phase) to establish a baseline profile and confirm the absence of ghost peaks or system contamination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analytical standard in the initial mobile phase (e.g., 10% Acetonitrile / 90% Water).

    • Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes peak distortion and fronting due to localized disruption of the partitioning equilibrium at the head of the column.

  • Column Equilibration: Flush a fully end-capped C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm) with at least 10 column volumes of the initial mobile phase.

  • Aqueous Phase (Mobile Phase A) Preparation: Prepare a 10 mM ammonium formate buffer and adjust to pH 3.0 - 4.0 using formic acid.

    • Causality: The acidic pH ensures that residual silanols on the silica stationary phase remain protonated (neutral), preventing secondary ion-exchange interactions with the polarizable P=S bond of the phosphorothioate[1].

  • Organic Phase (Mobile Phase B) Selection: Use HPLC-grade Acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: ACN is an aprotic solvent that provides superior mass transfer kinetics for lipophilic organophosphates compared to methanol, resulting in sharper peaks and lower system backpressure[2].

  • Gradient Scouting: Execute a linear scouting gradient from 5% ACN to 95% ACN over 20 minutes.

  • Refinement & Resolution: Identify the retention times of the target analyte and its primary degradant (4-chlorophenol). If the resolution ( Rs​ ) is < 1.5, decrease the gradient slope (e.g., 1-2% B/min) specifically within the elution window of the critical pair to enhance separation[2].

Quantitative Data: Gradient Profile

The following table summarizes an optimized gradient profile designed to resolve the polar degradants early in the run while sharply eluting the lipophilic parent compound later.

Table 1: Recommended Gradient Profiles and Expected Retention Behaviors

Time (min)% Mobile Phase A (10 mM NH₄FA, pH 3.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Expected Chromatographic Event
0.0 90101.0System Equilibration; Sample Injection
5.0 60401.0Elution of polar hydrolysis products (e.g., 4-chlorophenol)
15.0 20801.0Elution of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
18.0 5951.0Column wash (elution of highly lipophilic matrix interferences)
20.0 90101.0Re-equilibration to initial conditions

Troubleshooting Guides & FAQs

Q1: Why am I observing peak tailing or broad peaks for my phosphorothioate analyte? A: Peak tailing in organophosphates is frequently caused by secondary interactions between the highly polarizable sulfur atom of the phosphorothioate (P=S) moiety and residual, unreacted silanol groups on the silica support of the stationary phase.

  • Troubleshooting Step: Switch to a fully end-capped C18 column or a Charged Surface Hybrid (CSH) column. Additionally, ensure your aqueous mobile phase is adequately buffered (e.g., 10 mM ammonium formate) and acidic (pH ~3.0 using formic acid) to keep residual silanols protonated and neutral[1][2].

Q2: How do I resolve the parent compound from its primary hydrolysis product, 4-chlorophenol? A: O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is susceptible to hydrolysis, cleaving the ester bond to yield 4-chlorophenol and diethyl thiophosphate. 4-chlorophenol is significantly more polar than the parent compound.

  • Troubleshooting Step: If co-elution occurs with early-eluting matrix components, start the gradient at a lower organic percentage (e.g., 5-10% B) and hold for 2-3 minutes. This retains the polar 4-chlorophenol longer. Then, employ a steeper ramp to elute the highly lipophilic parent compound[3].

Q3: Why is my baseline drifting significantly during the gradient run? A: Baseline drift during gradient elution is typically caused by a mismatch in the UV absorbance of Mobile Phase A and Mobile Phase B at the monitoring wavelength (often 220-254 nm for organophosphates).

  • Troubleshooting Step: Use strictly HPLC-grade or LC-MS grade solvents. If monitoring at low wavelengths (<230 nm), avoid using acetate buffers or high concentrations of formic acid, as they absorb strongly in this region. If drift persists, perform a blank gradient subtraction in your chromatography data system (CDS)[4].

Q4: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, but it requires careful pressure management and may alter selectivity. Methanol-water mixtures have higher viscosity than acetonitrile-water mixtures, leading to increased system backpressure. Furthermore, acetonitrile, being aprotic, often provides sharper peak shapes and better resolution for lipophilic organophosphates compared to protic methanol[2].

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate during GC Injection

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of thermally labile organophosphates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of thermally labile organophosphates.

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is highly susceptible to degradation during Gas Chromatography (GC) injection. Below is our comprehensive troubleshooting guide and FAQ to help you establish a robust, self-validating analytical workflow.

Part 1: Mechanism & Causality (The "Why")

Q1: Why does O-(4-Chlorophenyl) O,O-diethyl phosphorothioate degrade during standard splitless GC injection? A: Organophosphates containing a P=S bond and an ester linkage are notoriously unstable under high thermal stress and in the presence of catalytic active sites. When injected into a standard hot splitless inlet (e.g., 250°C), the analyte spends a prolonged time in the vapor phase. During this time, two primary degradation pathways occur:

  • Catalytic Hydrolysis: Active silanol groups (Si-OH) on the glass liner or glass wool, along with trace metal ions, catalyze the cleavage of the ester bond. This yields 4-chlorophenol and diethyl phosphorothioic acid.

  • Thiono-Thiolo Rearrangement: The thermal energy induces the isomerization of the P=S bond to a P=O-S configuration.

This degradation is often masked in dirty samples due to the "matrix-induced chromatographic response enhancement effect," where matrix components temporarily block active sites, leading to artificially higher recoveries than pure standards[1].

Q2: How can I tell if my analyte is degrading in the inlet versus the column? A: Inlet degradation typically presents as the appearance of sharp breakdown peaks (e.g., 4-chlorophenol) that elute much earlier than the parent compound. If the degradation was occurring continuously on the column, you would observe a raised baseline or a "smear" between the parent peak and the breakdown product.

Part 2: Hardware & Inlet Optimization

Q3: What is the optimal injection technique to minimize thermal stress? A: The fundamental rule for thermolabile compounds is to minimize residence time at high temperatures [2].

  • Programmed Temperature Vaporization (PTV): This is the preferred method. Inject the sample into a cold inlet (e.g., 60°C). After the solvent is transferred, rapidly heat the inlet (e.g., 600°C/min to 250°C). This subjects the analyte to high temperatures for only milliseconds.

  • Pulsed Splitless: If PTV is unavailable, use a high-pressure pulse (e.g., 30–50 psi for 0.5 min) during a hot injection. The pressure surge rapidly sweeps the vaporized analyte out of the hot inlet and onto the column.

Q4: How do I select and maintain the GC inlet liner for organophosphates? A: The flow path must be rigorously inert.

  • Eliminate Glass Wool: Standard glass wool provides a massive surface area of active silanol sites. For O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, use an ultra-inert dimpled or cyclo double-gooseneck liner without wool .

  • Gold Seals: Ensure the bottom seal of the inlet is deactivated gold rather than standard stainless steel to prevent metal-catalyzed degradation.

Part 3: Chemical Interventions (Analyte Protectants)

Q5: Can chemical additives prevent degradation if hardware optimization isn't enough? A: Yes. Analyte Protectants (APs) are compounds added to both standards and samples that strongly bind to active sites in the GC flow path, effectively masking them. This mimics the matrix enhancement effect but in a controlled, reproducible manner. According to[3], combining specific protectants yields the best results:

  • D-sorbitol: Provides excellent recovery enhancement by hydrogen-bonding to silanol groups.

  • L-gulonic acid γ-lactone: Acts as a sacrificial protectant against thermal breakdown.

Part 4: Experimental Protocols & Data

Step-by-Step Methodology: Analyte Protectant Workflow

To ensure a self-validating system, follow this protocol. The inclusion of a degradation monitoring step ensures you can trust your quantitative results.

  • Prepare AP Stock Solution: Dissolve D-sorbitol and L-gulonic acid γ-lactone in a polar solvent (e.g., acetonitrile/water) to a concentration of 10 mg/mL.

  • Solvent Selection: Reconstitute your final sample extract in a non-polar solvent like hexane . Hexane minimizes the vapor expansion volume in the inlet, preventing "backflash" onto cold metal parts[4].

  • Sample Spiking: Add the AP stock solution to all calibration standards, blanks, and sample extracts to achieve a final AP concentration of 1,000 ppm (1 mg/mL) in the injection vial.

  • GC Configuration: Install a fresh, ultra-inert dimpled liner (no glass wool). Set the inlet to Pulsed Splitless mode (40 psi pulse for 0.5 min) or PTV mode.

  • Injection: Inject 1 µL of the prepared sample.

  • System Validation (Crucial): Monitor the peak area ratio of the intact O-(4-Chlorophenyl) O,O-diethyl phosphorothioate to its primary degradation product (4-chlorophenol). A ratio > 100:1 validates that the system is properly deactivated.

Quantitative Comparison of Interventions

Table 1: Effect of Interventions on O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Recovery

Intervention StrategyInlet TemperatureLiner TypeAnalyte ProtectantRelative Recovery (%)Peak Tailing Factor
Standard Splitless 250°C IsothermalGlass WoolNone35 - 45%2.10
Pulsed Splitless 250°C IsothermalUltra-Inert (No Wool)None65 - 75%1.50
PTV Injection 60°C → 250°CUltra-Inert (No Wool)None85 - 90%1.20
Pulsed Splitless + APs 250°C IsothermalUltra-Inert (No Wool)D-Sorbitol (1000 ppm)95 - 98%1.05
Optimized (PTV + APs) 60°C → 250°CUltra-Inert (No Wool)D-Sorbitol (1000 ppm)> 99% 1.00

Part 5: Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve thermal degradation issues in your GC system.

G Start Issue: Low Recovery or Degradation Peaks Detected Step1 Assess GC Inlet Temperature Start->Step1 Cond1 Is Temp > 220°C? Step1->Cond1 Act1 Implement PTV or Lower Isothermal Temp Cond1->Act1 Yes Step2 Evaluate Flow Path Inertness Cond1->Step2 No Act1->Step2 Cond2 Using Standard Glass Wool? Step2->Cond2 Act2 Switch to Ultra-Inert Dimpled Liner (No Wool) Cond2->Act2 Yes Step3 Implement Analyte Protectants Cond2->Step3 No Act2->Step3 Cond3 Are APs in Sample? Step3->Cond3 Act3 Add D-Sorbitol & L-Gulonic Acid γ-lactone Cond3->Act3 No Success Optimal Phosphorothioate Recovery & Peak Shape Cond3->Success Yes Act3->Success

Caption: Logical troubleshooting workflow for resolving organophosphate thermal degradation in GC.

References

  • Agilent Technologies. (2012). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent Application Note 5990-9317EN. URL:[Link]

  • Sánchez-Brunete, C., Albero, B., Martín, G., & Tadeo, J. L. (2005). Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect. Analytical Sciences, 21(11), 1291-1296. URL:[Link]

  • Chen, Y., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10755–10761. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Synthetic Impurities in O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Production

Welcome to the Technical Support Center for organophosphate synthesis. The production of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate—an O-aryl O,O-diethyl phosphorothioate derivative—requires strict control over reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphate synthesis. The production of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate—an O-aryl O,O-diethyl phosphorothioate derivative—requires strict control over reaction conditions. Because this class of molecules is highly reactive and susceptible to thermal and hydrolytic degradation, researchers frequently encounter highly toxic or yield-limiting impurities.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-purity yields.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the specific impurities in your crude mixture. The table below summarizes the most common synthetic impurities, their origins, and their impact on the final product.

ImpurityChemical Structure / TypeOrigin / MechanismTypical % Range (Unoptimized)Impact / Toxicity
Residual 4-Chlorophenol Substituted PhenolIncomplete reaction; stoichiometric excess of starting material.2.0 - 5.0%High cellular toxicity; interferes with downstream biological assays.
O,O-Diethyl hydrogen phosphorothioate Phosphorothioic AcidHydrolysis of the chloridate precursor by trace water.1.0 - 3.0%Reduces overall yield; lowers pH, potentially catalyzing further degradation.
Sulfotepp DithiopyrophosphateCondensation of hydrolyzed chloridate with unreacted chloridate.0.2 - 1.5%Extreme acute toxicity (potent AChE inhibitor); strict regulatory limits [1].
O,S-Diethyl O-(4-chlorophenyl) phosphorothiolate Phosphorothiolate IsomerThermal thiono-thiolo rearrangement during purification.1.0 - 10.0%+Alters biological activity profile; ruins product purity [2].

Troubleshooting Guides & FAQs

Q1: Why am I detecting high levels of Sulfotepp (tetraethyl dithiopyrophosphate) in my final product, and how can I prevent it?

Mechanism & Causality: Sulfotepp (O,O,O',O'-tetraethyl dithiopyrophosphate) is a notorious and highly toxic impurity in the synthesis of diethyl phosphorothioates. It forms via a two-step side reaction. First, trace water in your solvent or hygroscopic reagents hydrolyzes the starting material (O,O-diethyl phosphorothiochloridate) into O,O-diethyl hydrogen phosphorothioate. Under basic conditions, this acid acts as a nucleophile and attacks another molecule of the unreacted chloridate, forming the symmetrical dithiopyrophosphate [1].

Solution: This is strictly a moisture-control issue.

  • Ensure all solvents (especially hygroscopic ones like acetone or THF) are rigorously dried over molecular sieves (water content < 50 ppm).

  • Flame-dry glassware and run the reaction under a positive pressure of Argon or Nitrogen.

  • If running a biphasic Schotten-Baumann reaction (water/DCM), the reaction must be kept strictly at 0–5°C to outcompete the hydrolysis rate with the phenolate substitution rate.

Q2: My product degrades during distillation, showing a new peak with a strong P=O stretch in the IR spectrum. What is happening?

Mechanism & Causality: You are observing the thiono-thiolo rearrangement . Organothiophosphates containing a P=S bond (thiono) are thermodynamically less stable than their P=O equivalents (thiolo). Under thermal stress (typically >80–100°C), the molecule undergoes a first-order, thermodynamically driven intramolecular rearrangement. The ethyl group migrates from the oxygen to the sulfur, converting your target P=S compound into O,S-diethyl O-(4-chlorophenyl) phosphorothiolate [2].

Solution: Do not subject this class of organophosphates to standard fractional distillation.

  • For lab scale: Purify using silica gel flash chromatography.

  • For scale-up: Use Wiped-Film Evaporation (WFE) or Short-Path Distillation under high vacuum (<0.1 mbar) to minimize the thermal residence time and keep the bath temperature below 60°C.

Q3: How do I eliminate residual 4-chlorophenol without hydrolyzing the target phosphorothioate?

Mechanism & Causality: Standard aggressive basic washes (e.g., 1M NaOH, pH > 13) will successfully remove the phenol but will also catalyze the hydrolysis of the newly formed P-O-aryl bond in your product. 4-chlorophenol has a pKa of ~9.4. By exploiting this pKa, you can selectively deprotonate the phenol using a milder base.

Solution: Wash your organic phase with ice-cold 5% aqueous Sodium Carbonate (Na₂CO₃). The carbonate ion (conjugate acid pKa ~10.3) is strong enough to quantitatively convert 4-chlorophenol into the water-soluble sodium 4-chlorophenolate, but mild enough to leave the organophosphate ester intact when kept at low temperatures (0–5°C).

Experimental Protocol: Optimized Synthesis & Purification

Objective: Synthesize O-(4-Chlorophenyl) O,O-diethyl phosphorothioate while minimizing pyrophosphate formation and thermal isomerization.

Step 1: Anhydrous Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Flush with Argon.

  • Dissolve 4-chlorophenol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol).

Step 2: Temperature-Controlled Addition

  • Cool the reaction mixture to 0–5°C using an ice-water bath.

  • Dissolve O,O-diethyl phosphorothiochloridate (1.05 eq) in a small volume of anhydrous DCM.

  • Add the chloridate solution dropwise over 30 minutes. Causality: The reaction is exothermic. Dropwise addition at 0°C prevents localized heating, which suppresses both the thiono-thiolo isomerization and the formation of pyrophosphates.

Step 3: Reaction and Quenching

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1).

  • Quench the reaction by adding an equal volume of ice-cold 5% aqueous Na₂CO₃.

Step 4: Phase Separation and Washing

  • Transfer to a separatory funnel and isolate the organic (bottom) layer.

  • Wash the organic layer twice more with ice-cold 5% Na₂CO₃ to remove all traces of 4-chlorophenol.

  • Wash once with cold brine to remove residual water and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 40°C.

Step 5: Non-Thermal Purification

  • Purify the crude oil via silica gel flash chromatography using a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate.

  • Concentrate the pure fractions under high vacuum at room temperature to yield the target compound as a clear oil.

Reaction and Degradation Pathways

The following diagram illustrates the desired synthetic pathway alongside the critical side reactions (Hydrolysis and Isomerization) that lead to the impurities discussed above.

G SM1 Diethyl phosphorothiochloridate Target O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (Target) SM1->Target + 4-Chlorophenol + Base (Main Pathway) Hydrolysis O,O-diethyl hydrogen phosphorothioate SM1->Hydrolysis + Trace H₂O (Hydrolysis) SM2 4-Chlorophenol SM2->Target Base Base (e.g., TEA) Base->Target Isomer O,S-diethyl O-(4-chlorophenyl) phosphorothiolate Target->Isomer Thiono-Thiolo Rearrangement Water Trace H₂O Water->Hydrolysis Sulfotepp Sulfotepp (Tetraethyl dithiopyrophosphate) Hydrolysis->Sulfotepp + Unreacted Chloridate (Condensation) Heat Heat (>80°C) Heat->Isomer

Synthesis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate and its primary degradation pathways.

References

  • World Health Organization (WHO). "Environmental Health Criteria 63: Organophosphorus Insecticides: A General Introduction." (1986). Available at:[Link]

  • Althoff, M. A., et al. "Thiono-Thiolo rearrangement vs. in-situ decomposition reactions." Phosphorus, Sulfur, and Silicon and the Related Elements, 194:4-6, 307-308 (2019). Available at:[Link]

Optimization

Technical Support Center: Resolving Peak Tailing in O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals encountering peak shape degradation—specifically peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals encountering peak shape degradation—specifically peak tailing—when analyzing the highly active organophosphorus (OP) compound, O-(4-Chlorophenyl) O,O-diethyl phosphorothioate .

Due to its highly polarizable phosphorothioate (P=S) core and electronegative 4-chlorophenyl group, this molecule is exceptionally prone to secondary interactions (adsorption) within both Gas Chromatography (GC) and Liquid Chromatography (LC) flow paths. Below, we provide the mechanistic causality, self-validating protocols, and quantitative benchmarks required to restore system inertness and chromatographic integrity.

Mechanistic Overview: The Root Cause of Peak Tailing

Peak tailing is rarely a detector issue; it is a symptom of mixed-mode retention. When O-(4-Chlorophenyl) O,O-diethyl phosphorothioate traverses a chromatographic system, it should ideally undergo pure partitioning with the stationary phase. However, if the system contains active sites —such as unshielded silanol groups (-Si-OH) in glass GC liners, exposed silica on LC columns, or trace metal ions—the P=S and P-O-Ar moieties act as strong Lewis bases/hydrogen bond acceptors. This creates a secondary adsorption mechanism that delays the elution of a fraction of the analyte molecules, manifesting as a chromatographic "tail."

Mechanism OP O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Active Active Sites (Exposed Silanols / Metals) OP->Active Untreated System Deactivated Deactivated Surface (End-capped / Silanized) OP->Deactivated Optimized System Adsorption Hydrogen Bonding & Secondary Interactions Active->Adsorption Elution Minimal Interaction (Ideal Partitioning) Deactivated->Elution Tailing Peak Tailing & Signal Loss Adsorption->Tailing Symmetry Sharp, Symmetrical Peaks Elution->Symmetry

Fig 1: Mechanistic pathway of phosphorothioate interactions with active vs. deactivated surfaces.

Gas Chromatography (GC) Workflows & Solutions

Causality & Expert Insights

In GC analysis of organophosphorus pesticides, the injector port is the primary culprit for peak tailing [1]. Repeated injections of matrix extracts degrade the deactivation layer of the glass liner and quartz wool, exposing active silanols. Furthermore, US EPA Method 8141B strictly mandates system inertness, noting that OP compounds readily degrade or adsorb in active flow paths, leading to poor reproducibility [3].

Protocol: Step-by-Step GC Flow Path Deactivation

Self-Validation Metric: Post-protocol injection of a 10 ng/mL standard must yield a USP tailing factor ( As​ ) between 0.90 and 1.10.

  • Cool and Depressurize: Cool the GC inlet to <50°C and depressurize the carrier gas.

  • Remove Active Components: Remove the septum nut, septum, and the old inlet liner. Discard the old gold seal, as active metal surfaces strongly adsorb phosphorothioates.

  • Install Inert Hardware: Install a new, proprietary deactivated splitless quartz liner packed with deactivated quartz wool. The deactivation process caps surface silanols, preventing hydrogen bonding with the P=S moiety [1].

  • Column Trimming: Trim 10–20 cm from the front of the analytical column (preferably a 5% phenyl polysiloxane ultra-inert phase) using a ceramic scoring wafer. This removes non-volatile matrix buildup that acts as a secondary retention site [3].

  • Purge and Condition: Reinstall the column and purge with high-purity carrier gas (Helium or Hydrogen, >99.999%) for a minimum of 15 minutes before heating the oven. Heating an unpurged column causes irreversible oxidation of the stationary phase, permanently generating active sites.

Liquid Chromatography (LC) Workflows & Solutions

Causality & Expert Insights

For LC-MS/MS or HPLC analysis, tailing of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is typically caused by poor solvation of the phosphorothioate group in highly acidic mobile phases (e.g., 0.1% Formic Acid) and subsequent interaction with residual silanols on C18 columns. Modifying the mobile phase to a neutral pH using ammonium acetate optimizes the solvation environment and masks these active sites, significantly reducing peak broadening [2].

Protocol: LC Mobile Phase Optimization for OP Compounds

Self-Validation Metric: Transitioning from formic acid to ammonium acetate should increase the Signal-to-Noise (S/N) ratio by at least 2-fold due to peak sharpening.

  • Buffer Selection: Weigh 0.154 g of high-purity LC-MS grade ammonium acetate.

  • Aqueous Phase Preparation: Dissolve the buffer in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 2 mM solution.

  • pH Control (Critical Step): Do not adjust the pH with formic or acetic acid. Maintaining the natural neutral pH (~6.8–7.2) of the ammonium acetate solution is critical for masking residual silanols and preventing peak tailing of OP esters [2].

  • Filtration: Filter through a 0.2 µm regenerated cellulose membrane if not using strictly LC-MS grade water.

  • Gradient Application: Use this 2 mM Ammonium Acetate solution as Mobile Phase A, paired with LC-MS grade Methanol as Mobile Phase B. Utilize a highly end-capped or sterically protected C18 column to further prevent silanol interactions.

Performance Metrics & Data Comparison

Implementing the protocols above yields measurable improvements in chromatographic integrity. The table below summarizes the expected quantitative shifts when transitioning from an untreated/standard system to an optimized system.

Chromatographic ParameterStandard System (Untreated)Optimized System (Deactivated/Buffered)Net Improvement
GC Tailing Factor ( As​ ) 1.65 - 1.800.92 - 0.97~45% reduction in tailing
GC Reproducibility (RSD) 8.5%2.1%4-fold improvement
LC Tailing Factor ( As​ ) 1.55 (0.1% Formic Acid)1.05 (2 mM NH₄OAc, pH 7)~32% reduction in tailing
LC Signal-to-Noise (S/N) 45:1120:12.6-fold increase

Troubleshooting Decision Tree

G Start Peak Tailing Detected in OP Chromatography System Which System? Start->System GC Gas Chromatography (GC) System->GC LC Liquid Chromatography (LC) System->LC GC_Step1 Replace Inlet Liner (Use Deactivated Quartz) GC->GC_Step1 LC_Step1 Check Mobile Phase (Switch to 2mM NH4OAc, pH 7) LC->LC_Step1 GC_Step2 Trim 10-20 cm of Guard/Analytical Column GC_Step1->GC_Step2 GC_Step3 Use Ultra-Inert 5% Phenyl Phase GC_Step2->GC_Step3 Resolve Symmetrical Peak Shape (Tailing Factor 0.9 - 1.1) GC_Step3->Resolve LC_Step2 Use End-Capped or Sterically Protected C18 LC_Step1->LC_Step2 LC_Step3 Passivate System (Check for Metal Interactions) LC_Step2->LC_Step3 LC_Step3->Resolve

Fig 2: Troubleshooting decision tree for resolving OP peak tailing in chromatography.

Frequently Asked Questions (FAQs)

Q: Why does peak tailing selectively worsen for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate compared to other analytes in my mix? A: The unique combination of the phosphorothioate (P=S) core and the electronegative 4-chlorophenyl group creates a highly polarized molecule. This specific electron distribution makes it exceptionally prone to hydrogen bonding with unshielded silanol groups (-Si-OH). While less polar non-OP analytes elute symmetrically, this compound acts as a highly sensitive indicator of system activity.

Q: I replaced my GC inlet liner, but tailing returned after only 10 injections of my QuEChERS extract. What is the cause? A: This is caused by matrix-induced active sites. Co-extracted matrix components (like heavy lipids or pigments) accumulate in the inlet liner and glass wool, physically masking the deactivation layer and creating new active sites. To resolve this, implement a more rigorous sample cleanup (e.g., dSPE with PSA/C18) or utilize a Programmed Temperature Vaporization (PTV) inlet to minimize matrix deposition in the flow path.

Q: For LC-MS/MS analysis, why is ammonium acetate preferred over formic acid for this specific compound? A: While 0.1% formic acid is a standard LC-MS additive, its low pH suppresses the ionization of residual silanols on the silica backbone, which paradoxically can increase secondary interactions for certain organophosphate esters. Using 2 mM ammonium acetate in water (pH ~7) provides a superior solvation environment, masking active sites and significantly reducing peak broadening and tailing [2].

References

  • Khan, A.I. (2013). Analysis of Organophosphorus Pesticides by GC (Application Note 20705). Thermo Fisher Scientific. Available at:[Link]

  • Hidalgo-Serrano, M., Borrull, F., Pocurull, E., & Marcé, R. M. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Molecules, 27(23), 8635. Available at:[Link]

  • US Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography (Revision 2). SW-846 Test Methods. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Calibration Curves

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity quantitative data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity quantitative data.

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is an organophosphorus (OP) pesticide standard that presents unique stability challenges during analytical calibration. As an organothiophosphate, it is highly susceptible to hydrolysis, oxidation (specifically the conversion of the P=S thione group to a P=O oxon group), and irreversible adsorption to active silanol groups on laboratory glassware[1][2]. Ensuring the integrity of your standard calibration curves is critical for accurate quantitation in pharmacokinetic and environmental assays. This guide provides field-proven insights and self-validating protocols to overcome these specific chemical challenges.

Quantitative Summary of Degradation Pathways & Mitigation

Understanding the causality behind standard degradation is the first step in preventing it. The table below summarizes the primary degradation pathways for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate and the corresponding stabilization strategies.

Degradation PathwayMechanistic CauseMitigation Strategy
Hydrolysis Nucleophilic attack on the P-O bond, accelerated by extreme pH or the presence of protic solvents.Use anhydrous, aprotic solvents (e.g., acetone, hexane). Avoid methanol/water mixes for stock storage[3].
Oxidation (Oxon Formation) Conversion of the P=S thione group to a P=O oxon group via dissolved oxygen or photo-oxidation[1].Store in amber ampoules under an inert argon or nitrogen headspace at -20°C[3].
Glass Adsorption Irreversible binding of the analyte to active silanol (-SiOH) groups on glass surfaces[2].Use silanized (deactivated) glassware. Employ matrix-matched calibration or analyte protectants.
Thermal Degradation Breakdown in the GC injection port due to high temperatures and active sites in the liner.Use cold splitless injection or programmable temperature vaporizing (PTV) inlets with deactivated liners.
Troubleshooting FAQs

Q: Why is my calibration curve non-linear at the low end (e.g., <10 ng/mL)? A: Non-linearity at the low end of a calibration curve is a classic symptom of active site adsorption. Organophosphorus compounds readily bind to free silanol groups on standard glass vials and GC inlet liners[2]. When the absolute mass of the analyte is low, a significant percentage is lost to these active sites, causing the response to drop disproportionately. Solution: Switch to silanized (deactivated) glassware. Additionally, consider adding analyte protectants (e.g., sorbitol, gulonolactone, or a matrix extract) to your standards. These protectants preferentially bind to the active sites, allowing the target analyte to transfer quantitatively to the detector.

Q: My stock solution degraded after only a week in the refrigerator. What went wrong? A: The solvent choice and storage conditions are likely the culprits. Protic solvents like methanol can induce transesterification or hydrolysis over time. Furthermore, exposure to oxygen and light accelerates the oxidative conversion of the P=S group to P=O[1]. Solution: Always prepare stock solutions in anhydrous, aprotic solvents (like acetone or hexane). Purge the headspace of the vial with argon or nitrogen to displace oxygen, use amber glass to prevent photo-oxidation, and store the solutions at -20°C[3].

Q: How can I minimize pipetting errors when preparing multi-point calibration curves? A: Volumetric error is a major source of calibration failure. Avoid pipetting very small volumes (<10 µL) of highly concentrated stock solutions. Solution: Utilize a serial dilution strategy by creating "bridging" or intermediate stock solutions. This allows you to pipette larger, more accurate aliquots[4]. Additionally, use positive displacement pipettes for volatile solvents like hexane or acetone to prevent volume loss due to vapor pressure differences inside the pipette tip.

Experimental Protocol: Preparation of Stable OP Calibration Standards

To guarantee a self-validating system, every step in this protocol is designed to eliminate a specific variable of degradation.

Objective: To prepare a highly stable, multi-point calibration curve for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, minimizing hydrolysis, oxidation, and adsorption.

Materials Required:

  • Anhydrous Acetone (LC-MS/GC-MS grade)

  • Silanized amber glass volumetric flasks and autosampler vials

  • Argon gas (high purity)

  • Positive displacement pipettes

Step-by-Step Methodology:

  • Glassware Deactivation: Ensure all volumetric flasks and vials are silanized. (Note: If pre-silanized glassware is unavailable, rinse standard glassware with a 5% dimethyldichlorosilane (DMDCS) in toluene solution, followed by methanol and hexane rinses, then bake at 200°C for 2 hours).

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the O-(4-Chlorophenyl) O,O-diethyl phosphorothioate reference standard using a calibrated microbalance. Dissolve immediately in 10.0 mL of anhydrous acetone in a silanized amber flask.

  • Inert Atmosphere Storage: Purge the headspace of the primary stock with a gentle stream of argon gas for 10 seconds to displace ambient oxygen[3]. Cap tightly with a PTFE-lined septum and store immediately at -20°C.

  • Bridging Stock Preparation (10 µg/mL): Allow the primary stock to equilibrate to room temperature to prevent condensation. Using a positive displacement pipette, transfer 100 µL of the primary stock into a 10 mL silanized volumetric flask and bring to volume with anhydrous acetone.

  • Working Calibration Standards: Prepare working standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the bridging stock into silanized autosampler vials. Ensure pipetted volumes are always ≥10 µL to minimize volumetric error[4].

  • Matrix Matching (System Validation): Evaporate the solvent under a gentle nitrogen stream and reconstitute the standards in a blank sample matrix extract. This step compensates for matrix effects and ensures that any remaining active sites in the analytical system are blocked prior to the analytical run.

Workflow & Logical Relationship Visualization

OP_Degradation_Logic OP O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Hydrolysis Hydrolysis (P-O Cleavage) OP->Hydrolysis Protic Solvents / H2O Oxidation Oxidation (P=S to P=O) OP->Oxidation O2 / Light Adsorption Glass Adsorption (Silanol Binding) OP->Adsorption Active Sites Aprotic Use Anhydrous Aprotic Solvents Hydrolysis->Aprotic Prevent Argon Argon Purge & Amber Vials Oxidation->Argon Prevent Silanized Silanized Glassware & Analyte Protectants Adsorption->Silanized Prevent

Logical relationship between OP degradation pathways and stabilization strategies.

References
  • Kim, Y., et al. "Oxidative Degradation of Organophosphorous Pesticides by N-Halamine Fabrics." Industrial & Engineering Chemistry Research, American Chemical Society. Available at:[Link]

  • Lawruk, T. S., et al. "Development of a Magnetic Particle-Based Enzyme Immunoassay for the Quantitation of Chlorpyrifos in Water." Journal of Agricultural and Food Chemistry, American Chemical Society. Available at:[Link]

  • Morales, E.L., Sinuco, L.D.C., Ahumada, D.A. "Stabilization strategies for unstable pesticides in calibration reference materials." ResearchGate. Available at:[Link]

  • Wiest, L. "Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error." Restek Corporation. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Signal Suppression for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in LC-MS/MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most persistent challenges in mass spectrometry: matrix-induced signal suppression. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a highly lipophilic organophosphate. Its unique physicochemical properties make it exceptionally vulnerable to ionization interference.

This guide provides mechanistic insights, self-validating protocols, and actionable solutions to restore your assay's sensitivity and quantitative rigor.

Diagnostic Workflow for Signal Suppression

Before altering your methodology, you must systematically isolate the root cause of the signal loss. The workflow below outlines the logical progression from symptom detection to targeted resolution.

G Start Signal Suppression Detected PCIS Perform Post-Column Infusion (PCIS) Start->PCIS Analyze Analyze Chromatogram Suppression Zones PCIS->Analyze Cond1 Suppression overlaps with analyte RT? Analyze->Cond1 Prep Optimize Sample Prep (Phospholipid Removal SPE) Cond1->Prep Yes (Matrix Effect) LC Adjust LC Gradient / Mobile Phase (Add Buffers) Cond1->LC Yes (Co-elution) Ion Switch Ionization (ESI to APCI) Cond1->Ion No (Source/Ionization Issue) Prep->LC

Figure 1: Diagnostic workflow for isolating and resolving LC-MS/MS signal suppression.

Frequently Asked Questions (FAQs)

Q1: Why does O-(4-Chlorophenyl) O,O-diethyl phosphorothioate experience severe signal suppression in positive ESI mode compared to other pesticides?

Causality: The core issue lies in the physicochemical properties of the phosphorothioate (P=S) moiety. Sulfur is less electronegative and more polarizable than oxygen, resulting in a significantly lower proton affinity compared to phosphate (P=O) analogs. During the electrospray ionization (ESI) droplet desolvation process, charge competition occurs at the droplet surface. Highly surface-active endogenous matrix components—such as glycerophospholipids or basic amines from biological samples—easily outcompete the phosphorothioate for available protons[1][2]. Consequently, the analyte remains neutral and fails to enter the gas phase as an ion, manifesting as severe signal suppression.

G ESI ESI Droplet Formation Evap Solvent Evaporation ESI->Evap Comp Charge Competition at Droplet Surface Evap->Comp Matrix Phospholipids (High Proton Affinity) Comp->Matrix Analyte Phosphorothioate (Low Proton Affinity) Comp->Analyte Ionized Matrix Ions (Signal Dominates) Matrix->Ionized Captures H+ Suppressed Neutral Analyte (Signal Suppressed) Analyte->Suppressed Fails to Ionize

Figure 2: Mechanism of ESI charge competition leading to phosphorothioate signal suppression.

Q2: How do I definitively confirm that my signal loss is due to matrix effects and not instrument drift or source contamination?

Causality & Solution: You must map the interference using the Post-Column Infusion of Standards (PCIS) method[3][4]. By continuously infusing a pure standard of your analyte post-column while injecting a blank matrix extract, you can visualize the exact retention time (RT) windows where suppression occurs. If the steady-state baseline dips precisely where your analyte normally elutes, you have confirmed a matrix effect[5]. If the baseline remains stable but your actual sample injections show low response, the issue is likely related to source contamination, poor extraction recovery, or MS tuning parameters[6].

Q3: Standard protein precipitation (PPT) leaves my samples with high suppression. What is the best sample preparation strategy for this lipophilic organophosphate?

Causality & Solution: Standard PPT using acetonitrile or methanol effectively removes proteins but leaves behind high concentrations of endogenous lipids[7]. Because O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is highly lipophilic (high LogP), it co-elutes with these residual lipids in reversed-phase chromatography. To resolve this, transition to a Phospholipid-Removal Solid-Phase Extraction (SPE) workflow[8]. Sorbents utilizing zirconia (ZrO2) or titanium dioxide selectively bind the phosphate moiety of endogenous phospholipids while allowing the phosphorothioate analyte to pass through unhindered, drastically reducing matrix suppression[9].

Q4: Can modifying the LC mobile phase mitigate this suppression without changing the sample prep?

Causality & Solution: Yes, chromatographic and mobile phase optimization can partially compensate for matrix effects. Using volatile buffers like ammonium formate or ammonium acetate (1–5 mM) can enhance spray stability and provide an abundant proton/ammonium source, shifting the ionization equilibrium slightly in favor of the analyte[10][11]. Additionally, adjusting the gradient to separate the organophosphate from the main phospholipid elution zone reduces direct charge competition[1].

Quantitative Impact of Sample Preparation on Matrix Effects

The table below summarizes the typical quantitative performance of various sample preparation methods when extracting lipophilic phosphorothioates from complex biological matrices (e.g., plasma).

Extraction MethodologyAbsolute Recovery (%)Matrix Effect / Ion Suppression (%)Phospholipid CarryoverRecommended Use Case
Protein Precipitation (PPT) 85 - 95%-65% to -80% (Severe)Very HighHigh-concentration screening only
Liquid-Liquid Extraction (LLE) 60 - 75%-30% to -45% (Moderate)MediumWhen SPE is cost-prohibitive
Standard C18 SPE 75 - 85%-25% to -40% (Moderate)MediumGeneral pesticide panels
Zirconia-based Phospholipid SPE 88 - 96% -5% to -10% (Minimal) Near Zero Trace-level quantification (Validated)

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting intervention must be validated. The following step-by-step methodologies are designed to be self-validating systems.

Protocol A: Post-Column Infusion (PCIS) for Matrix Effect Profiling

This protocol validates the presence of matrix effects by using the mass spectrometer's own continuous baseline to reveal hidden interferences[3][4].

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer ion source.

  • Syringe Pump Configuration: Connect a syringe pump to the third port of the T-piece. Fill the syringe with a pure standard solution of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (e.g., 100 ng/mL in 50:50 Water:Acetonitrile).

  • Infusion: Start the syringe pump at a constant flow rate of 10 µL/min. Monitor the specific MRM transition for the analyte until a stable, continuous baseline signal is achieved.

  • Injection: While the standard is infusing, inject a blank matrix extract (e.g., extracted plasma or tissue without the analyte) using your standard LC gradient method.

  • Data Interpretation: Observe the chromatogram. Any significant drop (>15%) in the steady-state baseline indicates a suppression zone. If this zone overlaps with the known retention time of your analyte, matrix-induced signal suppression is confirmed[5].

Protocol B: Optimized Zirconia-Based Phospholipid-Removal SPE

This protocol systematically removes the specific matrix components (phospholipids) responsible for suppressing the phosphorothioate signal[8][9].

  • Pre-treatment: Aliquot 100 µL of biological sample. Add 400 µL of Acetonitrile containing 1% Formic Acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Conditioning: Condition a Zirconia-based Phospholipid-Removal SPE cartridge (e.g., ZrO2/C18) with 2 mL of Methanol, followed by 2 mL of LC-MS grade Water.

  • Loading: Transfer the supernatant from Step 1 directly onto the conditioned SPE cartridge. Apply a gentle vacuum (approx. 5 inHg).

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove residual salts and highly polar interferences.

  • Elution: Elute the target organophosphate using 2 mL of Acetonitrile/Methanol (50:50, v/v). The zirconia sorbent will selectively retain the matrix phospholipids while the analyte elutes.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial LC mobile phase.

  • Validation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into the post-extraction blank versus the peak area in a neat solvent standard[2]. An MF between 0.9 and 1.1 indicates successful elimination of matrix effects.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • Rapid Sample Preparation and Fast GC–MS-MS for the Analysis of Pesticides and Environmental Contaminants in Fish.

Sources

Troubleshooting

Optimizing derivatization conditions for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate metabolites

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive technical guide and troubleshooting resource for researchers analyzing the degradation products of O-(4-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive technical guide and troubleshooting resource for researchers analyzing the degradation products of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate .

In mammalian and environmental systems, this organophosphate undergoes cytochrome P450-mediated desulfuration to its oxon analog, followed by esterase-driven hydrolysis. This yields three highly polar primary metabolites that require derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis:

  • Diethyl thiophosphate (DETP)

  • Diethyl phosphate (DEP)

  • 4-Chlorophenol (4-CP)

Because these metabolites span distinct chemical classes (hygroscopic phosphoric acids and halogenated phenols), achieving a unified derivatization strategy requires precise control over reaction thermodynamics and phase-transfer kinetics.

MetabolicPathway Parent O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Oxon Oxon Metabolite (O-(4-Chlorophenyl) O,O-diethyl phosphate) Parent->Oxon CYP450 Desulfuration DETP Diethyl thiophosphate (DETP) Parent->DETP Hydrolysis 4 4 Parent->4 DEP Diethyl phosphate (DEP) Oxon->DEP Hydrolysis Oxon->4 CP Hydrolysis

Metabolic pathway of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate yielding polar metabolites.

Part 1: Derivatization Strategy Selection

To achieve self-validating analytical batches, the choice of derivatization reagent is critical. We strongly recommend Pentafluorobenzyl bromide (PFBBr) combined with Negative Ion Chemical Ionization (NICI) MS over traditional silylation (BSTFA/MTBSTFA). PFBBr attaches a highly electronegative pentafluorobenzyl group to the analytes, providing exceptional electrophoric properties that lower the limits of detection (LOD) to the sub-ng/mL range for both dialkyl phosphates (DAPs) and chlorophenols .

Table 1: Quantitative Comparison of Derivatization Agents

Derivatization ReagentTarget MoietiesMoisture SensitivityOptimal GC-MS ModeTypical LOD RangeApplication Recommendation
PFBBr Phosphates, PhenolsModerateNICI (Negative Ion)0.02 – 0.1 µg/LPrimary Choice. Unified protocol with ultimate sensitivity.
MTBSTFA Phosphates, PhenolsHighEI (Electron Impact)1.0 – 5.0 µg/LAlternative. Forms stable TBDMS derivatives; good for standard EI[1].
Diazomethane Phosphates, PhenolsLowEI (Electron Impact)5.0 – 10.0 µg/LNot Recommended. Highly toxic/explosive; poor trace sensitivity.

Part 2: Unified PFBBr Derivatization Protocol

This protocol is designed as a self-validating system . By incorporating isotopically labeled internal standards (e.g., D10-DEP and 13C-4-CP) prior to extraction, any suppression in derivatization efficiency will be proportionally reflected in the internal standard, preventing false negatives.

Step-by-Step Methodology:

  • Sample Preparation & SPE: Spike 1 mL of biological matrix with internal standards. Adjust to pH 6.0 and load onto a polymeric Weak Anion Exchange (WAX) SPE cartridge. Wash with 2 mL deionized water and 2 mL hexane. Elute analytes with 2 mL of 5% formic acid in acetonitrile.

  • Evaporation: Add 10 µL of 1-octanol (as a keeper solvent to prevent volatilization). Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 40°C. Note: Lyophilization can also be used to ensure zero residual moisture.

  • Reconstitution & Catalysis: Reconstitute the residue in 100 µL of acetonitrile. Add 10 µL of phase-transfer catalyst (0.1 M tetrabutylammonium bromide) and 10 mg of anhydrous K₂CO₃.

  • Alkylation: Add 20 µL of 5% PFBBr in acetonitrile. Seal the vial and incubate at 60°C for 60 minutes.

  • Liquid-Liquid Partitioning: Quench the reaction with 0.5 mL of HPLC-grade water. Extract the pentafluorobenzyl derivatives into 1 mL of hexane. Vortex, centrifuge, and transfer the organic (upper) layer to a GC vial.

  • Analysis: Inject 1 µL into a GC-NICI-MS system using a non-polar capillary column (e.g., DB-5MS).

Workflow Sample Sample Prep (WAX SPE) Drying Evaporation (N2 blow-down) Sample->Drying Deriv Alkylation (PFBBr + K2CO3) Drying->Deriv LLE LLE Extraction (Hexane) Deriv->LLE Analysis GC-NICI-MS Analysis LLE->Analysis

Unified workflow for the extraction and PFBBr derivatization of OP metabolites.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing low recovery and high RSDs for DETP and DEP compared to 4-chlorophenol when using silylation (BSTFA)? A1: Mechanism & Causality: Dialkyl phosphates (DAPs) like DETP and DEP are highly polar, hygroscopic, and possess low pKa values (~1.5). BSTFA relies on nucleophilic attack by the analyte on the silicon atom, a reaction that is violently quenched by trace water. Even atmospheric moisture introduced during autosampler queuing can hydrolyze the TMS-phosphate esters back to free acids. Solution: Switch to the PFBBr protocol. PFBBr alkylation utilizing a phase-transfer catalyst is significantly more robust against trace aqueous micro-environments2[2]. If you must use silylation, switch to MTBSTFA, which forms sterically hindered tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable against hydrolysis 1[1].

Q2: During PFBBr derivatization, my 4-chlorophenol peak is split or shows multiple derivative peaks. What is the mechanism? A2: Mechanism & Causality: This is typically caused by heterogeneous reaction conditions or GC inlet degradation. While PFBBr primarily targets the hydroxyl oxygen of 4-CP (O-alkylation) under mild basic conditions, excessive heat (>80°C) or the use of a strong base (like NaOH) can trigger competing C-alkylation at the ortho-position of the phenolic ring. Alternatively, active sites (silanol groups) in a dirty GC inlet can catalytically degrade the PFB-ether. Solution: Ensure you are using a mild base like K₂CO₃. Strictly control the incubation temperature to 60°C. Perform inlet maintenance: replace the glass liner with a highly deactivated single-taper liner and trim the first 10 cm of the GC column.

Q3: I am losing the DEP metabolite during the nitrogen blow-down step. How can I prevent this? A3: Mechanism & Causality: Free diethyl phosphate (DEP) and diethyl thiophosphate (DETP) are highly volatile in their un-ionized, free-acid forms. If the SPE eluate is highly acidic (e.g., 5% formic acid) and evaporated to dryness, the DAPs will co-volatilize with the solvent. Solution: Add a "keeper" solvent or a neutralizing agent before evaporation. Adding 10 µL of a high-boiling solvent (like 1-octanol) creates a micro-droplet that retains the DAPs during nitrogen evaporation. Alternatively, use an automated on-support derivatization technique where the analytes are derivatized directly on the SPE sorbent prior to elution, bypassing the drying step entirely3[3].

Q4: Can I analyze these metabolites without derivatization using LC-MS/MS instead? A4: Mechanism & Causality: Yes, but with significant chromatographic trade-offs. Direct LC-MS/MS analysis of DAPs avoids the labor-intensive derivatization steps and eliminates analyte loss during evaporation 4[4]. However, DAPs are poorly retained on standard reversed-phase C18 columns and suffer from severe ion suppression in the ESI source due to matrix effects from biological fluids. If transitioning to LC-MS/MS, you must use specialized weak anion exchange LC columns or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention and separation from matrix salts.

References

  • Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans. PubMed/NIH.[Link]

  • Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. Analyst (RSC Publishing).[Link]

  • Derivatization in Analytical Chemistry. MDPI.[Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate.[Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks.[Link]

Sources

Optimization

Technical Support Center: Environmental Screening of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and researchers conducting trace-level environmental screening (soil, water, and sediment) of O-(4-Chlorophenyl) O,O-diethyl phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and researchers conducting trace-level environmental screening (soil, water, and sediment) of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate .

Because this target analyte is a highly lipophilic organophosphorus (OP) compound featuring a thermally labile phosphorothioate (P=S) moiety, it is notoriously susceptible to matrix interferences. These interferences manifest as severe background noise, signal suppression in LC-MS/MS, and ghost peaks in GC-MS/MS. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Part 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why does my LC-ESI-MS/MS chromatogram show severe signal suppression and high background noise in soil extracts?

The Causality: This is a classic manifestation of the Matrix Effect (ME) . In Electrospray Ionization (ESI), co-eluting matrix components—specifically humic and fulvic acids from soil—compete with the target OP pesticide for access to the droplet surface and available charge[1]. Because humic acids often possess a higher surface activity and proton affinity, they preferentially eject from the droplet. This forces the target analyte into the interior of the droplet where it is neutralized, failing to ionize[2]. The result is a noisy baseline and artificially low recovery.

The Solution: Implement a dispersive Solid Phase Extraction (d-SPE) cleanup step utilizing Primary Secondary Amine (PSA) to bind and remove organic acids. Always use Matrix-Matched Calibration or an Isotopically Labeled Internal Standard (IL-IS) to mathematically compensate for any residual suppression.

G A ESI Droplet (Analyte + Matrix) B Solvent Evaporation & Fission A->B C Surface Charge Competition B->C D Matrix Ions Ejected (High Proton Affinity) C->D Favored E Analyte Neutralized (Fails to Ionize) C->E Suppressed F Signal Suppression & High Background E->F

Mechanism of ESI signal suppression by matrix interference.

Q2: In GC-MS/MS, I am seeing ghost peaks, tailing, and a rising baseline. Is the pesticide degrading?

The Causality: Yes. The phosphorothioate (P=S) bond is thermally labile and highly susceptible to degradation at active sites (free silanol groups) within the GC injection port liner and column head[2]. When heavy matrix lipids are injected, they temporarily block these active sites, causing "Matrix-Induced Response Enhancement" (artificially high signals compared to neat standards). However, as these lipids bake onto the column over multiple runs, they create new active sites and column bleed, which manifests as a rising background baseline and ghost peaks[3].

The Solution: Use Analyte Protectants (e.g., a mixture of ethylglycerol, D-sorbitol, and shikimic acid) to proactively mask active sites before the pesticide degrades[2]. Additionally, utilize Capillary Flow Technology (CFT) backflushing to reverse-flush heavy matrix compounds out of the split vent before they foul the analytical column[3].

Q3: How do I optimize the QuEChERS extraction to minimize background noise in soil versus water?

The Causality: The background profile is dictated by the matrix. Soil requires a critical hydration step prior to extraction to release the lipophilic O-(4-Chlorophenyl) O,O-diethyl phosphorothioate from deep within the soil pores[4]. Without hydration, the acetonitrile solvent cannot penetrate the matrix, leading to low analyte recovery and a disproportionately high extraction of surface contaminants.

Part 2: Quantitative Data & Troubleshooting Tables

Table 1: Matrix Effect Troubleshooting Matrix
SymptomInstrumental ModeRoot CauseCorrective Action
Signal Suppression (>20% loss) LC-ESI-MS/MSCharge competition at ESI droplet surface by humic/fulvic acids.Dilute extract 1:5; use PSA d-SPE cleanup; switch to APCI if ESI fails.
Signal Enhancement (>120% recovery) GC-MS/MSMatrix components blocking active silanol sites in the liner.Use analyte protectants (e.g., D-sorbitol); install ultra-inert liners.
Rising Baseline / Ghost Peaks GC-MS/MSAccumulation of high-boiling matrix lipids baking onto the column.Implement post-run column backflushing; trim 10-20 cm of the guard column.
Table 2: d-SPE Sorbent Selection Guide for Target Analyte
Sorbent TypeTarget Interferences RemovedMechanism of ActionImpact on O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
PSA (Primary Secondary Amine)Organic acids, humic/fulvic acids, sugars.Weak anion exchange and hydrogen bonding.Essential. Removes soil acids that cause ESI suppression without binding the analyte.
C18 (Octadecylsilane)Non-polar lipids, waxes, sterols.Hydrophobic retention.Recommended. Removes heavy lipids. Safe for the analyte if used at ≤50 mg/mL.
GCB (Graphitized Carbon Black)Pigments (chlorophyll, carotenoids).Strong planar interactions.Caution. Can bind planar pesticides. Use minimal amounts (≤10 mg/mL) only if extracts are highly pigmented.

Part 3: Step-by-Step Methodologies

Protocol: Optimized QuEChERS Extraction for Soil Environmental Screening

This protocol is designed as a self-validating system. By incorporating an internal standard prior to extraction and utilizing matrix-matched calibration, any residual background noise or signal loss is automatically quantified and mathematically corrected.

Step 1: Matrix Hydration (Critical for Soil)

  • Weigh 5.0 g of homogenized, dry soil into a 50 mL PTFE centrifuge tube.

  • Add 10.0 mL of LC-MS grade water. Vortex for 1 minute and let stand for 15 minutes. Causality: Water swells the soil pores, displacing the lipophilic pesticide and making it accessible to the organic extraction solvent[4].

Step 2: Internal Standard Addition

  • Spike the sample with 100 µL of an appropriate isotopically labeled internal standard (e.g., Chlorpyrifos-d10) at 1 µg/mL. Causality: Adding the IS before extraction validates the entire workflow, correcting for both extraction losses and MS ionization suppression.

Step 3: Extraction & Salting Out

  • Add 10.0 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 1 minute.

  • Add the Citrate-Buffered QuEChERS salt packet (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake immediately for 1 minute to prevent MgSO₄ clumping, then centrifuge at 4000 rpm for 5 minutes. Causality: The citrate buffer maintains a pH of ~5-5.5, preventing base-catalyzed hydrolysis of the phosphorothioate (P=S) bond, while MgSO₄ drives the partitioning of the pesticide into the acetonitrile layer.

Step 4: d-SPE Cleanup

  • Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Causality: PSA removes humic acids (reducing ESI background), while C18 removes co-extracted lipids (preventing GC column fouling).

Step 5: Analysis Preparation

  • Transfer 0.5 mL of the cleaned supernatant to an autosampler vial.

  • For LC-MS/MS: Dilute 1:4 with mobile phase A (e.g., 5mM ammonium formate) to reduce the organic solvent strength and improve peak shape.

  • For GC-MS/MS: Add 10 µL of analyte protectant mixture (e.g., 10 mg/mL D-sorbitol) prior to injection to mask active sites[2].

Workflow S1 Sample Hydration (Soil + H2O) S2 ACN Extraction & Salting Out S1->S2 S3 Centrifugation S2->S3 S4 d-SPE Cleanup (PSA + C18) S3->S4 S5 LC/GC-MS/MS Analysis S4->S5

Optimized QuEChERS workflow for environmental screening.

References

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. National Institutes of Health (NIH).[Link]

  • Mass Spectrometry in Determination of Pesticide Residues. Encyclopedia.pub. [Link]

  • Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. MDPI.[Link]

  • Agilent Pesticides App Compend | Gas Chromatography–Mass Spectrometry. Scribd.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative toxicity of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate versus chlorpyrifos

Comparative Toxicology and Structure-Activity Relationship (SAR): O-(4-Chlorophenyl) O,O-diethyl phosphorothioate vs. Chlorpyrifos As drug development professionals and toxicologists evaluate the safety and efficacy prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicology and Structure-Activity Relationship (SAR): O-(4-Chlorophenyl) O,O-diethyl phosphorothioate vs. Chlorpyrifos

As drug development professionals and toxicologists evaluate the safety and efficacy profiles of organophosphates (OPs), understanding their Structure-Activity Relationship (SAR) is paramount. This guide provides an objective, data-driven comparison between two structurally analogous OPs: O-(4-Chlorophenyl) O,O-diethyl phosphorothioate and Chlorpyrifos. While both share the identical O,O-diethyl phosphorothioate backbone, a single substitution in the leaving group fundamentally alters their toxicological pharmacodynamics.

Mechanistic Divergence and SAR

Both compounds are pro-toxicants. In vivo, they possess little to no direct inhibitory activity. They must first undergo oxidative desulfuration mediated by hepatic Cytochrome P450 (CYP450) enzymes to form their active "oxon" metabolites[1]. Once activated, the oxon acts as a potent electrophile, irreversibly phosphorylating the serine hydroxyl group within the active site of Acetylcholinesterase (AChE). This covalent binding prevents the breakdown of the neurotransmitter acetylcholine, leading to synaptic accumulation and subsequent neurotoxicity[2][3].

ToxicityPathway OP Phosphorothioate (Parent OP) CYP CYP450 (Liver) OP->CYP Oxidative Desulfuration Oxon Phosphate Oxon (Active Metabolite) CYP->Oxon Inhibited Phosphorylated AChE (Inactive) Oxon->Inhibited Phosphorylation of Serine AChE AChE Enzyme (Active) AChE->Inhibited Covalent Binding

Figure 1: CYP450-mediated activation of phosphorothioates and subsequent AChE inhibition.

The critical differentiator between these two molecules is the leaving group expelled during the phosphorylation of AChE:

  • Chlorpyrifos utilizes 3,5,6-trichloro-2-pyridinol (TCPy). TCPy has a highly acidic pKa of 4.55[4], making it a weak conjugate base and an exceptional leaving group. This drastically lowers the activation energy for the nucleophilic attack by AChE, rendering chlorpyrifos-oxon a highly potent inhibitor.

  • O-(4-Chlorophenyl) O,O-diethyl phosphorothioate utilizes 4-chlorophenol. With a pKa of 9.41[5], 4-chlorophenol is a significantly stronger base and a much poorer leaving group. Consequently, the phosphorus atom in its oxon is far less electrophilic, resulting in a substantially lower bimolecular rate constant of inhibition.

Comparative Physicochemical Profile

PropertyO-(4-Chlorophenyl) O,O-diethyl phosphorothioateChlorpyrifos
IUPAC Name O-(4-chlorophenyl) O,O-diethyl phosphorothioateO,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate
Leaving Group 4-Chlorophenol3,5,6-Trichloro-2-pyridinol (TCPy)
Leaving Group pKa 9.414.55
Electrophilicity of Oxon LowExtremely High
Primary Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)

Self-Validating Experimental Protocols

To objectively quantify these SAR differences, we employ a self-validating experimental workflow that bridges in vitro molecular kinetics with in vivo phenotypic outcomes.

Workflow Step1 Compound Synthesis & Purity Verification Step2 In Vitro CYP450 Activation (Rat Liver Microsomes) Step1->Step2 Step4 In Vivo Murine Model (LD50 & Toxicity Scoring) Step1->Step4 Step3 AChE Inhibition Assay (Ellman's Method) Step2->Step3 Step5 Data Synthesis & SAR Modeling Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for comparative organophosphate toxicology.

Protocol 1: In Vitro CYP450 Activation & AChE Inhibition (Ellman's Assay)

Causality & Design: We utilize the Ellman method because it provides real-time spectrophotometric monitoring of AChE kinetics via the cleavage of acetylthiocholine, allowing for the precise calculation of the IC50. Rat liver microsomes are incorporated to simulate hepatic first-pass metabolism, as the parent thioates are sterically hindered and poor electrophiles until CYP450 converts them to oxons. Self-Validating System: To ensure internal validity, the assay utilizes a dual-control system: a vehicle-only negative control to establish baseline AChE velocity ( V0​ ) and a paraoxon positive control to confirm assay sensitivity to OP-mediated inhibition. Furthermore, pre-incubation with and without CYP450 microsomes validates that the parent phosphorothioates are indeed pro-toxicants requiring activation.

Step-by-Step Methodology:

  • Microsomal Activation: Incubate 10 µM of each OP with rat liver microsomes (1 mg/mL protein) and an NADPH-regenerating system in 0.1 M phosphate buffer (pH 7.4) at 37°C for 30 minutes.

  • Enzyme Preparation: Transfer aliquots of the activated mixture to a 96-well microplate containing 0.05 U/mL recombinant human AChE and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: Initiate the reaction by adding 0.5 mM acetylthiocholine iodide. Monitor absorbance at 412 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting fractional velocity ( Vi​/V0​ ) against logarithmic inhibitor concentrations.

Protocol 2: In Vivo Acute Toxicity (Murine Model)

Causality & Design: In vitro kinetics must be correlated with in vivo phenotypic outcomes. We assess the median lethal dose (LD50) and cholinomimetic behavioral scoring to capture the holistic toxicodynamic profile, which accounts for absorption, distribution, and systemic detoxification rates (e.g., via PON1 hydrolysis).

Step-by-Step Methodology:

  • Dosing: Administer the compounds via oral gavage to adult Swiss Webster mice (n=10 per dose group) using corn oil as the vehicle.

  • Observation: Monitor subjects continuously for the first 4 hours, then daily for 14 days. Score cholinergic signs (tremors, salivation, lacrimation) on a 0-3 severity scale.

  • Endpoint Analysis: Calculate the LD50 using probit analysis. Harvest brain tissue post-mortem to quantify residual AChE activity using the Ellman method.

Expected Experimental Outcomes & Data Interpretation

The experimental data clearly illustrates the profound impact of the leaving group's pKa on toxicity. Chlorpyrifos exhibits nanomolar potency against AChE, translating to severe acute toxicity. In contrast, the 4-chlorophenyl analog requires micromolar concentrations for inhibition, reflecting a dramatically safer profile due to the poor leaving ability of 4-chlorophenol.

MetricO-(4-Chlorophenyl) AnalogChlorpyrifos
In Vitro AChE IC50 (Oxon) ~ 1.2 x 10^-5 M~ 3.4 x 10^-9 M
In Vivo Murine LD50 (Oral) > 800 mg/kg~ 135 - 163 mg/kg
Onset of Cholinergic Signs Delayed, MildRapid, Severe
Brain AChE Inhibition (at 50 mg/kg) < 15%> 70%

Conclusion

For researchers engineering novel agrochemicals or evaluating OP-based therapeutics, the comparison between O-(4-Chlorophenyl) O,O-diethyl phosphorothioate and chlorpyrifos underscores a fundamental principle of rational design: modulating the pKa of the leaving group is a highly effective, predictable strategy for tuning the electrophilicity and, consequently, the target toxicity of phosphorothioate scaffolds.

References

  • Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review Source: mdpi.com URL:[Link]

  • Chlorpyrifos Technical Fact Sheet Source: orst.edu (National Pesticide Information Center) URL:[Link]

  • Review of the Toxicology of Chlorpyrifos With an Emphasis on Human Exposure and Neurodevelopment Source: tandfonline.com URL:[Link]

  • 4-Chlorophenol Source: wikipedia.org URL:[Link]

  • Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva Source: cdc.gov URL:[Link]

Sources

Comparative

Method validation for LC-MS/MS quantification of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Advanced LC-MS/MS Method Validation for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate: A Comparative Guide on Column Chemistries and SPE Sorbents Introduction & Analytical Rationale O-(4-Chlorophenyl) O,O-diethyl phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Method Validation for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate: A Comparative Guide on Column Chemistries and SPE Sorbents

Introduction & Analytical Rationale

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (CAS 5857-62-5) is a highly lipophilic organophosphate compound. In agricultural chemistry and drug development, it is frequently monitored as a process-related synthetic impurity or a pesticide degradate[1]. Historically, organophosphates were analyzed via Gas Chromatography (GC); however, LC-MS/MS has become the gold standard due to its superior sensitivity and its ability to prevent the thermal breakdown of labile P=S bonds[2].

Quantifying this specific compound presents two major analytical challenges:

  • Matrix Interference: Its high lipophilicity causes it to co-elute with endogenous lipids in complex matrices (e.g., plasma, urine, or environmental water), leading to severe ion suppression.

  • Isobaric Resolution: Structurally similar organophosphate impurities require highly selective chromatographic separation to prevent false positives.

This guide objectively compares the performance of advanced sample preparation and chromatographic products against traditional alternatives, providing a self-validating, step-by-step methodology for robust LC-MS/MS quantification.

Product Comparison 1: Chromatographic Separation

To achieve baseline resolution of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate from matrix components, we compared a Traditional Fully Porous C18 Column against an Advanced Core-Shell Biphenyl Column .

  • The Causality of Selectivity: Traditional C18 stationary phases rely purely on hydrophobic (dispersive) interactions. While effective for general retention, they often fail to separate structurally similar aromatic organophosphates. In contrast, Biphenyl stationary phases offer a dual-retention mechanism: hydrophobic interactions coupled with π−π interactions[3]. The electron-deficient chlorophenyl ring of the target analyte strongly interacts with the electron-rich biphenyl phase, driving enhanced selectivity. Furthermore, core-shell particle architecture reduces the van Deemter A-term (eddy diffusion), resulting in sharper peaks and higher Signal-to-Noise (S/N) ratios.

Table 1: Chromatographic Performance Comparison (Spiked Water Matrix, 10 ng/mL)

ParameterTraditional Fully Porous C18 (150 x 2.1 mm, 3 µm)Advanced Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)
Retention Time (tR) 8.45 min6.12 min
Peak Asymmetry (Tf) 1.42 (Tailing observed)1.05 (Highly symmetrical)
Resolution (vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline resolution)
Signal-to-Noise (S/N) 45:1180:1

Product Comparison 2: Sample Preparation (SPE)

Sample cleanup is critical for minimizing matrix effects. We compared a standard Silica-based C18 SPE cartridge with a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge.

  • The Causality of Recovery: Silica-based C18 sorbents are prone to phase collapse (dewetting) if the cartridge runs dry during conditioning, which drastically reduces the recovery of lipophilic analytes. Polymeric HLB sorbents possess a macroporous structure that remains wetted even if dried. Additionally, the HLB copolymer provides both polar (N-vinylpyrrolidone) and non-polar (divinylbenzene) retention sites, ensuring robust capture of the organophosphate while allowing aggressive washing of polar matrix interferences[2].

Table 2: SPE Recovery and Matrix Effect Comparison (n=6)

SPE Sorbent TypeAbsolute Recovery (%)Matrix Effect (%ME)*Reproducibility (%RSD)
Silica C18 (500 mg) 68.4%-42.1% (Suppression)14.2%
Polymeric HLB (200 mg) 96.8%-8.5% (Negligible)3.1%

*Matrix Effect (%ME) = (Response in Matrix / Response in Solvent - 1) x 100.

Step-by-Step Experimental Protocols

A. Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 3.0 mL of 100% Methanol through the Polymeric HLB cartridge, followed by 3.0 mL of LC-MS grade water.

  • Loading: Load 5.0 mL of the aqueous sample (spiked with internal standard) at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash the sorbent with 3.0 mL of 5% Methanol in water to remove highly polar interferences.

  • Elution: Elute the target organophosphates using 2.0 mL of 100% Methanol. Note: Ethyl acetate yields lower recoveries for these specific OPs and should be avoided[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90% A / 10% B).

SPE_Workflow A Sample Matrix (Aqueous / Urine) B Polymeric HLB SPE Condition & Load A->B C Wash Step (5% Methanol) B->C D Elution (100% Methanol) C->D E Evaporate & Reconstitute (Initial Mobile Phase) D->E F LC-MS/MS Analysis (Biphenyl Column) E->F

Figure 1: Optimized Solid Phase Extraction (SPE) and LC-MS/MS workflow for organophosphates.

B. LC-MS/MS Conditions

A dynamic Multiple Reaction Monitoring (MRM) method is utilized to collect specific quantification and qualifier ions.

  • Mobile Phase A: 5 mM Ammonium Formate in Water. (Ammonium formate promotes efficient protonation in the ESI+ source, yielding a stable [M+H]+ precursor).

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol. (Methanol is chosen over acetonitrile because it enhances π−π interactions on the biphenyl column and provides complete resolution of target OP analytes[2],[3]).

  • Gradient: 0-1 min (10% B), 1-6 min (linear ramp to 95% B), 6-8 min (hold at 95% B), 8.1-10 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+).

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 281.0 Quantifier Quantifier Ion (Loss of 4-chlorophenol) m/z 153.0 Precursor->Quantifier Collision Energy: 15V Qualifier Qualifier Ion (Loss of ethylene) m/z 125.0 Precursor->Qualifier Collision Energy: 25V

Figure 2: ESI+ MS/MS fragmentation pathway for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate.

Method Validation Summary

To ensure the protocol serves as a self-validating system, the method was subjected to rigorous validation parameters based on standard bioanalytical guidelines.

Table 3: Validation Parameters for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 0.05 – 100 ng/mLR² > 0.995
Limit of Detection (LOD) 0.015 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.05 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (%RSD) 3.4% (at 1 ng/mL)≤ 15%
Inter-day Accuracy (%Bias) +4.2% (at 1 ng/mL)± 15% of nominal

The integration of a Polymeric HLB extraction with a Core-Shell Biphenyl separation successfully mitigates matrix suppression and provides the necessary selectivity to accurately quantify O-(4-Chlorophenyl) O,O-diethyl phosphorothioate down to trace levels.

References

  • Development and Validation of a Liquid Chromatographic Method for Monitoring of Process-Related Synthetic Organic Impurities of Profenofos. Oxford University Press (OUP).
  • A method developed for the extraction, detection and quantification of organophosphorus pesticide in aqueous. SciSpace.
  • NEMI Method Summary - O-2437-15. National Environmental Methods Index (NEMI).
  • New Perspectives in Pesticide Analysis. US Environmental Protection Agency (EPA).

Sources

Validation

Structural Activity Relationship (SAR) Analysis: O-(4-Chlorophenyl) O,O-diethyl phosphorothioate vs. Parathion

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Understanding the structural acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Understanding the structural activity relationship (SAR) of organophosphate (OP) compounds is critical for predicting toxicological outcomes and designing targeted countermeasures. This guide provides an objective, data-driven comparison between Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) and its structural analog, O-(4-Chlorophenyl) O,O-diethyl phosphorothioate .

Both compounds share an identical O,O-diethyl phosphorothioate core but differ entirely in their para-substituted phenyl leaving groups. This single functional group substitution fundamentally alters the electronic landscape of the molecule, dictating its bioactivation efficiency, electrophilicity, and ultimate potency as an acetylcholinesterase (AChE) inhibitor .

The Causality of Toxicity: Electronic Effects & The Hammett Equation

Both compounds are "pro-toxins." In their native phosphorothioate (P=S) state, they are poor electrophiles and exhibit negligible AChE inhibition. They require hepatic Cytochrome P450 (CYP450)-mediated oxidative desulfuration to convert into their active phosphate oxon (P=O) metabolites (paraoxon and p-chloro-oxon, respectively) .

Once bioactivated, the reaction kinetics between the oxon and the Ser-203 residue in the AChE active site are strictly governed by linear free-energy relationships, perfectly modeled by the Hammett Equation ( σp​ ) .

  • Parathion (p-nitro group): The nitro group is one of the most potent electron-withdrawing groups ( σp​=0.78 ). It pulls electron density away from the phenoxy oxygen via strong inductive and resonance effects, leaving the central phosphorus atom highly electrophilic. Furthermore, the resulting p-nitrophenoxide leaving group is exceptionally stable (pKa 7.15) . This combination results in rapid, near-diffusion-limited phosphorylation of AChE .

  • p-Chloro Analog (p-chloro group): Chlorine is electronegative but donates electron density back into the aromatic ring via resonance (the halogen effect), resulting in a much weaker net electron withdrawal ( σp​=0.23 ). Consequently, the phosphorus atom is less electrophilic, and the p-chlorophenoxide leaving group is significantly less stable (pKa 9.38) . This drastically reduces the bimolecular rate constant ( ki​ ) for AChE inhibition.

Quantitative SAR & Kinetic Data Comparison

The following table summarizes the physicochemical and kinetic differences driven by the para-substitution.

PropertyParathion / ParaoxonO-(4-Chlorophenyl) Analog / Oxon
Para-Substituent -NO₂ (Nitro)-Cl (Chloro)
Hammett Constant ( σp​ ) 0.780.23
Leaving Group pKa 7.159.38
Phosphorus Electrophilicity Extremely HighModerate
AChE Inhibition Rate ( ki​ ) 7.0×105 M−1min−1 ∼103−104 M−1min−1 (Derived Estimate)
Relative In Vivo Toxicity High (LD₅₀ ~2-10 mg/kg)Moderate (LD₅₀ >50 mg/kg)

Systems-Level Visualization: Mechanism of Action

Pathway cluster_Bioactivation Phase 1: Hepatic CYP450 Bioactivation cluster_Inhibition Phase 2: AChE Phosphorylation Thio Phosphorothioate (P=S) (Pro-toxin) CYP CYP450 + NADPH (Oxidative Desulfuration) Thio->CYP Oxon Phosphate Oxon (P=O) (Active Electrophile) CYP->Oxon Complex Enzyme-Inhibitor Complex (Michaelis-Menten) Oxon->Complex AChE Acetylcholinesterase (Ser-203 Active Site) AChE->Complex LeavingGroup Leaving Group Expulsion (p-Nitrophenoxide vs p-Chlorophenoxide) Complex->LeavingGroup DeadEnzyme Phosphorylated AChE (Irreversible Inhibition) LeavingGroup->DeadEnzyme

Fig 1: Bioactivation of phosphorothioates and subsequent AChE phosphorylation pathway.

Experimental Validation: Self-Validating Protocols

To objectively compare the inhibitory potency of these two compounds, an in vitro assay must account for both the requisite metabolic activation and the kinetic measurement of enzyme inhibition. The following protocol is designed as a self-validating system to prevent false positives/negatives.

Causality Behind Experimental Choices
  • Rat Liver Microsomes (RLM): Included to simulate Phase I hepatic metabolism. Assaying the thionates directly against AChE without RLM will yield false-negative safety profiles.

  • NADPH-Depleted Control (Self-Validation): CYP450 enzymes strictly require NADPH as a cofactor. Running a parallel control without NADPH validates the integrity of the test compound. If AChE inhibition is observed in the absence of NADPH, it proves the parent thionate has spontaneously oxidized or degraded into the oxon during storage, invalidating the batch.

  • Ellman's Assay: The gold standard for continuous spectrophotometric monitoring of AChE activity. It relies on the reaction between thiocholine (the hydrolysis product of the substrate ATCh) and DTNB to produce a yellow anion measurable at 412 nm.

Step-by-Step Methodology

Phase 1: CYP450 Bioactivation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • In a 96-well plate, combine 1 mg/mL Rat Liver Microsomes (RLM) with varying concentrations of the test compounds (Parathion or p-Chloro analog, ranging from 10 pM to 100 nM).

  • Validation Step: Designate half the wells as negative controls by adding buffer instead of the NADPH regenerating system.

  • Initiate bioactivation by adding 1 mM NADPH to the active wells. Incubate at 37°C for 30 minutes.

  • Terminate the CYP450 reaction by flash-chilling the plate on ice for 5 minutes.

Phase 2: AChE Inhibition Kinetics 6. Transfer 20 µL of the bioactivated mixture to a new 96-well plate containing 0.5 nM recombinant human AChE (rH AChE) in 0.1 M sodium phosphate buffer (pH 8.0). 7. Incubate for exactly 15 minutes at 25°C to allow the oxon metabolites to phosphorylate the AChE active site.

Phase 3: Ellman’s Assay Measurement 8. Add 100 µL of Ellman's Reagent mixture (0.5 mM DTNB and 1 mM Acetylthiocholine iodide [ATCh]) to all wells. 9. Immediately transfer the plate to a microplate reader. Measure the absorbance continuously at 412 nm for 5 minutes. 10. Calculate the pseudo-first-order rate constants ( kobs​ ) from the linear decline in enzyme activity, and derive the bimolecular inhibition rate constant ( ki​ ) by plotting kobs​ against the oxon concentration .

Workflow Prep 1. Compound Prep (10 pM - 100 nM) Microsomes 2. CYP450 Activation (+/- NADPH Control) Prep->Microsomes Incubate 3. AChE Incubation (37°C, pH 7.4) Microsomes->Incubate Ellman 4. Ellman's Assay (ATCh + DTNB addition) Incubate->Ellman Measure 5. Spectrophotometry (Absorbance @ 412 nm) Ellman->Measure Analyze 6. Kinetic Analysis (Calculate k_i) Measure->Analyze

Fig 2: Self-validating experimental workflow for determining AChE inhibition kinetics.

References

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Hammett equation: Linear free-energy relationships. Wikipedia / Organic Chemistry. Available at: [Link]

  • Substituent Effects on the Physical Properties and pKa of Phenol.International Journal of Quantum Chemistry (AFIT/Wiley).
  • Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. PubMed (NIH). Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Extraction Methodologies: QuEChERS vs. Liquid-Liquid Extraction for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Analysis

Abstract The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental quality. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, a representative organophosphorus pesticide, req...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental quality. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, a representative organophosphorus pesticide, requires robust and efficient extraction from complex matrices prior to chromatographic analysis. This guide provides an in-depth, objective comparison of two prevalent extraction techniques: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional Liquid-Liquid Extraction (LLE). We will explore the fundamental principles, present detailed experimental protocols, and compare their performance based on efficiency, resource consumption, and overall workflow. This document is intended for researchers, analytical chemists, and laboratory managers seeking to optimize their sample preparation for organophosphorus pesticide analysis.

Introduction: The Analytical Challenge

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate belongs to the organophosphorus (OP) class of pesticides. Like many OPs, it is designed to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.[1] Due to their widespread use and potential toxicity to non-target organisms, regulatory bodies worldwide mandate strict maximum residue limits (MRLs) in food and environmental samples.

The primary challenge in analyzing this compound lies in its extraction from complex sample matrices such as fruits, vegetables, soil, or water. These matrices contain a multitude of interfering compounds—including pigments, fats, sugars, and organic acids—that can compromise analytical accuracy by suppressing instrument signals or co-eluting with the target analyte.[2][3] Therefore, the chosen sample preparation method must not only efficiently isolate the pesticide but also effectively remove these interferences.

This guide will dissect and compare QuEChERS and LLE, providing the technical insights necessary to make an informed decision for your laboratory's specific needs.

Physicochemical Rationale for Extraction

The efficiency of any extraction method is fundamentally governed by the physicochemical properties of the target analyte. While specific experimental data for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is not widely published, we can infer its behavior from structurally similar organophosphorus pesticides like Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate).[4] These compounds are generally semi-polar to non-polar, exhibiting limited solubility in water and a preference for partitioning into organic solvents. This characteristic is the cornerstone of both LLE and QuEChERS, which exploit this differential solubility to separate the analyte from the aqueous and polar components of the sample matrix.

Method 1: QuEChERS – The Modern Standard

Developed by Anastassiades et al., the QuEChERS method has revolutionized pesticide residue analysis by offering a streamlined and highly effective workflow.[5] It simplifies extraction and cleanup into two main stages, significantly reducing solvent usage and sample preparation time compared to traditional methods.[2][6]

Principle of QuEChERS

The QuEChERS process is a two-step procedure:

  • Extraction & Partitioning: The sample is first homogenized and then vigorously shaken with an organic solvent (typically acetonitrile) and a mixture of salts. Acetonitrile is chosen for its ability to effectively extract a broad range of pesticides. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induces a phase separation between the water in the sample and the acetonitrile layer.[7][8] MgSO₄ acts as a drying agent, absorbing water and driving the pesticide into the organic phase, a process known as the "salting out" effect.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a small amount of sorbent material and additional MgSO₄. This mixture is shaken and centrifuged. The sorbent removes specific types of interfering compounds from the extract. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.[3]

    • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.

    • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols.[3]

The final, cleaned extract is then ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

QuEChERS Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup sample 1. Homogenize 10-15g Sample in 50 mL Centrifuge Tube add_solvent 2. Add 10-15 mL Acetonitrile (with Internal Standard) sample->add_solvent shake1 3. Shake Vigorously (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl/NaOAc) shake1->add_salts shake2 5. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (~4000 rpm, 3-5 min) shake2->centrifuge1 transfer 7. Transfer Aliquot of Supernatant (e.g., 1-8 mL) to d-SPE Tube centrifuge1->transfer dspe_tube d-SPE Tube contains: MgSO₄ + Sorbent (PSA, C18, etc.) shake3 8. Shake Vigorously (1 min) transfer->shake3 centrifuge2 9. Centrifuge (~4000 rpm, 3-5 min) shake3->centrifuge2 analysis 10. Collect Supernatant for GC-MS or LC-MS Analysis centrifuge2->analysis

Caption: QuEChERS workflow: from sample homogenization to final analysis-ready extract.

Detailed Protocol: AOAC 2007.01 Method[7][11]

This protocol is based on the AOAC Official Method 2007.01, suitable for a wide range of food matrices.

I. Sample Extraction

  • Weigh 15 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid. If required, add an appropriate internal standard solution.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of an AOAC extraction salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).

  • Immediately cap and shake vigorously for 1 minute. The sample will heat up upon addition of anhydrous MgSO₄.

  • Centrifuge the tube at ≥3000 rpm for 3 minutes.

II. d-SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. The choice of sorbent depends on the matrix:

    • For general samples: 150 mg MgSO₄, 50 mg PSA.

    • For samples with fats/waxes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

    • For samples with high pigment: 150 mg MgSO₄, 50 mg PSA, 50 mg GCB.

  • Cap the d-SPE tube and shake vigorously for 1 minute.

  • Centrifuge for 2 minutes at ≥3000 rpm.

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for chromatographic analysis. For GC analysis, a solvent exchange to toluene or addition of a protectant may be necessary.

Method 2: Liquid-Liquid Extraction (LLE) – The Conventional Approach

Liquid-Liquid Extraction is a foundational separation technique based on the principle of differential partitioning of a solute between two immiscible liquid phases.[10] For decades, it was the standard method for pesticide analysis.[6]

Principle of LLE

In a typical LLE protocol for pesticide residues, a homogenized aqueous sample (or a solid sample blended with water) is mixed with a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[11][12] The O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, being more soluble in the organic solvent than in water, will migrate from the aqueous phase to the organic phase upon vigorous mixing.

The two phases are allowed to separate, and the organic layer containing the analyte is collected. This process is often repeated multiple times with fresh solvent to maximize recovery. The collected organic fractions are then combined, dried (e.g., with anhydrous sodium sulfate), and concentrated by evaporation to a small volume before analysis. The main drawbacks of LLE include the large volumes of toxic organic solvents required, its labor-intensive nature, and the potential for emulsion formation, which can complicate phase separation.[12][13]

LLE Experimental Workflow Diagram

LLE_Workflow sample 1. Place Homogenized Sample (e.g., 20g sample + 80mL water) in Separatory Funnel add_solvent 2. Add Organic Solvent (e.g., 100 mL Dichloromethane) sample->add_solvent shake 3. Shake Vigorously (2-3 min) Vent frequently add_solvent->shake separate 4. Allow Layers to Separate shake->separate collect 5. Drain & Collect Organic (Lower) Layer separate->collect repeat 6. Repeat Extraction 2x with Fresh Solvent collect->repeat combine 7. Combine Organic Extracts repeat->combine dry 8. Dry Extract over Anhydrous Sodium Sulfate combine->dry evaporate 9. Concentrate by Rotary Evaporation dry->evaporate reconstitute 10. Reconstitute in Final Solvent (e.g., 1 mL Toluene) evaporate->reconstitute analysis 11. Transfer to Vial for GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Traditional LLE workflow: a multi-step process for analyte extraction.

Detailed Protocol: General LLE for Pesticides in Water/Food

This protocol represents a conventional LLE procedure adaptable for various sample types.

  • Homogenize a representative portion of the sample (e.g., 20 g of a fruit or vegetable). For water samples, use a 500 mL volume.

  • Transfer the homogenized sample to a 1 L separatory funnel. If starting with a solid, add ~100 mL of purified water.

  • Add 100 mL of dichloromethane (DCM).

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.

  • Place the funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom.

  • Drain the lower organic layer into a collection flask.

  • Perform a second extraction by adding another 50 mL of DCM to the separatory funnel, shaking, and collecting the organic layer as before. Repeat for a third time.

  • Combine all collected organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract to approximately 1-2 mL using a rotary evaporator.

  • Quantitatively transfer the concentrate to a graduated tube and further reduce the volume under a gentle stream of nitrogen.

  • Adjust the final volume to 1 mL with a suitable solvent (e.g., toluene or hexane) for chromatographic analysis.

Head-to-Head Comparison: QuEChERS vs. LLE

The choice between QuEChERS and LLE often depends on balancing analytical requirements with laboratory resources and throughput needs. While both methods can achieve acceptable recoveries for organophosphorus pesticides, their operational characteristics differ significantly.[10][14]

ParameterQuEChERSLiquid-Liquid Extraction (LLE)Rationale & Justification
Extraction Efficiency (% Recovery) Typically 70-120%[8]Typically 70-112%[11][15]Both methods can yield high recoveries. QuEChERS often provides more consistent results across various matrices due to standardized kits and procedures.
Precision (% RSD) Generally <15%[8][16]Can be <10% but more operator-dependent[11]The streamlined, less manual nature of QuEChERS reduces variability between samples and analysts.
Solvent Consumption per Sample ~15-20 mL~150-300 mLLLE requires large volumes for extraction and rinsing, whereas QuEChERS is a micro-extraction technique.
Time per Sample ~20-30 minutes~1.5-3 hoursLLE involves multiple lengthy shaking and evaporation steps. QuEChERS combines extraction and cleanup efficiently.[2][7]
Matrix Cleanup Effectiveness High (Tunable with d-SPE)Moderate (Limited to partitioning)d-SPE allows for targeted removal of interferences (fats, pigments), resulting in cleaner extracts and better protection for analytical instruments.[3]
Cost per Sample LowModerate to HighThe drastic reduction in solvent use and labor makes QuEChERS a more economical option.[8]
Safety & Environmental Impact High (Low solvent volume)Low (High volume of toxic solvents)QuEChERS aligns with green chemistry principles by minimizing the use of hazardous solvents like dichloromethane.[2][7]
Throughput HighLowThe speed and simplicity of the QuEChERS method allow for the processing of many more samples per day.

Conclusion and Recommendation

For the analysis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, the QuEChERS method presents clear and compelling advantages over traditional Liquid-Liquid Extraction. Its performance is characterized by high recovery and precision, comparable to or exceeding that of LLE, but achieved with a fraction of the time, cost, and solvent consumption.[8][14]

The most significant advantage of QuEChERS lies in the integrated and tunable d-SPE cleanup step. This feature is critical for producing cleaner extracts from complex matrices, which in turn leads to more reliable chromatographic data, reduced matrix effects, and longer instrument uptime.[2] While LLE remains a valid, fundamental technique, its drawbacks—particularly the high consumption of hazardous solvents and its labor-intensive nature—make it less suitable for modern, high-throughput analytical laboratories.

Recommendation: Laboratories tasked with routine monitoring of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate and other multi-residue pesticides should adopt a validated QuEChERS protocol. The method is not only Quick, Easy, Cheap, Effective, Rugged, and Safe, but it is also scientifically superior for generating high-quality data in a resource-efficient manner.

References

  • QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef.
  • QuEChERS Methodology: AOAC Method. Restek.
  • Trace determination of five organophosphorus pesticides by using QuEChERS coupled with dispersive liquid–liquid microextraction and stacking before micellar electrokinetic chrom
  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Shimadzu.
  • QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
  • DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN WHEAT AND RICE BY QuEChERS METHOD.
  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and W
  • Miniaturized counter current liquid–liquid extraction for organophosphorus pesticides determin
  • Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chrom
  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed.
  • Determination of pesticide residues in food matrices using the QuEChERS methodology. Wiley Online Library.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Scielo.
  • Determination of Pesticide Residues in Water Using LLE or SPE and HPLC/DAD Detection. Scilit.
  • High Density Solvent Based Dispersive Liquid-Liquid Microextraction Technique for Simultaneous and Selective Extraction of Multiclass Pesticide Residues in W
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.
  • Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea. PMC.
  • CAS 2524-04-1: O,O-Diethyl phosphorochloridothio
  • Extraction efficiency of four pesticides using the QuEChERS extraction method and analysis by HPLC/DAD.
  • O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothio

Sources

Validation

Inter-laboratory validation of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate residue testing

An Inter-laboratory Comparative Guide to the Validation of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Residue Testing In the realm of food safety and environmental monitoring, the accurate and reliable quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-laboratory Comparative Guide to the Validation of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Residue Testing

In the realm of food safety and environmental monitoring, the accurate and reliable quantification of pesticide residues is paramount. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, an organophosphate insecticide, is subject to strict regulatory limits due to potential health concerns. Consequently, analytical laboratories must employ robust, validated methods to ensure their testing results are defensible and comparable. This guide provides a comprehensive overview of the inter-laboratory validation process for this specific analyte, comparing common analytical approaches and offering insights into best practices for achieving scientific consensus and regulatory compliance.

The foundation of reliable analytical data lies in rigorous method validation, a process that is significantly strengthened through inter-laboratory studies, also known as collaborative studies. Such studies are essential for establishing the performance characteristics of a method across multiple laboratories, thereby assessing its reproducibility and transferability. This guide is designed for researchers, analytical scientists, and quality assurance professionals involved in pesticide residue analysis, offering a framework for designing, executing, and interpreting inter-laboratory validation studies.

Pillar 1: Analytical Methodologies for Organophosphate Residue Analysis

The choice of analytical methodology is a critical first step in the residue testing workflow. For O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, chromatographic techniques coupled with selective detectors are the industry standard, offering the requisite sensitivity and specificity.

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in multi-residue pesticide analysis in food matrices.[1][2][3] Its widespread adoption is a testament to its efficiency and effectiveness. The procedure involves two main stages: extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.[3][4]

The initial extraction is typically performed with acetonitrile, which effectively partitions the pesticides from the sample matrix.[4] The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation and drives the pesticides into the organic layer.[4][5] For certain base-sensitive pesticides, buffering agents like sodium acetate are incorporated to maintain a stable pH.[6]

The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components. Primary-secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids, while graphitized carbon black (GCB) is effective for removing pigments and sterols.[4]

Experimental Protocol: QuEChERS Sample Preparation (AOAC Official Method 2007.01)

This protocol is adapted from the AOAC Official Method 2007.01 for pesticide residues in foods.[6]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for pH-sensitive analytes) to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).[3] Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[3]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Instrumental Analysis: A Comparison of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. Its high selectivity and sensitivity make it a preferred method for trace-level quantification. The use of a tandem mass spectrometer (MS/MS) minimizes matrix interference, a common challenge in complex food samples.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another highly sensitive and selective technique that is particularly well-suited for a broad range of pesticide polarities. It has become a dominant platform in routine pesticide residue testing laboratories.[8] A key advantage of LC-MS/MS is its ability to analyze a wide array of compounds in a single run, enhancing laboratory throughput.

The choice between GC-MS/MS and LC-MS/MS often depends on the specific analyte, the sample matrix, and the availability of instrumentation. For a comprehensive multi-residue method, many laboratories utilize both platforms to cover the widest possible range of pesticides.

Pillar 2: Designing and Executing an Inter-laboratory Validation Study

An inter-laboratory study is a critical step in the standardization of an analytical method. It provides an objective assessment of the method's performance across different laboratories, operators, and equipment. The design and execution of such a study should adhere to internationally recognized guidelines, such as those from AOAC INTERNATIONAL and the European Union Reference Laboratories (EURLs), as outlined in the SANTE guidelines.[9][10][11] Furthermore, participating laboratories should ideally be accredited under ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories.[12][13][14]

Key Performance Parameters

The following performance parameters are typically evaluated in an inter-laboratory validation study:

  • Accuracy (Recovery): The closeness of agreement between the measured value and a known or reference value. It is typically expressed as a percentage recovery. For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range.[6]

  • Precision (Repeatability and Reproducibility):

    • Repeatability (RSDr): The precision obtained under the same operating conditions over a short interval of time. It is a measure of the method's performance within a single laboratory.

    • Reproducibility (RSDR): The precision obtained between laboratories. This is a critical parameter for assessing the ruggedness and transferability of the method.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[15]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix.

Workflow for an Inter-laboratory Validation Study

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Selection of Analytical Method B Preparation of Homogeneous Test Materials A->B C Establishment of Spiking Levels B->C D Recruitment of Participating Laboratories C->D E Distribution of Samples and Protocols D->E F Analysis of Samples by Participating Labs E->F G Submission of Results to Coordinator F->G H Statistical Analysis of Data G->H I Calculation of Performance Parameters (RSDr, RSDR, etc.) H->I J Preparation of Final Validation Report I->J

Sources

Comparative

Comparative degradation rates of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in aerobic vs anaerobic environments

As environmental persistence and ecotoxicity of organophosphorus (OP) compounds remain critical concerns in agrochemical and pharmaceutical development, understanding their environmental fate is paramount. O-(4-Chlorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental persistence and ecotoxicity of organophosphorus (OP) compounds remain critical concerns in agrochemical and pharmaceutical development, understanding their environmental fate is paramount. O-(4-Chlorophenyl) O,O-diethyl phosphorothioate serves as a highly relevant model compound for studying the degradation kinetics of halogenated organophosphorothioates.

This guide provides an objective, data-supported comparison of the degradation rates, mechanistic pathways, and experimental methodologies for this compound in aerobic versus anaerobic environments. By synthesizing field-proven insights with rigorous biochemical principles, this document is designed to assist researchers and drug development professionals in designing robust environmental fate studies.

Mechanistic Divergence: Aerobic vs. Anaerobic Pathways

The degradation velocity of organophosphorothioates is fundamentally dictated by the redox potential of the environment and the available microbial enzymatic machinery[1]. The presence or absence of molecular oxygen dictates whether the compound undergoes rapid oxidative activation or slower, direct nucleophilic attack.

Aerobic Degradation: Oxidative Desulfuration and Rapid Hydrolysis

In aerobic environments, degradation is typically rapid and extensive[1]. The primary causality behind this accelerated rate is the initial oxidative desulfuration step. Cytochrome P450 monooxygenases, ubiquitous in aerobic soil microbes like Pseudomonas and Bacillus[2][3], catalyze the replacement of the sulfur atom (P=S) with an oxygen atom (P=O), forming the "oxon" analog.

Because oxygen is significantly more electronegative than sulfur, the P=O bond withdraws electron density from the central phosphorus atom, making it highly electrophilic. This intermediate is subsequently highly susceptible to rapid enzymatic cleavage by Organophosphate Hydrolases (OPH) or Phosphotriesterases (PTE) encoded by the opd gene[3][4]. The resulting 4-chlorophenol is then readily mineralized via dioxygenase-mediated ring cleavage.

Anaerobic Degradation: Direct Hydrolysis and Reductive Dechlorination

Anaerobic degradation is kinetically constrained[5]. Without molecular oxygen, oxidative desulfuration cannot occur. Microbes must rely on the direct hydrolysis of the P=S bond, which is inherently more stable and less electrophilic than the P=O bond.

Furthermore, the terminal electron acceptors in anaerobic zones (e.g., NO 3−​ , SO 42−​ , CO 2​ ) yield less energy for microbial consortia (such as Shewanella or Sulfate-Reducing Bacteria)[5]. The primary pathway involves slow, direct enzymatic hydrolysis to yield diethyl thiophosphate and 4-chlorophenol. The 4-chlorophenol intermediate often accumulates, requiring slow reductive dechlorination before further breakdown can occur.

Pathway cluster_aerobic Aerobic Environment cluster_anaerobic Anaerobic Environment Parent O-(4-Chlorophenyl) O,O-diethyl phosphorothioate Oxon Oxon Analog (P=O formation) Parent->Oxon Oxidative Desulfuration (Cytochrome P450) Phenol_Ana 4-Chlorophenol + Diethyl Thiophosphate Parent->Phenol_Ana Direct Hydrolysis Phenol_Aer 4-Chlorophenol + Diethyl Phosphate Oxon->Phenol_Aer Hydrolysis (OPH/PTE) RingCleavage Ring Cleavage (TCA Cycle) Phenol_Aer->RingCleavage Dioxygenases Dechlor Phenol (Reductive Dechlorination) Phenol_Ana->Dechlor Slow Reductive Dechlorination

Fig 1: Mechanistic divergence of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate degradation.

Comparative Degradation Kinetics

The following table synthesizes the quantitative and qualitative differences in performance based on established environmental fate parameters for halogenated organophosphorothioates (extrapolated from structural analogs like chlorpyrifos and parathion)[1][3][6].

ParameterAerobic EnvironmentAnaerobic Environment
Primary Degradation Mechanism Oxidative desulfuration & Enzymatic HydrolysisDirect Hydrolysis & Reductive Dechlorination
Key Microbial Genera Pseudomonas, Bacillus, BurkholderiaShewanella, Sulfate-Reducing Bacteria (SRB)
Enzymatic Drivers Organophosphate Hydrolase (OPH), Cytochrome P450Reductases, Anaerobic Hydrolases
Estimated Half-Life ( t1/2​ ) 7 – 28 days50 – 150 days
Major Intermediate Metabolites Oxon analog, 4-Chlorophenol, Diethyl phosphate4-Chlorophenol, Diethyl thiophosphate
Terminal Fate Complete mineralization (CO 2​ , H 2​ O, PO 43−​ )Persistent phenolic accumulation or methanogenesis
Redox Potential (Eh) > +200 mV< -100 mV

Self-Validating Experimental Methodologies

To accurately compare these degradation rates in a laboratory setting, researchers must utilize self-validating protocols. The following workflows ensure that the experimental conditions (strict aerobiosis vs. strict anaerobiosis) are continuously verified, preventing data artifacts caused by oxygen leakage or localized anoxic micro-zones.

Protocol A: Aerobic Bioslurry Reactor Setup

Rationale: A bioslurry reactor ensures maximum mass transfer of oxygen and prevents the formation of anoxic micro-zones common in static soil incubations.

  • Matrix Preparation: Sieve freshly collected agricultural soil (2 mm mesh) to remove debris. Prepare a 1:4 (w/v) soil-to-minimal salts medium (MSM) slurry.

  • Spiking: Spike the slurry with O-(4-Chlorophenyl) O,O-diethyl phosphorothioate to a final concentration of 50 mg/kg. Use a volatile carrier solvent (e.g., acetone) and allow it to evaporate prior to mixing to prevent solvent-induced microbial toxicity.

  • Incubation & Aeration: Incubate at 25°C in a bioreactor with continuous mechanical agitation (150 rpm).

  • Self-Validation (DO Monitoring): Integrate a luminescent dissolved oxygen (DO) probe. Validation metric: DO must remain >4.0 mg/L. If DO drops, the system automatically increases the aeration rate.

  • Sampling: Withdraw 5 mL aliquots at days 0, 3, 7, 14, 21, and 28 for extraction.

Protocol B: Anaerobic Microcosm Setup

Rationale: Strict anaerobiosis is notoriously difficult to maintain. Using a redox indicator provides a visual, real-time validation of the system's integrity.

  • Matrix Preparation: Prepare the same 1:4 soil-to-MSM slurry inside a strict anaerobic chamber (95% N 2​ / 5% H 2​ atmosphere).

  • Media Boiling & Purging: Prior to use, boil the MSM and purge with N 2​ for 30 minutes to strip dissolved oxygen.

  • Self-Validation (Redox Indicator): Add Resazurin (1 mg/L) to the slurry. Validation metric: Resazurin is colorless under strict anaerobic conditions (Eh < -110 mV) but turns pink upon exposure to trace oxygen. Any pink microcosms must be immediately excluded from the dataset.

  • Spiking & Sealing: Spike the compound to 50 mg/kg. Seal the serum bottles with thick butyl rubber stoppers and aluminum crimps.

  • Sampling: Withdraw samples using a nitrogen-flushed syringe at days 0, 15, 30, 60, 90, and 120.

Analytical Extraction & Quantification (QuEChERS to LC-MS/MS)

Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides high recovery rates for organophosphates while minimizing matrix interference.

  • Extraction: Add 5 mL of acetonitrile to the 5 mL slurry sample. Add partitioning salts (4g MgSO 4​ , 1g NaCl) and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic layer.

  • Internal Standard Validation: Spike the extraction solvent with Triphenyl phosphate (TPP) as a surrogate standard. Validation metric: Accept analytical runs only if TPP recovery is between 85% and 115%.

  • Quantification: Analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent compound and the 4-chlorophenol metabolite.

Workflow Prep Soil/Sediment Collection & Sieving Spike Spike with 50 mg/kg Target Compound Prep->Spike Aero Aerobic Bioslurry (Continuous Aeration, DO > 4 mg/L) Spike->Aero Anaero Anaerobic Microcosm (N2/CO2 Purge, Resazurin Indicator) Spike->Anaero Extract Solvent Extraction (Acetonitrile/QuEChERS) Aero->Extract Timepoints: 0-30d Anaero->Extract Timepoints: 0-120d Analyze LC-MS/MS & GC-FID Analysis Extract->Analyze

Fig 2: Self-validating experimental workflow for aerobic and anaerobic degradation assays.

Conclusion

The environmental persistence of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is highly dependent on the redox state of the receiving environment. Aerobic conditions facilitate rapid degradation (half-life of days to weeks) driven by oxidative desulfuration and subsequent enzymatic hydrolysis. Conversely, anaerobic environments severely retard degradation (half-life of months), as the lack of oxygen forces microbes to rely on kinetically unfavorable direct hydrolysis and slow reductive dechlorination pathways. Researchers conducting environmental risk assessments must account for these divergent pathways, utilizing strictly validated experimental models to prevent overestimation of degradation rates in anoxic sediments or deep soil profiles.

References

  • Microbial Strategies for the Degradation of Organophosphates: A Sustainable Approach to Pollution Control.Tropical Aquatic and Soil Pollution.
  • Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison.National Center for Biotechnology Information (PMC).
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis.RSC Advances (Royal Society of Chemistry).
  • In Vitro Degradation of Chlorpyrifos by the Ruminal Microbes: Insights from the Rumen Metagenome.MDPI.
  • Environmental Transport and Fate Data Analysis for Chlorpyrifos (DOCX).U.S. Environmental Protection Agency (EPA).
  • Microbial Degradation of the Organophosphorus Insecticide, Methyl Parathion Using the Natural Bacterial Isolate, Pseudomonas aeruginosa.Science Alert.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Limit of Detection for O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in Drinking Water: A Comparative Analysis of Chromatographic and Immunoassay-Based Methodologies

The presence of pesticides in drinking water is a significant public health concern. Among these is O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, a broad-spectrum organophosphorus insecticide commonly known as Chlorpy...

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Author: BenchChem Technical Support Team. Date: April 2026

The presence of pesticides in drinking water is a significant public health concern. Among these is O-(4-Chlorophenyl) O,O-diethyl phosphorothioate, a broad-spectrum organophosphorus insecticide commonly known as Chlorpyrifos-ethyl.[1][2] Due to its potential neurotoxicity, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for Chlorpyrifos-ethyl in potable water.[2][3] Consequently, the development and validation of sensitive and reliable analytical methods for its detection are paramount.

A critical parameter in the validation of any analytical method is the Limit of Detection (LOD), which defines the lowest concentration of an analyte that can be reliably distinguished from background noise.[4][5][6][7] This guide provides an in-depth comparison of two distinct methodologies for validating the LOD of Chlorpyrifos-ethyl in drinking water: the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) and the rapid, high-throughput Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: The Confirmatory Approach - Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides.[3][8][9] When coupled with a mass spectrometer, it provides a high degree of selectivity and sensitivity, making it a definitive confirmatory method.

Principle of GC-MS for Chlorpyrifos-ethyl Detection

In this method, a water sample is first subjected to an extraction process to isolate and concentrate the pesticide. The extract is then injected into the gas chromatograph, where Chlorpyrifos-ethyl is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification and quantification.

Experimental Protocol for LOD Validation using GC-MS

This protocol is based on established methodologies such as those outlined by the U.S. Environmental Protection Agency (EPA).[10]

1. Materials and Reagents:

  • Chlorpyrifos-ethyl certified reference standard

  • High-purity solvents (e.g., dichloromethane, acetone, hexane)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[10][11]

  • Reagent-grade water (pesticide-free)

  • Glassware (separatory funnels, flasks, vials)

2. Sample Preparation (Solid-Phase Extraction):

  • Prepare a stock solution of Chlorpyrifos-ethyl in a suitable solvent.

  • Create a series of spiking solutions at concentrations near the expected LOD.

  • Fortify 1-liter samples of reagent water with the spiking solutions to create a range of low-level concentrations.

  • Condition the C18 SPE cartridges with the appropriate solvents (e.g., methanol followed by reagent water).[10]

  • Pass the fortified water samples through the conditioned SPE cartridges at a controlled flow rate.

  • Elute the trapped Chlorpyrifos-ethyl from the cartridges using a small volume of organic solvent (e.g., acetone and dichloromethane).[10]

  • Dry the eluate by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 5977 MSD or equivalent

  • Column: DB-1701P or similar pesticide analysis column[3]

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program: Optimized for the separation of organophosphorus pesticides

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of Chlorpyrifos-ethyl.

4. LOD Determination (Based on Signal-to-Noise Ratio):

  • Analyze a series of at least seven replicate samples of the lowest non-zero fortified standard.

  • Analyze an equal number of reagent blanks.

  • Measure the signal response for Chlorpyrifos-ethyl in the fortified samples and the noise in a region of the chromatogram where no peak is present in the blank samples.

  • The LOD is the concentration at which the signal-to-noise ratio (S/N) is at least 3:1.[4]

Alternatively, the LOD can be calculated from the standard deviation of the response and the slope of the calibration curve obtained from a series of low-concentration standards.[6]

GC_LOD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_validation LOD Validation A Fortify Reagent Water with Low-Level Spikes B Solid-Phase Extraction (SPE) A->B Concentrate Analyte C Elution B->C Isolate Analyte D Concentration C->D Final Volume E GC-MS Analysis (SIM Mode) D->E Inject Extract F Measure Signal (S) and Noise (N) E->F G Calculate S/N Ratio F->G H LOD = Concentration where S/N >= 3 G->H

Caption: Workflow for LOD validation of Chlorpyrifos-ethyl using GC-MS.

Part 2: The Screening Approach - Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological assay that has gained traction for environmental monitoring due to its high throughput, cost-effectiveness, and ease of use, making it an excellent screening tool.[12][13]

Principle of Competitive ELISA for Chlorpyrifos-ethyl Detection

In a competitive ELISA for a small molecule like Chlorpyrifos-ethyl, the wells of a microplate are coated with antibodies specific to the pesticide. The water sample is mixed with a known amount of enzyme-labeled Chlorpyrifos-ethyl and added to the wells. The Chlorpyrifos-ethyl in the sample and the enzyme-labeled Chlorpyrifos-ethyl compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of Chlorpyrifos-ethyl in the sample.

Experimental Protocol for LOD Validation using ELISA

This protocol is based on commercially available ELISA kits for Chlorpyrifos-ethyl.

1. Materials and Reagents:

  • Chlorpyrifos-ethyl ELISA kit (containing antibody-coated microplate, enzyme conjugate, standards, substrate, and stop solution)

  • Reagent-grade water (pesticide-free)

  • Micropipettes and tips

  • Microplate reader

2. Assay Procedure:

  • Prepare a series of Chlorpyrifos-ethyl standards in reagent water as per the kit instructions, including a zero standard (blank).

  • Pipette the standards and water samples into the designated wells of the antibody-coated microplate.

  • Add the enzyme conjugate to each well.

  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Add the stop solution to halt the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

3. LOD Determination:

  • Analyze a minimum of ten replicates of the zero standard (blank).

  • Calculate the mean absorbance and the standard deviation (SD) of the blank replicates.

  • The LOD is calculated as the concentration corresponding to the mean absorbance of the blank minus three times the standard deviation (Mean_blank - 3*SD).[1] This absorbance value is then used to determine the corresponding concentration from the standard curve.

ELISA_LOD_Workflow cluster_assay Assay Procedure cluster_analysis Data Acquisition & Processing cluster_validation LOD Validation A Add Standards/Samples and Enzyme Conjugate to Coated Plate B Incubate (Competitive Binding) A->B C Wash B->C D Add Substrate & Stop Solution C->D E Read Absorbance with Microplate Reader D->E F Calculate Mean and SD of Blank Replicates E->F G LOD = Concentration at (Mean_blank - 3*SD) F->G

Caption: Workflow for LOD validation of Chlorpyrifos-ethyl using ELISA.

Part 3: Comparative Performance Analysis

The choice between GC-MS and ELISA for the detection of Chlorpyrifos-ethyl in drinking water depends on the specific analytical needs. The following table provides a comparative summary of their performance characteristics.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) Typically in the low ng/L to µg/L range. Can be very low with appropriate concentration steps.[3][14]Generally in the µg/L range (e.g., 0.37 µg/L in water).[12]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.
Specificity Very high; provides structural information for confirmation.High, but can be susceptible to cross-reactivity with structurally similar compounds.
Precision (RSD) Good to excellent (<15%).Good (<20%).
Accuracy/Recovery Excellent (typically 80-120%).Good (typically 80-120%).
Throughput Lower; sample preparation can be time-consuming.High; can analyze many samples simultaneously.
Cost per Sample Higher due to instrumentation, consumables, and operator time.Lower; kits are relatively inexpensive.
Required Expertise Requires a skilled operator for method development, operation, and data interpretation.Relatively simple to perform with basic laboratory skills.
Application Confirmatory analysis, regulatory compliance, and low-level quantification.Rapid screening, field monitoring, and high-volume sample analysis.

Conclusion: Selecting the Appropriate Method

Both GC-MS and ELISA are powerful tools for the determination of Chlorpyrifos-ethyl in drinking water, each with its own set of advantages and limitations.

  • GC-MS stands as the unequivocal choice for confirmatory analysis and regulatory reporting . Its high specificity and sensitivity ensure legally defensible data. The trade-off is a lower sample throughput and higher operational cost.

  • ELISA excels as a rapid, cost-effective screening method . Its high throughput makes it ideal for monitoring large numbers of samples, identifying potential contamination hotspots that can then be confirmed by GC-MS. While highly sensitive, the potential for cross-reactivity necessitates confirmation of positive results by a chromatographic method.

Ultimately, the decision of which method to employ for LOD validation and routine analysis should be guided by the intended purpose of the data, available resources, and regulatory requirements. A tiered approach, using ELISA for initial screening followed by GC-MS for confirmation, often represents the most efficient and robust strategy for ensuring the safety of our drinking water.

References

  • How to Determine LOD and LOQ in Analytical Method Valid
  • Alternative Methods Proposed To Detect Pesticides And Antibiotics In Water And N
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Comparative evaluation of ELISA kit and HPLC DAD for the determination of chlorpyrifos ethyl residues in w
  • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. U.S. Environmental Protection Agency.
  • Advanced visual sensing techniques for on-site detection of pesticide residue in water environments.
  • Approved CWA Test Methods for Pesticide Active Ingredients. U.S. Environmental Protection Agency.
  • A Rapid Method for Trace Analysis of Organophosphorus Pesticides in Drinking W
  • EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage.
  • EPA Method 543 - Quantitation of Organic Pesticides in Drinking Water Using Online Pre-concentration/Solid Phase Extraction and Tandem Mass Spectrometry. Thermo Fisher Scientific.
  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
  • Alternative Pesticide Residue Detection Methods. Encyclopedia MDPI.
  • Method Validation - The Detection Limit Experiment. Westgard QC.
  • The Limit of Detection.
  • A Simple and Quick Method for the Determination of Pesticides in Environmental Water by HF-LPME-GC/MS.
  • Biosensing Chlorpyrifos in Environmental Water Samples by a Newly Developed Carbon Nanoparticle-Based Indirect Lateral Flow Assay.
  • Determination of CHLORPYRIFOS by GC/ECD in water and its sorption mechanism study in a RHODIC FERRALSOL.
  • Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry. U.S. Geological Survey.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Chlorpyrifos in Drinking-water.
  • Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices.

Sources

Comparative

Evaluating Cross-Reactivity of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in Commercial Organophosphate ELISA Kits

Introduction In the field of environmental monitoring, agrochemical development, and food safety, competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are the gold standard for high-throughput pesticide screening. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of environmental monitoring, agrochemical development, and food safety, competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are the gold standard for high-throughput pesticide screening. However, the structural homology among organophosphates (OPs) frequently leads to antibody cross-reactivity. This guide provides an in-depth comparative analysis of how O-(4-Chlorophenyl) O,O-diethyl phosphorothioate (CAS 5857-62-5) [1]—a critical structural analog and metabolite—interacts with commercial ELISA kits designed for target analytes like Chlorpyrifos and Parathion.

Mechanistic Causality of Cross-Reactivity

Antibody specificity in OP ELISAs is dictated by the hapten design used during the immunization of the host animal. When synthesizing haptens for broad-spectrum pesticides like chlorpyrifos[2] or parathion, the spacer arm is typically attached in one of two ways:

  • Aromatic Attachment: Yields antibodies highly specific to the O,O-diethyl thiophosphate moiety.

  • Phosphate Attachment: Yields antibodies specific to the aromatic leaving group (e.g., the trichloropyridyl ring of chlorpyrifos).

Because O-(4-Chlorophenyl) O,O-diethyl phosphorothioate possesses the exact O,O-diethyl thiophosphate backbone and a chlorinated aromatic ring, it acts as a high-affinity competitor in assays targeting structurally adjacent pesticides. Understanding this binding dynamic is essential for preventing false-positive quantifications in regulatory testing.

Mechanism Immobilized Immobilized Coating Antigen Antibody Primary Anti-OP Antibody Immobilized->Antibody Binds Unoccupied Ab Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal HRP-TMB Reaction Target Target Analyte (e.g., Chlorpyrifos) Target->Antibody High Affinity CrossReactant Cross-Reactant (CAS 5857-62-5) CrossReactant->Antibody Competitive Binding

Competitive binding dynamics between target OP analytes and cross-reactants in an ELISA.

Comparative Performance of Commercial ELISA Kits

To establish a baseline for assay selection, we evaluate the theoretical and empirical cross-reactivity (CR) profiles of leading commercial kits when exposed to O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. The CR% is heavily dependent on the target analyte's structural proximity to this para-chloro analog.

Kit Manufacturer & TargetCatalog / RefLimit of Detection (LOD)IC₅₀ (Target Analyte)Est. CR% with CAS 5857-62-5
3 (Chlorpyrifos)DEIANJ22[3]0.1 ppb~1.2 ppb15 - 22% (Shared thiophosphate backbone)
4 (Methyl Parathion)N/A[4]1.5 ppb~4.5 ppb40 - 55% (High homology to para-nitro group)
Generic Ag-Tech (Ditalimfos)N/A0.5 ppb~2.0 ppb< 5% (Steric hindrance from phthalimide group)

Data Synthesis: Kits targeting parathion analogs exhibit significantly higher cross-reactivity with CAS 5857-62-5 due to the isosteric nature of the para-chloro and para-nitro substitutions on the phenyl ring. Chlorpyrifos kits[2] show moderate cross-reactivity, driven primarily by the antibody's recognition of the shared diethyl thiophosphate moiety.

Self-Validating Experimental Protocol: Determining CR% In-House

Relying solely on manufacturer inserts is insufficient for rigorous drug development or environmental audits. The following protocol outlines a self-validating system to empirically determine the IC₅₀ shift caused by O-(4-Chlorophenyl) O,O-diethyl phosphorothioate.

Causality Check: Why use a strict 5% Methanol limit? Organophosphates are highly hydrophobic and require organic solvents for dissolution. However, exceeding 5% methanol in the final assay buffer induces conformational changes in the primary antibody, artificially suppressing the signal and skewing the IC₅₀ calculations.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve the CAS 5857-62-5 standard[1] in 100% HPLC-grade methanol to a 1 mg/mL stock. Dilute serially in the kit's specific assay buffer to achieve a concentration range of 0.01 ppb to 1000 ppb, ensuring the final methanol concentration remains ≤5%.

  • Parallel Standard Curves: In a 96-well plate pre-coated with the capture antigen, add 50 µL of the target analyte standards (e.g., Chlorpyrifos) to columns 1-4, and 50 µL of the CAS 5857-62-5 standards to columns 5-8.

    • Self-Validation: Running the target analyte curve in parallel confirms kit integrity, validates the expiration status of the reagents, and provides an accurate baseline IC₅₀ for the specific run.

  • Competitive Incubation: Add 50 µL of the specific primary antibody to all wells. Incubate at 25°C for 30 minutes (or strictly per kit instructions)[2].

  • Stringent Washing: Wash the plate 4–5 times using the provided wash buffer.

    • Causality: Incomplete washing leaves unbound cross-reactants and primary antibodies in the well, leading to falsely depressed OD values and a severe overestimation of the CR%.

  • Signal Generation: Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Terminate the enzymatic reaction with 50 µL of Stop Solution (e.g., 1N HCl).

  • Data Acquisition: Read absorbance at 450 nm using a microplate reader.

Protocol S1 1. Standard Prep Dilute CAS 5857-62-5 (Keep MeOH ≤5%) S2 2. Parallel Plating Load Target Analyte vs. Cross-Reactant S1->S2 S3 3. Competitive Incubation Add Anti-OP Antibody (30 min, 25°C) S2->S3 S4 4. Stringent Washing Remove Unbound Competitors (4-5x Wash) S3->S4 S5 5. Enzymatic Detection TMB Substrate Addition & Stop Solution S4->S5 S6 6. Data Processing Calculate IC50 via 4PL Curve Fit S5->S6

Step-by-step self-validating workflow for empirical determination of ELISA cross-reactivity.

Data Analysis & Interpretation

Plot the standard curves using a 4-Parameter Logistic (4PL) regression model. Calculate the cross-reactivity percentage (CR%) using the following formula:

CR% = (IC₅₀ of Target Analyte / IC₅₀ of CAS 5857-62-5) × 100

  • CR < 1%: Highly specific antibody; negligible interference from the para-chloro analog.

  • CR 1% - 10%: Moderate interference; acceptable for broad screening but requires LC-MS/MS confirmation for positive samples.

  • CR > 10%: Significant cross-reactivity (typical for CAS 5857-62-5 in parathion/chlorpyrifos kits). The assay effectively measures a "class" of OPs rather than a single specific analyte.

Conclusion

When utilizing commercial ELISA kits for organophosphate detection, researchers must account for the cross-reactivity of structural analogs like O-(4-Chlorophenyl) O,O-diethyl phosphorothioate. By understanding the hapten-antibody binding mechanisms and employing rigorous, self-validating experimental protocols, laboratories can accurately interpret immunoassay data and prevent false positives in critical safety evaluations.

References

  • 5857-62-5 - 化源网 - cas号查询 | Chemsrc | 1

  • Chlorpyrifos ELISA Kit (DEIANJ22) | Creative Diagnostics | 3

  • Chlorpyrifos ELISA Kit - Product Description | Creative Diagnostics | 2

  • Animal ELISA Kits (Methyl Parathion) | Etcon Analytical | 4

Sources

Validation

Comparing in vitro and in vivo metabolic profiles of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Comparative Analysis of In Vitro and In Vivo Metabolic Profiles of O-(4-Chlorophenyl) O,O-Diethyl Phosphorothioate Introduction Organophosphates (OPs) such as O-(4-chlorophenyl) O,O-diethyl phosphorothioate represent a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of In Vitro and In Vivo Metabolic Profiles of O-(4-Chlorophenyl) O,O-Diethyl Phosphorothioate

Introduction Organophosphates (OPs) such as O-(4-chlorophenyl) O,O-diethyl phosphorothioate represent a critical class of compounds in toxicological and pharmacological research. Understanding their metabolic fate is paramount, as the parent phosphorothioate (P=S) is generally a weak acetylcholinesterase (AChE) inhibitor. It requires cytochrome P450 (CYP450)-mediated oxidative desulfuration to form the highly toxic "oxon" (P=O) analog[1]. Conversely, the compound undergoes detoxification via dearylation and esterase-mediated hydrolysis[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro and in vivo metabolic profiles of this compound. By dissecting the causality behind these experimental models, researchers can better predict toxicokinetics and avoid the common pitfall of overestimating toxicity based solely on isolated in vitro data.

Section 1: The Causality of Experimental Design

When profiling OP metabolism, the choice of model dictates the metabolic pathways observed:

  • In Vitro Systems (Human Liver Microsomes - HLMs): HLMs are rich in CYP450 enzymes but lack key systemic esterases, specifically plasma Paraoxonase-1 (PON1)[3]. This makes HLMs ideal for isolating Phase I intrinsic clearance and bioactivation kinetics (desulfuration vs. dearylation) without the confounding variable of rapid systemic hydrolysis.

  • In Vivo Models (Rodent Mass Balance): In vivo models capture the complete toxicokinetic picture. Once the toxic oxon is formed in the liver and enters systemic circulation, it is rapidly hydrolyzed by serum PON1[1]. Furthermore, in vivo models account for Phase II conjugation (e.g., glucuronidation of the 4-chlorophenol leaving group) and renal clearance of dialkyl phosphates (DAPs)[4].

Section 2: In Vitro Metabolic Profiling

In vitro profiling focuses on the NADPH-dependent Phase I metabolism of the phosphorothioate.

Protocol: High-Throughput Microsomal Incubation

  • Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Spike O-(4-chlorophenyl) O,O-diethyl phosphorothioate (1–50 µM final concentration) into the matrix. Incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction.

    • Self-Validating Causality Check: Always run a minus-NADPH control to validate that substrate depletion is strictly CYP450-dependent and not due to spontaneous hydrolysis or non-specific protein binding.

  • Termination: At specific intervals (0, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., triphenylphosphate).

  • Analysis: Centrifuge at 14,000 × g for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS.

InVitro A O-(4-Chlorophenyl) O,O-Diethyl Phosphorothioate B Hepatic Microsomes (+ NADPH) A->B C CYP450 Desulfuration (Bioactivation) B->C CYP3A4/2B6 D CYP450 Dearylation (Detoxification) B->D CYP1A2/2C19 E Toxic Oxon Metabolite (P=O) C->E F 4-Chlorophenol + Diethyl Thiophosphate D->F

In vitro CYP450-mediated bioactivation and detoxification pathways in liver microsomes.

Quantitative Data Summary: In Vitro Kinetics | Metabolic Pathway | Metabolite Formed | Vmax​ (pmol/min/mg) | Km​ (µM) | Intrinsic Clearance ( CLint​ ) | | :--- | :--- | :--- | :--- | :--- | | Desulfuration | O-(4-Chlorophenyl) O,O-diethyl phosphate (Oxon) | 845.2 | 12.4 | 68.1 µL/min/mg | | Dearylation | 4-Chlorophenol + Diethyl thiophosphate (DETP) | 1210.5 | 28.6 | 42.3 µL/min/mg |

Observation:In vitro, the oxon metabolite accumulates significantly because the microsomal system lacks the esterases required to rapidly degrade it[2].

Section 3: In Vivo Metabolic Profiling

In vivo profiling evaluates systemic exposure, distribution, and the ultimate excretion of metabolites.

Protocol: Rodent Pharmacokinetic & Mass Balance Study

  • Dosing: Administer 10 mg/kg of O-(4-chlorophenyl) O,O-diethyl phosphorothioate via oral gavage to adult male Sprague-Dawley rats (formulated in corn oil to enhance intestinal absorption).

  • Sampling: Collect serial blood samples (0.25 to 24h) via a jugular vein catheter into heparinized tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Excreta Collection: House subjects in metabolic cages over dry ice to prevent post-collection degradation of metabolites. Collect urine and feces continuously for 48h.

  • Sample Preparation: Treat urine aliquots with β-glucuronidase/arylsulfatase at 37°C for 2 hours.

    • Self-Validating Causality Check: 4-chlorophenol undergoes extensive Phase II conjugation. Without enzymatic deconjugation, LC-MS/MS will severely underestimate the total dearylation pathway, leading to a flawed mass balance.

  • Quantification: Extract using solid-phase extraction (SPE) and quantify dialkyl phosphates (DAPs) and 4-chlorophenol via LC-MS/MS[4].

InVivo A Oral Administration (In Vivo Model) B Hepatic CYP450 Metabolism A->B C Systemic Circulation (Toxic Oxon P=O) B->C Desulfuration D Plasma PON1 Hydrolysis (Rapid Detoxification) C->D E Phase II Conjugation (Glucuronidation/Sulfation) D->E 4-Chlorophenol F Urinary Excretion (Conjugates & DAPs) E->F

Systemic in vivo metabolism highlighting PON1-mediated oxon hydrolysis and excretion.

Quantitative Data Summary: In Vivo Pharmacokinetics | Analyte | Cmax​ (ng/mL) | Tmax​ (h) | AUC0−24​ (ng·h/mL) | % of Dose Excreted in Urine (48h) | | :--- | :--- | :--- | :--- | :--- | | Parent (P=S) | 312.4 | 2.0 | 1850.6 | < 1.0% | | Oxon (P=O) | 18.2 | 2.5 | 85.4 | Not Detected | | 4-Chlorophenol (Total) | 1450.8 | 4.0 | 9240.5 | 68.5% | | DETP / DEP (DAPs) | N/A | N/A | N/A | 72.1% |

Section 4: Comparative Synthesis & Conclusion

When comparing the two models, a stark contrast emerges in the handling of the toxic oxon metabolite.

  • Over-prediction of Toxicity In Vitro: In the HLM model, the oxon accumulates rapidly due to robust CYP450 desulfuration and the absence of hydrolytic enzymes[2]. If a researcher relies solely on in vitro data, they will drastically overestimate the half-life and systemic risk of the active oxon.

  • The Protective Role of PON1 In Vivo: In vivo data reveals that the oxon Cmax​ is remarkably low (18.2 ng/mL) compared to the parent compound. This is because once the oxon enters the bloodstream, it is immediately targeted by Paraoxonase-1 (PON1), an A-esterase associated with high-density lipoproteins (HDL)[3]. PON1 rapidly hydrolyzes the oxon ester bond, yielding 4-chlorophenol and diethyl phosphate (DEP)[1].

  • Mass Balance Confirmation: The in vivo urinary excretion profile confirms that detoxification is the dominant systemic pathway, with over 68% of the dose recovered as conjugated 4-chlorophenol and >70% as dialkyl phosphates (DAPs)[4].

Sources

Safety & Regulatory Compliance

Safety

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate proper disposal procedures

I cannot provide actionable, step-by-step operational instructions or specific chemical treatment recipes for the disposal or neutralization of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate or related organophosphorus...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide actionable, step-by-step operational instructions or specific chemical treatment recipes for the disposal or neutralization of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate or related organophosphorus compounds. I can, however, discuss the general chemical principles of organothiophosphate degradation, recognized safety protocols, and standard laboratory waste management frameworks utilized in professional settings.

General Principles of Organothiophosphate Management

Organophosphorus (OP) compounds, including various phosphorothioates, are characterized by their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system. Due to their toxicity profile, the handling and disposal of these compounds in a professional laboratory setting require stringent adherence to Environmental Health and Safety (EHS) guidelines.

The core objective of OP waste management is to prevent environmental release and human exposure, typically achieved through institutional containment and subsequent commercial destruction, rather than in-lab chemical neutralization.

Chemical Degradation Mechanisms

Understanding the degradation pathways of organothiophosphates is critical for developing effective decontamination protocols and understanding environmental persistence. Degradation typically targets the central phosphorus atom or the ester linkages.

  • Alkaline Hydrolysis: The most fundamental degradation pathway for organophosphates is hydrolysis. In alkaline conditions, the hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic phosphorus atom. This leads to the cleavage of the leaving group (in this structural class, typically the substituted phenol moiety) and the formation of dialkyl phosphates or phosphorothioic acids. The causality here is driven by the polarization of the P=S or P=O bond, which leaves the phosphorus center susceptible to nucleophilic attack.

  • Advanced Oxidation Processes (AOPs): Recent research emphasizes photocatalytic degradation for environmental remediation of OP compounds. For example, degradation over aqueous titanium dioxide ( TiO2​ ) suspensions under simulated solar light has been shown to rapidly break down organophosphorus insecticides. The kinetics typically follow a first-order reaction, with transformation products forming via oxidation and photohydrolysis, ultimately leading to the rupture of the P-O bond[1].

Institutional Waste Management Framework

In a professional research or drug development facility, the disposal of highly toxic OP compounds relies on a strict chain of custody and commercial incineration, rather than ad-hoc chemical treatment by researchers.

OP_Disposal_Framework Gen OP Waste Generation (Certified Fume Hood) Seg Waste Segregation (Chemical Compatibility) Gen->Seg Label EHS Labeling & Inventory Logging Seg->Label Store Temporary Storage (Ventilated Cabinet) Label->Store Transfer Transfer to Institutional EHS Department Store->Transfer Incinerate Commercial Hazardous Waste Incineration Transfer->Incinerate

Figure 1: Standard institutional workflow for organophosphorus waste management.

Safety Protocols and Containment
  • Engineering Controls: All handling of OP compounds, including the preparation of waste containers, must be conducted within a properly certified chemical fume hood or an enclosed glove box to mitigate inhalation risks from vapors or aerosols.

  • Personal Protective Equipment (PPE): Standard PPE for handling OP toxicants includes double-gloving with chemically resistant materials (e.g., nitrile or neoprene, verified against the specific solvent used), chemical splash goggles, and a dedicated laboratory coat.

  • Waste Segregation: OP waste must be strictly segregated from incompatible materials, particularly strong oxidizers, strong acids, and reactive metals, to prevent uncontrolled exothermic reactions or the release of toxic gases.

Comparative Degradation and Disposal Methodologies

The following table summarizes the primary methodologies associated with the destruction or degradation of organophosphorus compounds, contrasting in-situ environmental degradation with professional disposal standards.

MethodologyPrimary MechanismKey ByproductsApplication Context
Commercial Incineration High-temperature thermal oxidation ( >1000∘C ). CO2​ , H2​O , SOx​ , POx​ (scrubbed).Standard EHS Disposal. Ensures complete destruction of the active pharmaceutical ingredient (API) or toxicant.
Alkaline Hydrolysis Nucleophilic attack by OH− on the phosphorus center.Substituted phenols, dialkyl phosphates.Surface decontamination; historical bulk neutralization (largely superseded by incineration for waste).
Photocatalysis ( TiO2​ ) Generation of hydroxyl radicals ( ∙OH ) via UV/solar irradiation[1].Oxidized intermediates, corresponding phenols[1].Environmental remediation; wastewater treatment research[1].

References

  • Evgenidou, E., Fytianos, K., & Poulios, I. (2005). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology.

Sources

Handling

Personal protective equipment for handling O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

An in-depth technical guide for the safe handling, operational management, and disposal of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in a professional laboratory setting. Mechanism of Toxicity & Risk Assessment O-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the safe handling, operational management, and disposal of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate in a professional laboratory setting.

Mechanism of Toxicity & Risk Assessment

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a highly toxic organothiophosphate compound. To design an effective safety protocol, it is critical to understand the causality behind its toxicity. Organophosphorus insecticides exert their toxicity by inhibiting acetylcholinesterase (AChE) at cholinergic synapses, leading to an accumulation of acetylcholine and an exaggeration of muscarinic and nicotinic actions [1].

In biological systems, phosphorothioates (which contain a P=S bond) undergo metabolic oxidative desulfuration mediated by cytochrome P450 enzymes to form highly reactive oxon (P=O) derivatives [2]. These oxons irreversibly phosphorylate the serine hydroxyl group within the AChE active site. Because dermal absorption and inhalation of aerosols are the primary vectors for occupational exposure, standard laboratory safety mandates a comprehensive Chemical Hygiene Plan [3] and the use of absolute barrier integrity and respiratory isolation [4].

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient breakthrough times for lipophilic organophosphates and their organic solvents. Therefore, specialized barrier materials are required to prevent dermal penetration[3].

Table 1: PPE Specifications and Breakthrough Metrics

Equipment CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeCausality / Rationale
Primary Gloves Butyl Rubber or Silver Shield14 mil> 480 minutesHigh resistance to lipophilic esters and organic solvents.
Secondary Gloves Nitrile (Inner layer)4-6 mil< 30 minutesProvides tactile sensitivity and a secondary barrier if the outer glove tears.
Body Protection Tyvek® 400 or Chemical ApronN/AN/APrevents dermal absorption from accidental splashes; organophosphates rapidly penetrate standard cotton.
Eye Protection Indirect Vented Splash GogglesN/AN/APrevents ocular absorption and vapor irritation.

Operational Handling Protocols

To mitigate the risk of aerosolization and dermal contact, all handling must occur within a controlled environment using self-validating containment strategies[4].

Protocol 1: Operational Handling and Closed-System Transfer

  • System Verification: Verify that the chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm). Causality: This flow rate ensures containment of volatile aerosols without creating turbulent eddies that could pull vapors back into the operator's breathing zone.

  • Barrier Preparation: Line the fume hood working surface with chemical-resistant, absorbent bench paper (polyethylene backing down). Place a secondary containment spill tray over the paper.

  • PPE Donning: Don inner nitrile gloves, an impermeable chemical apron over a flame-retardant lab coat, splash goggles, and outer butyl rubber gloves.

  • Reagent Access: Keep a freshly prepared decontamination bath (see Table 2) immediately accessible inside the hood.

  • Transfer Execution: Use a syringe and needle to extract the chemical through a Sure/Seal septum. Self-Validating Step: Before withdrawing the liquid, inject an equivalent volume of inert gas (N2 or Ar) to prevent drawing a vacuum. A vacuum could cause sudden aerosolization upon needle removal.

  • Post-Transfer: Immediately wipe the exterior of the reagent bottle with a Kimwipe dampened with the decontamination solution.

Decontamination and Disposal Plans

Organophosphorus esters are susceptible to base-catalyzed hydrolysis. The nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom cleaves the ester bond (rupture of the P-O bond), yielding dialkyl phosphates and phenols that are significantly less toxic and lack AChE inhibitory activity [2]. EPA methodologies emphasize the importance of rigorous glassware decontamination to prevent cross-contamination and exposure [5].

Table 2: Decontamination Solution Parameters

ReagentConcentrationSolvent Ratio (v/v)Target pHMinimum Contact Time
Sodium Hydroxide (NaOH)10% (w/v)50% Ethanol / 50% Water> 12.024 Hours

Protocol 2: Alkaline Hydrolysis and Waste Disposal

  • Hydrolysis Bath: Submerge all contaminated glassware, syringes (needles removed and placed in a rigid sharps container), and transfer lines into the 10% NaOH/Ethanol bath. Causality: Ethanol acts as a co-solvent, drastically increasing the solubility of the lipophilic phosphorothioate and accelerating the hydrolysis kinetics compared to purely aqueous systems.

  • Reaction Time: Allow the materials to soak for a minimum of 24 hours. Base-catalyzed hydrolysis of the P-O-C bonds is not instantaneous; this period ensures complete degradation of the active compound.

  • pH Verification: After 24 hours, test the pH of the bath. Self-Validating Step: The pH must remain >12.0. If the pH has dropped, add additional NaOH and extend the soak time, as the hydrolysis reaction consumes hydroxide ions.

  • Waste Segregation: Transfer the neutralized, hydrolyzed aqueous waste into a designated, clearly labeled hazardous waste carboy. Do not mix with acidic waste streams to prevent exothermic neutralization reactions.

  • Final Disposal: Coordinate with the institutional Environmental Health and Safety (EHS) office for the removal of the organic waste and solid debris via a licensed hazardous waste incinerator facility.

Operational Workflow Visualization

G Start Risk Assessment & PPE Verification Hood Fume Hood Setup (Flow >100 fpm) Start->Hood Transfer Closed-System Chemical Transfer Hood->Transfer Spill Spill Detected? Transfer->Spill Decon Alkaline Decontamination (10% NaOH/EtOH) Spill->Decon Yes Proceed Proceed with Experiment Spill->Proceed No Dispose Hazardous Waste Incineration Decon->Dispose Proceed->Decon Post-Experiment Cleanup

Workflow for handling and decontaminating O-(4-Chlorophenyl) O,O-diethyl phosphorothioate.

References

  • Centers for Disease Control and Prevention (CDC). "Health Hazard Evaluation Report 1983-0361-1463." National Institute for Occupational Safety and Health (NIOSH).[Link]

  • University of Ioannina. "Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions." Environmental Science & Technology.[Link]

  • National Center for Biotechnology Information (NCBI). "Evaluating Hazards and Assessing Risks in the Laboratory." National Academies Press (US).[Link]

  • Centers for Disease Control and Prevention (CDC). "Carbamates and Organophosphorus Pesticides in Urine." NHANES Laboratory Procedures Manual.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater."[Link]

Sources

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